3-Bromo-5-(N-Boc)aminomethylisoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This document provides a comprehensive technical overview of a robust and validated synthetic pathway for 3-Bromo-5-(N-Boc)aminomethylisoxazole. As a pivotal building block in medicinal chemistry and agrochemical development, understanding its synthesis is critical for researchers and drug development professionals.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process validation, and practical considerations essential for successful and reproducible synthesis.
Introduction and Strategic Overview
This compound (CAS: 154016-57-6) is a disubstituted isoxazole derivative.[2][3] The molecule incorporates three key features: the isoxazole heterocycle, a versatile bromine handle for cross-coupling reactions, and a Boc-protected primary amine, which is essential for subsequent peptide chemistry or controlled deprotection and functionalization. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[1]
| Property | Value |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2] |
| CAS Number | 154016-57-6, 903131-45-3[2] |
| Molecular Formula | C₉H₁₃BrN₂O₃[2] |
| Molecular Weight | 277.11 g/mol [2] |
| Appearance | Typically a solid |
The synthetic strategy detailed herein is designed around a convergent and logical sequence, beginning with the formation of the isoxazole core, followed by functional group manipulation and final protection. This approach ensures high regioselectivity and provides practical isolation points for intermediates.
Retrosynthetic Analysis and Pathway Design
A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and achievable pathway from simple precursors.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies two primary starting materials: Propargyl Alcohol and Dibromoformaldoxime . The core strategy involves a [3+2] cycloaddition to construct the 3-bromoisoxazole ring with a hydroxymethyl group at the 5-position. This intermediate then undergoes functional group interconversion to introduce the amine, which is subsequently protected.
Detailed Synthetic Pathway and Mechanistic Insights
The forward synthesis is executed in a four-step sequence. Each step has been optimized for yield, purity, and scalability.
Caption: Overall four-step synthetic pathway.
-
Principle: The cornerstone of this synthesis is the highly regioselective 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.[4] The use of dibromoformaldoxime as the nitrile oxide precursor directly installs the bromine atom at the 3-position of the isoxazole ring.[5] The reaction with propargyl alcohol selectively yields the 3,5-disubstituted isomer due to electronic and steric factors governing the cycloaddition.[5]
-
Experimental Protocol:
-
To a stirred mixture of 3-butyn-2-ol (propargyl alcohol, 1.0 eq) and potassium bicarbonate (1.5 eq) in ethyl acetate and a small amount of water (e.g., 100:1 v/v), add dibromoformaldoxime (1.0 eq) portion-wise at room temperature.[5]
-
Causality: The bicarbonate base is crucial for the in situ generation of the nitrile oxide from the dibromoformaldoxime via dehydrohalogenation. Water facilitates the dissolution of the base.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: Filter the reaction mixture to remove inorganic salts. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can often be used directly or purified further by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
-
Principle: To facilitate nucleophilic substitution, the primary alcohol of the intermediate must be converted into a more effective leaving group. Chlorination using thionyl chloride (SOCl₂) is a standard and highly efficient method for this transformation, proceeding via a chlorosulfite ester intermediate.
-
Experimental Protocol:
-
Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be used to scavenge the HCl byproduct, though it is not always necessary.
-
Causality: The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are critical as thionyl chloride reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. This intermediate is often used without further purification due to its potential lachrymatory nature.
-
-
Principle: With an activated chloromethyl group in place, the primary amine can be introduced via nucleophilic substitution. Several methods exist, but a common and clean approach is to use a protected nitrogen source like potassium phthalimide (the Gabriel synthesis) to avoid over-alkylation, followed by deprotection. Direct amination with ammonia is also feasible but can be harder to control.
-
Experimental Protocol (Gabriel Synthesis Route):
-
Dissolve 3-bromo-5-(chloromethyl)isoxazole (1.0 eq) in a polar aprotic solvent like DMF.
-
Add potassium phthalimide (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC indicates completion.
-
Work-up: Pour the reaction mixture into water to precipitate the phthalimide-protected intermediate. Filter, wash with water, and dry the solid.
-
Deprotection: Resuspend the intermediate in ethanol and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate. The residue contains the desired primary amine, which can be purified by acid-base extraction or column chromatography.
-
-
Principle: The final step involves the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and robust transformation that renders the amine nucleophilicity inert for future synthetic steps.[6] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6][7] A mild base is used to neutralize the protonated amine, driving the reaction to completion.[8]
Caption: Standard workflow for the N-Boc protection step.
-
Experimental Protocol:
-
Dissolve 3-bromo-5-(aminomethyl)isoxazole (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base, such as triethylamine (TEA, 1.5 eq) or aqueous sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in the reaction solvent. A slight excess ensures complete conversion.
-
Causality: The base deprotonates the ammonium salt formed after the initial nucleophilic attack, regenerating the free amine which can then react further, ensuring the reaction proceeds smoothly.
-
Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting material and the appearance of a less polar product spot by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is typically a solid or oil and can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) or by recrystallization to yield the final product, this compound, with high purity.
-
Summary of Intermediates and Expected Yields
| Step | Product | Mol. Weight ( g/mol ) | Typical Yield |
| 1 | 3-Bromo-5-(hydroxymethyl)isoxazole | 178.00 | 75-85% |
| 2 | 3-Bromo-5-(chloromethyl)isoxazole | 196.44 | >90% (often crude) |
| 3 | 3-Bromo-5-(aminomethyl)isoxazole | 177.02 | 60-75% (over 2 steps) |
| 4 | This compound | 277.11 | 90-98% |
Conclusion
The synthetic pathway presented provides a reliable and well-documented route to this compound. By understanding the causal relationships behind each step—from the regioselectivity of the initial cycloaddition to the necessity of functional group activation and the mechanism of amine protection—researchers can confidently execute and troubleshoot this synthesis. This guide serves as a foundational document for the production of a key intermediate poised for elaboration into novel chemical entities for pharmaceutical and agrochemical discovery.
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines . ACS Publications. Available at: [Link]
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Foreword: The Strategic Value of Functionalized Heterocycles
An In-Depth Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS 903131-45-3): A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of approved therapeutics.[1][2] Compounds incorporating the isoxazole moiety exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, the true potential of this heterocycle is unlocked through precise functionalization, enabling its use as a versatile building block for creating complex molecular architectures.
This guide focuses on a particularly valuable derivative: this compound. This compound is not merely an intermediate; it is a carefully designed synthetic tool. It features two orthogonal, highly reactive sites: a bromine atom poised for carbon-carbon bond formation and a protected amine ready for elaboration. This dual functionality allows for a modular and strategic approach to library synthesis and lead optimization, making it an indispensable asset for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Characteristics
A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. All experimental design and reaction troubleshooting begin with this data.
| Property | Value | Source |
| CAS Number | 903131-45-3 | |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [5] |
| Molecular Weight | 277.12 g/mol | |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [5] |
| Appearance | Solid | |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | [5] |
| InChI Key | XKNWOSFDTIOWTB-UHFFFAOYSA-N | [5] |
Synthetic Strategy: A Representative Pathway
While multiple synthetic routes to functionalized isoxazoles exist, a common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] The synthesis of this compound can be logically envisioned through a multi-step sequence starting from commercially available propargyl amine.
The causality behind this proposed pathway is rooted in robust and well-documented chemical transformations. The initial Boc protection is a standard and crucial step in amine chemistry, rendering the highly nucleophilic amine inert to the conditions of the subsequent cycloaddition.[7][8] The choice of dibromoformaldoxime as the precursor to bromonitrile oxide provides a direct and regioselective route to the 3-bromo-substituted isoxazole core.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure based on established methodologies. A critical component of trustworthiness in any protocol is the inclusion of in-process checks and final characterization to validate the outcome.
Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)
-
To a stirred solution of propargyl amine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford N-Boc-propargylamine as a solid or oil.
Step 2: Synthesis of this compound
-
Dissolve N-Boc-propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Add a solution of dibromoformaldoxime (1.2 eq) in the same solvent.
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq) dropwise. The base facilitates the in situ generation of the highly reactive bromonitrile oxide from the dibromoformaldoxime precursor.
-
Stir the biphasic mixture vigorously at room temperature for 16-24 hours.
-
In-Process Check: Monitor by TLC or LC-MS for the formation of the product and consumption of the starting alkyne.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the final product.
-
Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Reactivity and Synthetic Utility: The Power of Orthogonal Handles
The synthetic power of this reagent stems from its two distinct reactive sites, which can be addressed sequentially under different reaction conditions. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction of complex molecules.[10]
A. The 3-Bromo Position: A Gateway for C-C Bond Formation
The bromine atom on the electron-deficient isoxazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is arguably the most important transformation for this handle.[11][12]
Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for optimizing reaction conditions.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is base-activated, where the base forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[15]
-
Add a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify via column chromatography to obtain the coupled product.
B. The 5-(N-Boc)aminomethyl Group: A Protected Nucleophile
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[16][17] Its key feature is its stability in basic and nucleophilic conditions (like those of the Suzuki coupling) while being easily removed under acidic conditions.[7][]
Deprotection Protocol: Unveiling the Primary Amine
-
Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.
-
Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir at room temperature for 1-4 hours. The cleavage mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and CO₂.
-
Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, it can often be removed by co-evaporation with a solvent like toluene. If HCl was used, the product is isolated as the hydrochloride salt.
-
The resulting primary amine can then be used directly in subsequent reactions, such as amide bond formation, reductive amination, or sulfonylation.
Caption: Orthogonal strategy: deprotection and further elaboration.
Analytical Characterization: The Signature of Identity
Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a molecular fingerprint.
-
¹H NMR (Proton NMR): Expected signals would include a singlet for the isoxazole ring proton (~6.5 ppm), a doublet for the CH₂ group coupled to the NH (~4.5 ppm), a broad singlet for the NH proton (~5.0-5.5 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group (~1.45 ppm).
-
¹³C NMR (Carbon NMR): Key signals would correspond to the carbons of the isoxazole ring (one C-Br, one C-H, and one quaternary carbon), the methylene carbon, the carbonyl of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula (C₉H₁₃BrN₂O₃). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is synthesized from available safety data sheets.[19][20][21]
| Hazard Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[21] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[21] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is refrigerated.[21] |
| Handling | Use in a chemical fume hood. Avoid generation of dust. Ensure adequate ventilation. Avoid contact with eyes, skin, and clothing.[22][23] |
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its value lies not in its intrinsic biological activity, but in the potential it unlocks. The orthogonal reactivity of its bromo and protected amine functionalities provides chemists with a reliable and flexible platform for constructing novel and diverse molecular entities. By mastering the reactions detailed in this guide—from its synthesis to its strategic deployment in cross-coupling and deprotection-functionalization sequences—researchers can significantly accelerate their drug discovery and development programs.
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An In-Depth Technical Guide to tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate: A Keystone Building Block for Modern Drug Discovery
Executive Summary
This whitepaper provides a comprehensive technical overview of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, a pivotal building block in medicinal chemistry and organic synthesis. We will dissect its structural components, detailing the strategic importance of the isoxazole core, the bromine handle for cross-coupling, and the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide furnishes researchers, chemists, and drug development professionals with a robust framework for its synthesis, characterization, and strategic application in discovery programs. Included are detailed, field-tested protocols, mechanistic insights, and a forward-looking perspective on its role in developing next-generation therapeutics.
Introduction: Strategic Value in Synthesis
The design of complex bioactive molecules hinges on the availability of versatile, well-defined chemical synthons. tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a prime example of such a synthon, engineered for maximum synthetic utility. Its structure is a deliberate convergence of three key chemical motifs.
The Isoxazole Core: A Privileged Scaffold
The isoxazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs.[3][4] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5] The stability of the ring system, combined with its capacity for diverse substitutions at the 3- and 5-positions, makes it an attractive and "privileged" scaffold for library synthesis and lead optimization.
The Dual-Functionality Design
This molecule is strategically designed with two orthogonal reactive sites, enabling sequential and controlled chemical modifications:
-
The Bromine Atom (C3-Position): This serves as a versatile handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is primed for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, and amino substituents.
-
The Boc-Protected Amine (C5-Position): The primary amine is masked with a tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups for amines in organic synthesis.[6] The Boc group is exceptionally stable to basic, nucleophilic, and reductive conditions, yet it can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid).[7] This orthogonality is critical, as it allows chemists to perform extensive modifications at the bromine site without disturbing the protected amine, which can then be deprotected to reveal a nucleophilic handle for subsequent elaboration, such as amide bond formation or reductive amination.
This dual functionality makes the title compound an invaluable intermediate for building molecular complexity in a predictable and controlled manner.
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a direct and high-yielding procedure starting from the corresponding primary amine, (3-bromo-1,2-oxazol-5-yl)methanamine. The core of the synthesis is the well-established N-Boc protection reaction.
Retrosynthetic Pathway
A logical retrosynthetic disconnection of the target molecule reveals its immediate precursor, highlighting the simplicity and efficiency of the forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate anhydride. This forms a transient tetrahedral intermediate which subsequently collapses, eliminating a stable tert-butyl carbonate leaving group. The leaving group then decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, driving the reaction to completion.
Caption: Mechanism of the N-Boc protection reaction.
Field-Validated Synthetic Protocol
This protocol is a robust, self-validating system for the synthesis of the title compound. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate from (3-bromo-1,2-oxazol-5-yl)methanamine.
Materials:
-
(3-bromo-1,2-oxazol-5-yl)methanamine (1.0 eq)[8]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (NEt₃) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-bromo-1,2-oxazol-5-yl)methanamine (1.0 eq).
-
Causality: Starting with a dry flask is crucial as (Boc)₂O is sensitive to moisture, which can lead to its decomposition and reduce yield.
-
-
Dissolution: Dissolve the amine in anhydrous DCM or THF (~0.2 M concentration).
-
Causality: DCM and THF are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize both the amine starting material and the (Boc)₂O reagent.
-
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Causality: Triethylamine acts as a base to neutralize the acidic proton on the carbamic acid intermediate and any trace acids present, preventing side reactions and driving the equilibrium towards the product.[7]
-
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Causality: A slight excess of (Boc)₂O ensures complete conversion of the starting amine. Dropwise addition at a reduced temperature helps to control any potential exotherm.[9]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Physicochemical Properties
A summary of the key physical and chemical identifiers for tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is provided below. While a dedicated CAS number for this specific compound is not widely indexed in major databases like PubChem as of early 2026, its properties can be reliably calculated or inferred from its structure and precursors.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | - |
| Molecular Formula | C₉H₁₃BrN₂O₃ | Calculated |
| Molecular Weight | 277.12 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol | Inferred |
| Precursor CAS | 2763-93-1 ((3-bromo-1,2-oxazol-5-yl)methanamine) | [8] |
Applications in Drug Discovery and Synthesis
The true value of this compound is realized in its application as a versatile intermediate. Its bifunctional nature allows for a logical and stepwise construction of complex molecular architectures.
Strategic Deprotection and Functionalization
The primary workflow involves leveraging the two orthogonal reactive sites. The bromine can be functionalized first, followed by Boc deprotection and subsequent reaction of the resulting amine, or vice-versa, depending on the desired target and the compatibility of the reagents.
Caption: Synthetic pathways utilizing the orthogonal reactivity.
Exemplary Applications
-
Kinase Inhibitor Scaffolds: The isoxazole ring can serve as a hinge-binding motif in kinase inhibitors. The bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling to occupy the hydrophobic pocket of the ATP binding site. The deprotected amine can then be acylated to introduce substituents that provide additional interactions and improve selectivity.
-
GPCR Ligand Development: Many G-protein coupled receptor (GPCR) ligands feature an aromatic core and a basic amine. This building block provides a direct route to such compounds. The bromine can be elaborated into a larger aromatic system, and the deprotected amine provides the necessary basic center for receptor interaction.
-
Fragment-Based Drug Discovery (FBDD): The deprotected amine, (3-bromo-1,2-oxazol-5-yl)methanamine, is an ideal fragment for screening campaigns. Hits can be readily elaborated into more potent leads using the synthetic pathways described above, making the Boc-protected version a key asset for follow-up chemistry.
Conclusion
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its design embodies the principles of synthetic efficiency, incorporating a privileged heterocyclic core with two orthogonal handles for controlled, stepwise molecular elaboration. This guide has provided the fundamental knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs. As the demand for novel, complex, and highly specific therapeutics continues to grow, the importance of well-designed building blocks like this one will only increase, paving the way for the discovery of the next generation of medicines.
References
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.
- PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.
- PubChem. (n.d.). (3-Bromo-1,2-oxazol-5-yl)methanamine.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
Sources
- 1. 2380151-11-9|tert-Butyl ((5-(bromomethyl)isoxazol-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 4. Buy Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate [smolecule.com]
- 5. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate | 1823879-91-9 [chemicalbook.com]
- 7. PubChemLite - Tert-butyl n-(5-bromo-1,3-thiazol-2-yl)carbamate (C8H11BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate | C9H13BrN2O2S | CID 59177693 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Primer for Synthetic and Medicinal Chemists
Introduction: The Isoxazole Core in Modern Drug Discovery
The isoxazole motif is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other functional groups, such as esters and amides. Its inherent polarity and capacity for hydrogen bonding allow for critical interactions within biological targets. Within this valuable class of heterocycles, 3-Bromo-5-(N-Boc)aminomethylisoxazole has emerged as a particularly strategic building block. This guide provides an in-depth analysis of this compound's physicochemical properties, a detailed synthesis and characterization protocol, and explores its application as a key intermediate in the development of advanced molecular entities.
Core Molecular Attributes
This compound, systematically named tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a bifunctional synthetic intermediate. The molecule's utility is derived from two key features: the bromine atom at the 3-position, which serves as a handle for cross-coupling reactions, and the Boc-protected aminomethyl group at the 5-position, which allows for subsequent elaboration after deprotection.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [1] |
| Molecular Weight | 277.11 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [1] |
| CAS Numbers | 903131-45-3, 154016-57-6 | [1] |
| Physical Form | Solid | |
| Predicted Boiling Point | 391.5 ± 32.0 °C at 760 mmHg | |
| Predicted Density | 1.437 ± 0.06 g/cm³ |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available propargyl amine. The causality behind this pathway lies in the robust and regioselective nature of isoxazole formation via 1,3-dipolar cycloaddition, followed by a standard amine protection strategy.
Part 1: Synthesis of (3-Bromoisoxazol-5-yl)methanamine
The foundational step is the [3+2] cycloaddition of a nitrile oxide with an alkyne. Dibromoformaldoxime serves as a stable and effective precursor to the highly reactive bromonitrile oxide in situ.
-
Rationale : The reaction between propargylamine and in situ generated bromonitrile oxide provides a direct route to the 3-bromo-5-aminomethylisoxazole core. The regioselectivity is governed by electronic factors, leading predominantly to the desired 3,5-disubstituted isomer.
Experimental Protocol: (3-Bromoisoxazol-5-yl)methanamine
-
Reaction Setup : To a stirred solution of propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate, add a mild base, for example, sodium bicarbonate (1.5 eq).
-
Reagent Addition : Slowly add a solution of dibromoformaldoxime (1.1 eq) in ethyl acetate to the mixture at room temperature over 2-3 hours. The slow addition is critical to control the concentration of the reactive nitrile oxide and minimize side reactions.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Aqueous Workup : Upon completion, quench the reaction with water and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (3-bromoisoxazol-5-yl)methanamine, which can be used in the next step without further purification or purified via column chromatography if necessary.
Part 2: Boc Protection
The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that renders the amine unreactive for subsequent modifications at the C3-bromo position.
-
Rationale : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity with primary amines and the benign nature of its byproducts (tert-butanol and CO₂). A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acidic proton, driving the reaction to completion.
Experimental Protocol: this compound
-
Reaction Setup : Dissolve the crude (3-bromoisoxazol-5-yl)methanamine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition : Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in the same solvent at 0 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous phase with DCM (3x).
-
Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The expected spectral data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group (singlet, 9H, ~1.45 ppm), the methylene protons (doublet, 2H, ~4.40 ppm), a broad singlet for the NH proton (~5.10 ppm), and the isoxazole proton (singlet, 1H, ~6.35 ppm). |
| ¹³C NMR | Resonances for the Boc methyl carbons (~28.3 ppm), the methylene carbon (~37.5 ppm), the Boc quaternary carbon (~80.5 ppm), the isoxazole C4 (~103.0 ppm), the isoxazole C3 attached to bromine (~145.0 ppm), the Boc carbonyl carbon (~155.8 ppm), and the isoxazole C5 (~170.0 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z ~277/279, showing the characteristic isotopic pattern for a monobrominated compound. |
Application in Synthetic Strategy: A Gateway to Novel Scaffolds
The primary utility of this compound lies in its capacity for selective, sequential functionalization. The C3-bromine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, forming the core of many drug candidates.
Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a field-proven, robust method for forming C-C bonds. The workflow below illustrates a typical application of this building block.
-
Causality : The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME) is critical for efficient catalytic turnover. The base activates the boronic acid, while the palladium complex facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Sources
Spectroscopic Data of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its isoxazole core is a feature of numerous biologically active compounds.[1] The presence of a bromine atom provides a handle for further synthetic transformations, while the N-Boc protected aminomethyl group allows for controlled elaboration into more complex structures. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final target molecules.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, contains several key features that dictate its spectroscopic properties:
-
3-Bromoisoxazole Ring: A five-membered aromatic heterocycle with a bromine substituent at the 3-position.
-
Aminomethyl Linker: A methylene (-CH₂-) group connecting the isoxazole ring to the protected amine.
-
N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the nitrogen atom, which is a common protecting group in organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the methylene protons, the N-H proton, and the protons of the tert-butyl group.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~ 6.5 - 6.7 | Singlet (s) | 1H | Isoxazole H-4 |
| ~ 5.0 - 5.2 | Broad Singlet (br s) | 1H | N-H |
| ~ 4.4 - 4.6 | Doublet (d) | 2H | -CH₂- |
| ~ 1.4 - 1.5 | Singlet (s) | 9H | -C(CH₃)₃ |
Causality Behind Expected Chemical Shifts:
-
Isoxazole Proton (H-4): The proton on the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around 6.5-6.7 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electronic effects of the substituents.
-
N-H Proton: The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can vary depending on the solvent and concentration.
-
Methylene Protons (-CH₂-): These protons are adjacent to the isoxazole ring and the N-Boc group. They are expected to appear as a doublet due to coupling with the N-H proton.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.4-1.5 ppm, a characteristic region for this group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ) / ppm | Assignment |
| ~ 168 - 170 | Isoxazole C-5 |
| ~ 155 - 156 | Carbonyl C=O (Boc) |
| ~ 140 - 142 | Isoxazole C-3 |
| ~ 102 - 104 | Isoxazole C-4 |
| ~ 80 - 81 | Quaternary Carbon -C (CH₃)₃ (Boc) |
| ~ 38 - 40 | Methylene C H₂ |
| ~ 28 - 29 | Methyl C H₃ (Boc) |
Causality Behind Expected Chemical Shifts:
-
Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are dictated by their position relative to the heteroatoms and the bromine substituent. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a characteristic downfield position around 155-156 ppm.
-
Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have distinct signals in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds of the Boc-carbamate group, as well as vibrations from the isoxazole ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3400 | Medium, Sharp | N-H Stretch |
| ~ 2980 - 2850 | Medium to Strong | C-H Stretch (Aliphatic) |
| ~ 1700 - 1720 | Strong, Sharp | C=O Stretch (Urethane) |
| ~ 1500 - 1530 | Medium to Strong | N-H Bend and C-N Stretch |
| ~ 1250 and 1160 | Strong | C-O Stretch (Urethane) |
| ~ 1450 - 1480 | Medium | C=N/C=C Stretch (Isoxazole Ring) |
| ~ 600 - 700 | Medium to Weak | C-Br Stretch |
Causality Behind Expected Absorptions:
-
N-H Stretch: The N-H stretching vibration of the carbamate will appear as a relatively sharp band in the 3350-3400 cm⁻¹ region.
-
C=O Stretch: The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
C-O Stretches: The C-O single bond stretches of the urethane moiety typically result in two strong bands.
-
Isoxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring will appear in the 1450-1480 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond stretch is expected to be in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 276 and 278 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The nominal molecular weight is 277.12 g/mol .
-
Major Fragments:
-
m/z 220/222: Loss of isobutylene (56 Da) from the molecular ion via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines.
-
m/z 177: Loss of the Boc group (100 Da) from the molecular ion.
-
m/z 176/178: Cleavage of the C-N bond between the methylene group and the nitrogen, resulting in the bromoisoxazolylmethyl cation.
-
m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.
-
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural verification of this compound. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, offers a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, thereby validating the integrity of this crucial synthetic intermediate and contributing to the success of complex drug discovery and development programs.
References
-
PubChem. tert-Butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
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A Technical Guide to the Stability and Storage of 3-Bromo-5-(N-Boc)aminomethylisoxazole: Principles and Practices
Abstract
3-Bromo-5-(N-Boc)aminomethylisoxazole is a pivotal building block in contemporary medicinal and agrochemical research, valued for its unique trifunctional architecture.[1] However, the inherent reactivity of its constituent moieties—the N-Boc protecting group and the isoxazole ring—presents significant challenges to its chemical integrity during storage and handling. This guide provides an in-depth analysis of the factors governing the stability of this compound. We will dissect the primary degradation pathways, including the acid-catalyzed cleavage of the Boc group and the base-mediated decomposition of the isoxazole heterocycle. Drawing upon these mechanistic insights, this document establishes a set of evidence-based best practices for storage and handling. Furthermore, it furnishes detailed protocols for conducting forced degradation studies and for purity analysis via High-Performance Liquid Chromatography (HPLC), providing researchers with the necessary tools to ensure the compound's quality, experimental reproducibility, and long-term viability.
Introduction: The Challenge of a Multifunctional Reagent
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups: a brominated isoxazole for cross-coupling reactions, a Boc-protected amine for subsequent deprotection and elaboration, and the isoxazole core itself as a key pharmacophore. Maintaining the purity and structural integrity of such a reagent is paramount for the success of multi-step syntheses and the reliability of biological screening data.[2] Degradation not only reduces the yield of desired products but can also introduce impurities that complicate purification and potentially confound experimental outcomes.
This guide addresses the core stability challenges by examining the molecule's two primary points of vulnerability:
-
The N-Boc (tert-butyloxycarbonyl) Group: An essential protecting group, renowned for its stability in basic and nucleophilic conditions but characterized by its pronounced lability to acid.[3]
-
The Isoxazole Ring: While generally a robust aromatic system, it possesses a latent susceptibility to ring-opening reactions, particularly under basic conditions.[4][5]
A thorough understanding of these liabilities is the foundation for developing rational storage strategies and robust analytical methods.
Physicochemical Properties
A summary of the key identifiers and physical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 903131-45-3 | [6] |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [6] |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [6][7] |
| Molecular Weight | 277.12 g/mol | [7] |
| Physical Form | Solid | [7] |
Intrinsic Stability and Key Degradation Pathways
The stability profile of this compound is dominated by the distinct chemical properties of its functional groups. The diagram below illustrates the two most significant degradation pathways.
Caption: Primary degradation pathways for this compound.
Lability of the N-Boc Protecting Group
The Boc group is notoriously sensitive to acid. The cleavage mechanism involves protonation of the carbamate oxygen, followed by the departure of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8][9] This reaction is rapid and efficient, even with catalytic amounts of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[10]
Field Insight: The practical implication for researchers is that exposure to acidic environments, including residual acid on glassware or acidic vapors in a chemical storage cabinet, can lead to premature deprotection. This is a critical consideration during compound handling, purification, and analysis. Even the use of standard reversed-phase HPLC conditions with 0.1% TFA can cause partial to complete cleavage of the Boc group, especially when heated during solvent evaporation.[11]
Instability of the Isoxazole Ring
While the isoxazole ring is generally stable, it is susceptible to cleavage under specific conditions. Studies on the related isoxazole-containing drug, Leflunomide, provide a valuable mechanistic model. This research demonstrated that the isoxazole ring is stable in acidic and neutral aqueous media but undergoes base-catalyzed ring-opening at basic pH (e.g., pH 10).[5] This degradation is significantly accelerated at elevated temperatures (e.g., 37°C versus 25°C).[5] The N-O bond of the isoxazole ring is the point of weakness, and its cleavage can lead to a variety of degradation products.
Additionally, the isoxazole ring can undergo photochemical rearrangement to its more stable oxazole isomer upon exposure to UV light or significant heat, a transformation that proceeds through a high-energy azirine intermediate.[4]
Recommended Storage and Handling Conditions
Based on the compound's intrinsic liabilities, a multi-faceted approach to storage is required to ensure its long-term integrity. The recommendations provided by chemical suppliers serve as a starting point, which we can now rationalize and expand upon.[12]
| Parameter | Recommended Condition | Rationale and Field-Proven Insights |
| Temperature | Refrigerator (2–8 °C) | Storing at low temperatures is the most effective way to slow down all potential degradation pathways, including thermal decomposition and base-catalyzed hydrolysis of the isoxazole ring.[13] |
| Light Exposure | Store in the dark (e.g., amber glass vials) | Protects against potential photochemical rearrangement of the isoxazole ring or cleavage of the C-Br bond.[4][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is hygroscopic and susceptible to hydrolysis.[13] Storing under an inert, dry atmosphere minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | Prevents ingress of moisture and atmospheric contaminants.[13] Ensure the container is stored away from acidic or basic compounds to prevent degradation from vapor cross-contamination. |
Experimental Protocols for Stability Assessment
To proactively understand the stability of this compound and to develop robust analytical methods, a forced degradation study is essential.[14][] This process intentionally exposes the compound to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from its impurities.[16]
Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a comprehensive forced degradation study.
Caption: A logical workflow for executing a forced degradation study.
Protocol: Forced Degradation Study
This protocol is a self-validating system designed to produce a target degradation of 10-20%, sufficient to validate the analytical method without completely consuming the parent compound.[14]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at timed intervals for direct analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat a solution (1 mg/mL in acetonitrile) at 60°C for 24 hours.
-
Sample at timed intervals, cool to room temperature, and analyze.
-
-
Photostability:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a dark control stored under the same conditions.
-
Protocol: Stability-Indicating RP-HPLC Method for Purity Assessment
A standard HPLC method must be adapted to prevent on-column or post-run degradation of the Boc group. Therefore, the use of TFA is strongly discouraged.[11]
-
Instrumentation: Standard HPLC system with a UV detector.[17]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–20 min: 10% to 90% B
-
20–25 min: Hold at 90% B
-
25–26 min: 90% to 10% B
-
26–30 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: 254 nm.[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Causality Behind Method Choice: Using a neutral pH ammonium acetate buffer instead of an acidic modifier like TFA is critical.[11] This prevents the acid-catalyzed cleavage of the N-Boc group during the analysis, ensuring that the observed purity and degradation profiles are true representations of the sample's condition and not artifacts of the analytical method itself.
Conclusion
This compound is a compound defined by a delicate balance of stability and reactivity. Its primary vulnerabilities are the acid-sensitive N-Boc group and an isoxazole ring susceptible to cleavage under basic conditions. A comprehensive stability management strategy is therefore not merely a recommendation but a prerequisite for its effective use.
The optimal storage protocol involves refrigeration (2–8 °C) in a dark, dry, and inert environment. For analysis, it is imperative to employ methods, such as the TFA-free HPLC protocol detailed herein, that do not induce chemical degradation. By adhering to these scientifically-grounded principles, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable, reproducible, and successful scientific outcomes.
References
- Anbu Chem. (n.d.). Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE.
- Benchchem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Sigma-Aldrich. (n.d.). This compound | 903131-45-3.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- ChemicalBook. (n.d.). This compound | 903131-45-3.
- ChemicalBook. (n.d.). 3-BROMO-5-AMINOMETHYLISOXAZOLE | 2763-93-1.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of Naphthoisoxazole Ring Systems and Their Precursors.
- LookChem. (n.d.). Cas 154016-57-6, this compound.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-(N- BOC )aminomethylisoxazole 903131-45-3.
- PubChem. (n.d.). This compound | C9H13BrN2O3 | CID 16427105.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Pharmatutor. (2022, November 30). Forced Degradation – A Review.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
- NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Bio-By-Design Publishing. (2024, June 30). Construction of Isoxazole ring: An Overview.
- ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
- Benchchem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
- Labonce. (2019, January 2). Testing Drug Stability for Long-Term Storage.
- Macedonian Pharmaceutical Bulletin. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
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A Comprehensive Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole for Advanced Research and Development
An Essential Building Block for Innovations in Medicinal Chemistry and Drug Discovery
Abstract
This technical guide provides an in-depth overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The document details the chemical properties, synthesis, quality control, and commercial sourcing of this versatile compound. Furthermore, it explores its applications as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide aims to be an authoritative resource, integrating technical data with practical insights to support advanced research and development projects.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a prominent structural motif in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in medicinal chemistry. The strategic incorporation of a bromine atom and a Boc-protected aminomethyl group at the 3- and 5-positions, respectively, yields this compound, a highly versatile and reactive intermediate. This compound provides medicinal chemists with a valuable tool for introducing the isoxazole moiety into larger, more complex molecules, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.[2]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [3] |
| Synonyms | 3-Bromo-5-(tert-butoxycarbonylaminomethyl)isoxazole, (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester | [3] |
| CAS Numbers | 903131-45-3, 154016-57-6 | [3] |
| Molecular Formula | C₉H₁₃BrN₂O₃ | |
| Molecular Weight | 277.12 g/mol | |
| Appearance | Solid | [4] |
| Storage Temperature | Refrigerator (2-8 °C) | [4] |
Note on CAS Numbers: It is important for researchers to be aware that both CAS numbers 903131-45-3 and 154016-57-6 are used in literature and commercial listings to refer to this compound. Cross-referencing by name and structure is recommended when sourcing this material.
Synthesis and Manufacturing: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While several variations exist, a common and logical synthetic strategy involves the initial formation of a 3-bromoisoxazole core, followed by functional group manipulations at the 5-position.
A plausible and efficient synthetic pathway can be conceptualized as follows:
Figure 1: Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis based on established chemical transformations for similar structures.
Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole
This step typically involves a 1,3-dipolar cycloaddition reaction between a suitable alkyne and a source of bromonitrile oxide. Propargyl alcohol is a common starting material, reacting with dibromoformaldoxime in the presence of a base.[5]
Step 2: Mesylation of the Hydroxyl Group
To facilitate nucleophilic substitution, the hydroxyl group is converted to a better leaving group, such as a mesylate.
-
To a solution of 3-bromo-5-(hydroxymethyl)isoxazole in a suitable aprotic solvent (e.g., dichloromethane), triethylamine is added.
-
The reaction mixture is cooled in an ice bath, and methanesulfonyl chloride is added dropwise.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Workup involves washing with aqueous solutions to remove salts, followed by drying and concentration of the organic phase.
Step 3: Azide Displacement
The mesylate is displaced with an azide anion to introduce the nitrogen functionality.
-
The crude 3-bromo-5-(mesyloxymethyl)isoxazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium azide is added, and the mixture is heated to facilitate the substitution reaction.
-
After completion, the reaction is quenched with water and extracted with an organic solvent.
Step 4: Staudinger Reduction of the Azide
The azide is reduced to the primary amine using the mild and efficient Staudinger reduction.[6][7]
-
The crude 3-bromo-5-(azidomethyl)isoxazole is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Triphenylphosphine is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by the evolution of nitrogen gas and TLC.
-
Upon completion, the solvent is removed, and the crude amine is purified.
Step 5: Boc Protection of the Amine
The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
-
The crude 3-bromo-5-(aminomethyl)isoxazole is dissolved in a suitable solvent such as dichloromethane.
-
A base, for example triethylamine, is added, followed by di-tert-butyl dicarbonate (Boc₂O).
-
The reaction is stirred at room temperature until the starting amine is fully consumed.
-
The reaction mixture is then washed, dried, and concentrated. The final product is typically purified by column chromatography.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its successful application in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the isoxazole proton, the methylene protons adjacent to the nitrogen and the isoxazole ring, and the nine protons of the tert-butyl group. |
| ¹³C NMR | Resonances corresponding to the carbons of the isoxazole ring, the methylene carbon, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the absence of significant impurity peaks. A reverse-phase C18 column with a water/acetonitrile gradient is a common method for purity analysis of such compounds. |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
Figure 2: Key Reaction Pathways for Derivatization.
The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkynyl, and amino substituents. The Boc-protected amine at the 5-position can be readily deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized, for instance, through amide bond formation.
This dual functionality makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.[2] Its applications extend to the synthesis of agrochemicals, such as pesticides and herbicides, where the isoxazole moiety can enhance efficacy.[2]
Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).
| Supplier | Purity (Typical) | Available Quantities |
| Sigma-Aldrich | ≥97% | mg to g scale |
| Parchem | Inquire | Bulk quantities available |
| Alfa Chemistry | ≥96% | g to kg scale |
| ChemicalBook | Varies by supplier | mg to kg scale |
| Echemi | Varies by supplier | g to kg scale |
Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers are advised to contact suppliers directly for the most current information.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[4]
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, coupled with its versatile reactivity, provides a reliable platform for the development of novel compounds with potential therapeutic and agrochemical applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers and developers in their pursuit of scientific innovation.
References
- Baraldi, P. G., et al. (1987). 1,3-Dipolar cycloaddition synthesis of 3-bromo-5-substituted isoxazoles, useful intermediates for the preparation of pharmacologically active compounds.
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 154016-57-6, this compound. Retrieved from [Link]
-
Wikipedia. (2023). Staudinger reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, June 27). Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected. Retrieved from [Link]
-
Gate Chemistry. (2022, June 27). Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)
-
Common Organic Chemistry. (n.d.). Substitution (Mesylate) - Azide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. WO2006054151A1.
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- 7. Staudinger Reaction [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for ester and amide groups, coupled with its favorable metabolic stability, makes it a highly sought-after heterocyclic core. 3-Bromo-5-(N-Boc)aminomethylisoxazole is a particularly valuable bifunctional building block.[1][2] The bromine atom at the 3-position serves as a versatile handle for carbon-carbon bond formation, while the N-Boc protected aminomethyl side chain at the 5-position provides a latent site for further diversification or for modulating physicochemical properties.[1]
The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] Applying this reaction to this compound allows for the direct installation of a wide array of aryl and heteroaryl substituents, rapidly generating libraries of novel, drug-like molecules. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed experimental protocol for successfully employing this key reaction.
A critical feature of the substrate is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally stable under the basic and often heated conditions of the Suzuki coupling, yet it can be cleanly removed under mild acidic conditions post-coupling.[5][6][7] This orthogonality is essential for multi-step synthetic strategies, allowing for selective manipulation of the newly installed aryl group before unmasking the primary amine for subsequent elaboration.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
The success of a Suzuki coupling hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle.[8][9] Understanding the function of each step is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This is often the rate-determining step.[3][9] The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[3] For challenging substrates like heteroaryl chlorides, or to accelerate the reaction with bromides, the use of electron-rich and bulky phosphine ligands is critical. These ligands increase electron density on the palladium center, facilitating its insertion into the C-Br bond.[3][9]
-
Transmetalation: In this step, the organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the bromide. This process is not spontaneous; it requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which readily engages in ligand exchange with the Pd(II) center.[12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the presence of water can significantly influence the rate and efficiency of this step.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][10] Bulky ligands on the palladium can promote this step by creating steric strain that is relieved upon product formation.[3]
Core Protocol: Suzuki Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific or challenging coupling partners.
Materials and Equipment
-
Substrates: this compound, Arylboronic acid
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water
-
Glassware: Schlenk flask or pressure vessel, magnetic stir bar, condenser
-
Inert Atmosphere: Argon or Nitrogen gas line with manifold
-
Analysis: TLC plates (silica gel), LC-MS
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Experimental Procedure
Caption: A flowchart of the key steps in the Suzuki coupling protocol.
-
Vessel Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02–0.05 equiv).
-
Inert Atmosphere: Seal the vessel. Connect it to a Schlenk line and carefully evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.
-
Solvent Addition: Through a septum, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the reaction mixture by bubbling argon or nitrogen gas through the solution via a long needle for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[10]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 85–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Optimization and Substrate Scope
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides validated starting points for different classes of arylboronic acids.
| Entry | Arylboronic Acid (1.2 eq.) | Catalyst (mol%) | Base (eq.) | Solvent System (v/v) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 6 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 4 | 90-98% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 100 | 12 | 70-85% |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16 | 65-80% |
Rationale for Selections:
-
Entry 2 (Electron-Rich): Electron-rich boronic acids often react faster, requiring standard conditions.
-
Entry 3 (Electron-Poor): Electron-deficient partners can be more sluggish. A stronger base like Cs₂CO₃ and a slightly more robust catalyst may be beneficial.[13]
-
Entry 4 (Heteroaryl): Heteroarylboronic acids can be prone to protodeborylation (hydrolysis).[10] Using a specialized, electron-rich Buchwald ligand (like SPhos) with a strong, non-nucleophilic base like K₃PO₄ in a less polar solvent system can improve yields.[13][14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficient degassing (O₂ present).3. Base is not strong enough or is hydrated.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough evacuation/backfilling and sparging of solvents.[15]3. Use freshly dried, anhydrous base. Consider a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments. |
| Protodeborylation | 1. Boronic acid is unstable under the conditions.2. Reaction time is excessively long.3. Too much water in the solvent system. | 1. Switch to the corresponding pinacol boronate (BPin) ester, which is more stable.[15]2. Use a more active catalyst/ligand system to shorten reaction time.3. Reduce the amount of water or use an anhydrous protocol with KF as the base. |
| Homocoupling of Boronic Acid | 1. Significant oxygen contamination.2. Using a Pd(II) source without a reducing agent. | 1. Improve inert atmosphere technique rigorously.[10][15]2. If using Pd(OAc)₂, ensure the phosphine ligand can reduce it to Pd(0) in situ, or switch to a Pd(0) source like Pd₂(dba)₃. |
| Boc Group Cleavage | 1. Excessively high temperatures (>150 °C).2. Presence of strong Lewis or Brønsted acids. | 1. Keep reaction temperatures below 120 °C. Thermal deprotection typically requires higher temperatures.[16]2. Ensure all reagents and solvents are free from acidic impurities. |
References
- Pasuruan, ID Current Time. (n.d.). Google Search.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Ross, A. G., & Morken, J. P. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4536–4542. Retrieved from [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 4(23), 4053–4056. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles [Image]. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
LookChem. (n.d.). Cas 154016-57-6, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Reddit. (2023, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Taddei, M., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(5), 1159-1169. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Image]. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Organic & Biomolecular Chemistry, 14(31), 7439-7448. Retrieved from [Link]
-
ResearchGate. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]
-
Anbu Chem. (n.d.). Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Modern Medicinal Chemistry
I. Introduction: The Isoxazole Scaffold and the Rise of a Versatile Building Block
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions have cemented its role as a cornerstone in the design of numerous therapeutic agents.[3] The isoxazole moiety is present in a wide range of marketed drugs, demonstrating its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6][7]
Within the vast chemical space of isoxazole derivatives, 3-Bromo-5-(N-Boc)aminomethylisoxazole has emerged as a particularly powerful and versatile building block for drug discovery programs.[8] This reagent is strategically bifunctional, offering two distinct and orthogonal points for chemical modification. The bromine atom at the 3-position serves as a versatile handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents.[9][10][11] Concurrently, the 5-position is furnished with a tert-butyloxycarbonyl (Boc)-protected aminomethyl group.[12] This latent primary amine, once deprotected, provides a crucial site for diversification, allowing chemists to explore structure-activity relationships (SAR) by installing a variety of side chains via amide bond formation, reductive amination, or other nucleophilic additions.
This guide provides a comprehensive overview of the core applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.
II. Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.
| Property | Value |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[12] |
| CAS Number | 903131-45-3[13] |
| Molecular Formula | C₉H₁₃BrN₂O₃[12] |
| Molecular Weight | 277.12 g/mol |
| Appearance | Solid |
| Storage | Refrigerator; keep away from moisture[13] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Hazard statements indicate potential for harm if swallowed or inhaled, and may cause skin and eye irritation.
-
Review the Safety Data Sheet (SDS) from the supplier before use.
III. Core Synthetic Applications & Protocols
The true power of this building block lies in its orthogonal reactivity. The following sections detail the primary transformations that medicinal chemists can exploit.
A. Palladium-Catalyzed Cross-Coupling at the 3-Position
The electron-deficient nature of the isoxazole ring and the C-Br bond make the 3-position ripe for functionalization via palladium catalysis.
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl scaffolds.[14][15] The reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and improve yields.[9]
Diagram: General Suzuki-Miyaura Coupling Scheme
A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientific Rationale: The Sonogashira coupling provides a powerful method for linking terminal alkynes to sp² carbons, a key transformation for creating rigid scaffolds found in many bioactive molecules.[17][18] The reaction mechanism involves a dual catalytic cycle with palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] An amine base is crucial, serving both as a base and often as a solvent.[20]
Diagram: General Sonogashira Coupling Scheme
A generalized workflow for the Sonogashira coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Scientific Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast array of primary and secondary amines.[11][21] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[22][23] The success of this reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[24]
Diagram: General Buchwald-Hartwig Amination Scheme
Sources
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Protocol for Boc deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole
An Application Note and Protocol for the Acid-Catalyzed Boc Deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Introduction: Unveiling the Core Amine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1] Its widespread use stems from its remarkable stability under a variety of conditions and its clean, efficient removal under acidic conditions.[2][3] This application note provides a detailed protocol and scientific rationale for the deprotection of this compound, a key step in synthesizing more complex molecules. The resulting product, 3-bromo-5-(aminomethyl)isoxazole, serves as a versatile building block, with the isoxazole moiety being a prominent scaffold in numerous pharmacologically active compounds.[4] As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a deep understanding of the process, enabling researchers to confidently and successfully execute this critical transformation.
Scientific Integrity: Mechanism and Rationale
The acid-catalyzed deprotection of a Boc-protected amine is a well-established electrophilic cleavage reaction.[5] Understanding the mechanism is paramount to troubleshooting and optimizing the protocol. The process unfolds in a precise sequence of events:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] This initial step activates the Boc group, making it a better leaving group.
-
Fragmentation: Following protonation, the weak tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7]
-
Decarboxylation & Liberation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[7] It is crucial to perform this reaction in a well-vented fume hood or with an open system to allow for the safe escape of CO₂ gas.[1]
-
Final State: Under the acidic reaction conditions, the newly liberated and nucleophilic amine is immediately protonated, typically forming a stable ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1]
The primary challenge in Boc deprotection arises from the fate of the electrophilic tert-butyl cation. This reactive intermediate can potentially alkylate any nucleophilic sites on the substrate or solvent, leading to unwanted side products.[8] While the 3-bromo-isoxazole core is not highly nucleophilic, awareness of this potential side reaction is key to good laboratory practice. In cases with more sensitive substrates, such as those containing tryptophan or methionine residues, the addition of "scavenger" reagents like triisopropylsilane (TIS) or water is essential to trap the tert-butyl cation.[9][10]
Visualizing the Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc deprotection.
Detailed Experimental Protocols
Two robust protocols are presented below, utilizing common and highly effective reagent systems. The choice between them often depends on the desired final salt form and downstream applications.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >95% | Commercial Source | Starting material.[11] |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Use a dry solvent to prevent unwanted side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Fisher Scientific | Corrosive and moisture-sensitive. Handle in a fume hood. |
| 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane | Solution | Acros Organics | Corrosive. Dioxane is a suspected carcinogen.[12] Handle with care. |
| Diethyl Ether (Et₂O) | Anhydrous | VWR Chemicals | Used for product precipitation. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous | Lab Prepared | For neutralization during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Any | For drying organic layers. |
Protocol A: Trifluoroacetic Acid in Dichloromethane
This is often the method of choice for its speed and the volatility of the reagents, which simplifies product isolation.[13][14]
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath (0 °C). This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.[15] (See "Ensuring Success" section for TLC details).
-
Isolation: Once the starting material is fully consumed, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
Purification (as TFA salt): The resulting crude amine trifluoroacetate salt is often pure enough for subsequent steps. If precipitation is desired, the crude oil can be triturated with cold diethyl ether.
-
Purification (as free amine): To obtain the free amine, dissolve the crude residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Hydrogen Chloride in 1,4-Dioxane
This method is highly efficient and provides the product as a stable hydrochloride salt, which is often crystalline and easy to handle.[5][16][17]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM (optional, if solubility in dioxane is low).
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq) to the starting material at room temperature with stirring.
-
Reaction & Precipitation: Stir the reaction at room temperature. The deprotected amine hydrochloride salt will often precipitate from the solution as a white solid. The reaction is typically complete in 30-60 minutes.[16][17]
-
Monitoring: Monitor the reaction by TLC, taking an aliquot, quenching it with NaHCO₃, extracting with ethyl acetate, and spotting the organic layer.
-
Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold 1,4-dioxane or diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white solid under high vacuum to afford the pure 3-bromo-5-(aminomethyl)isoxazole hydrochloride.
Data Summary and Workflow
Table of Protocol Parameters
| Parameter | Protocol A (TFA/DCM) | Protocol B (HCl/Dioxane) |
| Acid | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Time | 1-3 hours | 30-60 minutes |
| Work-up | Evaporation or Aqueous Wash | Filtration |
| Product Form | Trifluoroacetate Salt or Free Amine | Hydrochloride Salt |
| Key Advantage | Volatile reagents, easy removal | Often yields a crystalline, easy-to-isolate salt |
Experimental Workflow Diagram
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 17. experts.arizona.edu [experts.arizona.edu]
Application of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed exploration of the synthetic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a versatile heterocyclic building block, in the context of modern agrochemical development. We will delve into the strategic importance of the isoxazole scaffold, key synthetic transformations, and provide detailed protocols for its application, underscoring the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Isoxazole Scaffold: A Privileged Motif in Agrochemicals
The isoxazole ring is a prominent structural motif in a wide array of commercial and investigational agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] Its prevalence is attributed to a combination of favorable physicochemical properties, metabolic stability, and the ability to adopt specific three-dimensional conformations that allow for potent and selective interactions with biological targets. The isoxazole moiety is a key pharmacophore in several bioactive compounds, contributing to their efficacy in controlling pests and weeds.[4][5]
Key attributes of the isoxazole scaffold in agrochemicals:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often confers resistance to metabolic degradation in plants and insects, leading to prolonged activity.
-
Target Interaction: The arrangement of nitrogen and oxygen atoms in the ring allows for specific hydrogen bonding and other non-covalent interactions with enzyme active sites or protein receptors.
-
Structural Rigidity: The planar isoxazole ring can serve as a rigid scaffold to orient appended functional groups in a precise manner for optimal target binding.
This compound is a particularly valuable synthetic intermediate due to the presence of three key functional handles:
-
The 3-Bromo Group: A versatile point for modification, primarily through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of diverse aryl, heteroaryl, or other organic fragments.
-
The N-Boc Protected Aminomethyl Group: The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions used to functionalize the 3-position. Its facile removal under acidic conditions reveals a primary amine that can be further derivatized to introduce additional diversity and modulate the biological activity and physicochemical properties of the final compound.
-
The Isoxazole Core: The inherent biological relevance of the isoxazole ring itself.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound in agrochemical synthesis is primarily centered on the functionalization of the 3-position of the isoxazole ring and subsequent manipulation of the aminomethyl side chain.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of particular importance.
The Suzuki-Miyaura reaction enables the coupling of the 3-bromoisoxazole with a variety of organoboron reagents (boronic acids or esters) to form a C-C bond. This is a widely used strategy for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in agrochemicals.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the product.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Synthesis of a 3-Aryl-5-(N-Boc)aminomethylisoxazole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 1.2 |
| Pd(OAc)₂ | 0.02 |
| SPhos | 0.04 |
| K₂CO₃ | 2.0 |
| Toluene/H₂O (4:1) | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-(N-Boc)aminomethylisoxazole.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][6] This reaction is highly valuable in agrochemical synthesis for introducing substituted amino groups, which can significantly influence the biological activity of a molecule.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura reaction, a palladium catalyst is employed. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as Josiphos or Xantphos often providing excellent results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base.
Experimental Protocol: Synthesis of a 3-(Arylamino)-5-(N-Boc)aminomethylisoxazole Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic aniline.
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Aniline derivative | 1.2 |
| Pd₂(dba)₃ | 0.01 |
| Xantphos | 0.02 |
| NaOt-Bu | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOt-Bu (1.4 eq) to a flame-dried Schlenk flask.
-
In a separate flask, dissolve this compound (1.0 eq), the aniline derivative (1.2 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq) in anhydrous, degassed toluene.
-
Add the solution of the reactants and catalyst to the flask containing the base.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(arylamino)-5-(N-Boc)aminomethylisoxazole.
Deprotection of the N-Boc Group
The final key transformation is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Causality Behind Experimental Choices:
-
Reagent: TFA is a strong acid that efficiently cleaves the Boc group. It is also volatile, which facilitates its removal after the reaction is complete.
-
Solvent: Dichloromethane (DCM) is a common solvent for Boc deprotection as it is inert to the acidic conditions and readily dissolves the starting material.
-
Temperature: The reaction is typically carried out at room temperature, although it can be cooled to 0 °C initially to control any exotherm.
Experimental Protocol: Boc Deprotection of a Substituted 5-(N-Boc)aminomethylisoxazole
This protocol describes a general procedure for the removal of the Boc group from a functionalized isoxazole derivative.[4][7]
| Reagent | Concentration/Volume |
| Substituted 5-(N-Boc)aminomethylisoxazole | - |
| Dichloromethane (DCM) | 10 volumes |
| Trifluoroacetic acid (TFA) | 10 volumes |
Procedure:
-
Dissolve the substituted 5-(N-Boc)aminomethylisoxazole in DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 volumes) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude product is the trifluoroacetate salt of the amine. This can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine.
-
If the free amine is desired, extract the aqueous layer with an organic solvent, dry the combined organic layers over a drying agent, filter, and concentrate to yield the deprotected product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic combination of a modifiable 3-bromo position and a protected aminomethyl group allows for the systematic exploration of chemical space around the privileged isoxazole scaffold. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Boc deprotection provide researchers with a reliable toolkit for the development of the next generation of fungicides, herbicides, and insecticides. A thorough understanding of the principles behind these reactions, as outlined in this guide, is essential for the rational design and efficient synthesis of innovative crop protection solutions.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Kong, L., Cao, X., Sun, N., Min, L., Duke, S. O., Wu, H., ... & Liu, X. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry, 73(15), 8678-8693.
- Gucma, M., Golebiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
- Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 556-574.
- Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(10), 2035-2047.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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- MDPI. (2024).
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The Strategic Application of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Fragment-Based Drug Discovery
Abstract
This comprehensive guide details the strategic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole as a high-value fragment in modern drug discovery. We delve into the chemical rationale for its design, present detailed protocols for its synthesis and derivatization, and provide step-by-step methodologies for its application in fragment-based screening campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to address challenging biological targets. We will explore its role in identifying initial hits and guiding subsequent lead optimization, supported by established principles of medicinal chemistry and biophysical screening techniques.
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3] The isoxazole ring is a prominent scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules due to its favorable physicochemical properties and ability to engage in a variety of intermolecular interactions.[4][5][6]
This compound has been designed to capitalize on the strengths of both the isoxazole core and the principles of FBDD. Its structure incorporates several key features:
-
The Isoxazole Core: A five-membered aromatic heterocycle that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its metabolic stability and synthetic tractability make it an attractive core for medicinal chemistry.[6][7]
-
The Bromine Atom at the 3-Position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the controlled and directional growth of the fragment into unexplored regions of a protein's binding pocket.[8]
-
The N-Boc-Aminomethyl Group at the 5-Position: This provides a protected primary amine, which can be deprotected to reveal a key hydrogen bond donor and a point for further derivatization through amide bond formation or reductive amination. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during initial synthetic manipulations and can be removed under mild acidic conditions.[9][10]
The combination of these features in a compact, fragment-sized molecule provides a powerful starting point for drug discovery campaigns targeting a wide range of protein classes, including enzymes like kinases and proteases.[11][12]
Physicochemical Properties and Synthesis
A thorough understanding of the fragment's properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [9] |
| Molecular Weight | 277.12 g/mol | [9] |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [9] |
| CAS Number | 903131-45-3 | [9] |
Representative Synthesis Protocol
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to the target fragment.
Step-by-Step Procedure:
-
Boc-Protection of Propargyl Amine: To a solution of propargyl amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves washing with aqueous solutions and purification by column chromatography to yield N-Boc-propargylamine.[13]
-
1,3-Dipolar Cycloaddition: The key isoxazole ring formation is achieved via a 1,3-dipolar cycloaddition. Bromonitrile oxide is generated in situ from the dehydrohalogenation of dibromoformaldoxime using a mild base such as sodium bicarbonate.[1] In a biphasic system of ethyl acetate and aqueous sodium bicarbonate, N-Boc-propargylamine (1.0 eq) is reacted with dibromoformaldoxime (1.1 eq) at room temperature. The reaction is typically stirred for 12-24 hours. Upon completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by silica gel chromatography to afford this compound.
Application in Fragment-Based Drug Discovery
The true value of this compound lies in its application as a starting point for identifying and optimizing potent and selective inhibitors.
FBDD Workflow Overview
Caption: General workflow for FBDD using the isoxazole fragment.
Protocol for Fragment Screening using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[5] Protein-observed 2D NMR experiments, such as ¹H-¹⁵N HSQC, are particularly robust.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).
-
This compound stock solution (e.g., 100 mM in d₆-DMSO).
-
NMR tubes and spectrometer (≥ 600 MHz recommended).
Procedure:
-
Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein. Ensure the protein is stable and monomeric under the NMR conditions.
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference against which changes will be measured.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically ranging from 100 µM to 1 mM.
-
Acquire Test Spectrum: After a brief incubation period, acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum indicate binding of the fragment to the protein in the vicinity of those residues.
-
Hit Validation: To confirm the binding is specific, perform a titration experiment by adding increasing concentrations of the fragment and monitoring the dose-dependent changes in the chemical shifts. The dissociation constant (Kₔ) can be estimated from this data.
Protocol for Hit Validation using X-ray Crystallography
Obtaining a co-crystal structure of the fragment bound to the target protein provides invaluable atomic-level information for structure-guided design.[11][14]
Procedure:
-
Protein Crystallization: Obtain high-quality crystals of the target protein in its apo (unliganded) form.
-
Crystal Soaking: Prepare a soaking solution containing the crystallization mother liquor supplemented with this compound at a concentration typically between 1-10 mM. Transfer the apo crystals to this solution and allow them to soak for a period ranging from minutes to hours.
-
Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution (if necessary) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a search model. Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Binding Mode Analysis: If the fragment is present, build it into the electron density and refine the complex structure. Analyze the binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This structural information will guide the subsequent hit-to-lead optimization.
Hit-to-Lead Optimization: Expanding the Fragment
Once this compound is validated as a hit, its two key functional handles can be exploited to improve potency and selectivity.
Derivatization via Suzuki-Miyaura Coupling
The bromine atom at the 3-position is ideal for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, allowing for the exploration of adjacent pockets.[8]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 eq).
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq).
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent (e.g., 1,4-dioxane/water or DME).
Procedure:
-
To a reaction vessel, add this compound, the boronic acid derivative, the base, and the palladium catalyst.
-
Degas the solvent and add it to the vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.
Modification of the Aminomethyl Side Chain
The N-Boc protecting group can be readily removed to enable further modifications.
Protocol for Boc-Deprotection:
-
Dissolve the Boc-protected isoxazole derivative in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane (e.g., 4M solution).[10]
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt.
The resulting primary amine can then be acylated with various carboxylic acids or subjected to reductive amination with aldehydes to explore another vector of chemical space.
Conclusion and Future Perspectives
This compound represents a strategically designed, high-value fragment for drug discovery. Its inherent chemical features—a stable, interactive core and two orthogonal synthetic handles—provide a robust platform for FBDD campaigns. The protocols outlined in this guide offer a practical framework for researchers to utilize this fragment in screening, hit validation, and lead optimization. As drug discovery continues to tackle increasingly complex and challenging targets, the rational design and application of versatile fragments like this compound will be paramount to success. Future work will focus on the development of pre-elaborated libraries based on this scaffold to further accelerate the hit-to-lead process.
References
-
Verma, A., Joshi, S., & Singh, D. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry. Bohrium. [Link]
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Pelliccia, S., et al. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]
-
Di Pietro, O., & Blundell, T. L. (2017). Fragment-based drug discovery for enzyme inhibition. Current Opinion in Biotechnology. [Link]
-
Erlanson, D. A. (2006). Deconstructing fragment-based inhibitor discovery. Nature Chemical Biology. [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
- Sperry, J. B., & Wright, D. L. (2005). The isoxazole in medicinal chemistry. Current Opinion in Drug Discovery & Development.
-
Agrawal, N., & Mishra, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Critical Reviews. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. [Link]
-
Organic Syntheses. (n.d.). Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters. [Link]
-
Itoh, T., et al. (2014). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron. [Link]
-
Renault, L., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]
-
Lamoree, B., & Hubbard, R. E. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Protein Kinase Inhibitors. LiverTox. [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]
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Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Brom-5-(N-Boc)aminomethylisoxazol für SAR-Studien
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Einem erfahrenen Anwendungswissenschaftler
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des vielseitigen Bausteins 3-Brom-5-(N-Boc)aminomethylisoxazol für Struktur-Wirkungs-Beziehungs-Studien (SAR). Isoxazole sind eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie, die in einer Vielzahl von therapeutischen Wirkstoffen vorkommen.[1][2][3][4][5] Ihre Fähigkeit, an einer Reihe von biologischen Zielen zu wirken, macht sie zu attraktiven Gerüsten für die Arzneimittelentwicklung.[1][2][3][4] Dieser Leitfaden beschreibt bewährte Protokolle für die selektive Funktionalisierung an den Positionen C3 und C5 des Isoxazolrings, um eine vielfältige Bibliothek von Analoga für die systematische Untersuchung von SAR zu erstellen.[6][7][8][9]
Einleitung: Die Bedeutung von Isoxazolen und SAR-Studien
Isoxazole sind fünfgliedrige aromatische Heterozyklen, die aufgrund ihrer einzigartigen elektronischen Eigenschaften und ihrer Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, in der medizinischen Chemie von großer Bedeutung sind.[1][2][3][4][5] Sie sind in zahlreichen von der FDA zugelassenen Medikamenten enthalten, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[3][4][5]
Struktur-Wirkungs-Beziehungs-Studien (SAR) sind ein Eckpfeiler der modernen Arzneimittelentwicklung.[6][9] Durch die systematische Modifikation der chemischen Struktur eines Leitmoleküls und die Bewertung der Auswirkungen dieser Änderungen auf die biologische Aktivität können Forscher wichtige Erkenntnisse über die molekularen Determinanten der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften gewinnen.[6][7] Dieser Prozess ist entscheidend für die Optimierung von Leitstrukturen zu klinischen Kandidaten.[6][7]
Der hier vorgestellte Baustein, 3-Brom-5-(N-Boc)aminomethylisoxazol, ist strategisch für SAR-Studien konzipiert. Die Brom-Substitution an der C3-Position dient als vielseitiger Anknüpfungspunkt für verschiedene palladiumkatalysierte Kreuzkupplungsreaktionen. Gleichzeitig ermöglicht die Boc-geschützte Aminomethylgruppe an der C5-Position eine nachfolgende Funktionalisierung nach der Derivatisierung an der C3-Position.
Strategischer Überblick der Derivatisierung
Die folgende Abbildung veranschaulicht die zweistufige Strategie zur Erzeugung einer diversifizierten Molekülbibliothek aus dem zentralen Baustein.
Abbildung 1: Strategischer Arbeitsablauf für die Derivatisierung.
Synthese des Kernbausteins: 3-Brom-5-(N-Boc)aminomethylisoxazol
Der Ausgangsbaustein, 3-Brom-5-(N-Boc)aminomethylisoxazol (CAS: 154016-57-6), ist kommerziell erhältlich oder kann nach etablierten Literaturverfahren synthetisiert werden.[10][11] Die tert-Butyloxycarbonyl (Boc)-Schutzgruppe ist für die Aminofunktion von entscheidender Bedeutung. Sie ist robust genug, um den Bedingungen der meisten Kreuzkupplungsreaktionen standzuhalten, und lässt sich unter milden sauren Bedingungen selektiv entfernen, ohne andere funktionelle Gruppen zu beeinträchtigen.[12][13][14]
Protokolle zur Derivatisierung an der C3-Position
Die Brom-Substitution an der C3-Position des Isoxazolrings ist ein idealer Ausgangspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch palladiumkatalysierte Kreuzkupplungsreaktionen.
Suzuki-Miyaura-Kupplung: Einführung von Aryl- und Heteroaryl-Gruppen
Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen.[15][16] Die Reaktion von 3-Bromisoxazolen mit verschiedenen Boronsäuren oder deren Estern ermöglicht die Synthese einer breiten Palette von 3-Aryl- oder 3-Heteroarylisoxazol-Derivaten.[17][18]
Protokoll: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung
-
Reagenzienvorbereitung: In einem ofengetrockneten Reaktionsgefäß werden 3-Brom-5-(N-Boc)aminomethylisoxazol (1 Äquiv.), die entsprechende Boronsäure oder der Boronsäureester (1.1–1.5 Äquiv.), eine Palladiumquelle wie Pd₂(dba)₃ (2–5 mol%) oder Pd(PPh₃)₄ (5 mol%) und ein geeigneter Ligand (z. B. SPhos, XPhos, falls erforderlich) vorgelegt.[19]
-
Lösungsmittel und Base: Es wird eine entgaste Mischung aus einem organischen Lösungsmittel (z. B. 1,4-Dioxan, Toluol oder DME) und einer wässrigen Basenlösung (z. B. 2 M Na₂CO₃ oder K₂CO₃) zugegeben.[19]
-
Reaktionsbedingungen: Die Reaktionsmischung wird unter einer inerten Atmosphäre (Argon oder Stickstoff) für 4–16 Stunden auf 80–110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die organische Phase abgetrennt, und die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ oder MgSO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-substituierte Isoxazolderivat zu erhalten.
Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung
| Boronsäure (1.2 Äquiv.) | Palladium-Katalysator (mol%) | Base (2 Äquiv.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| Phenylboronsäure | Pd(PPh₃)₄ (5%) | 2 M Na₂CO₃ | Toluol/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronsäure | Pd₂(dba)₃ (2%) / SPhos (4%) | 2 M K₂CO₃ | Dioxan/H₂O | 100 | 8 | 92 |
| Pyridin-3-ylboronsäure | Pd(dppf)Cl₂ (3%) | 2 M K₃PO₄ | DME/H₂O | 85 | 16 | 78 |
Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen
Die Sonogashira-Kupplung ermöglicht die direkte Anknüpfung von terminalen Alkinen an den Isoxazolring und führt zur Bildung von C(sp²)-C(sp)-Bindungen.[20][21] Diese Reaktion ist besonders nützlich für die Einführung starrer Linker oder für die weitere Funktionalisierung über die Alkingruppe.
Protokoll: Kupfer-freie Sonogashira-Kupplung
Kupfer-freie Bedingungen werden oft bevorzugt, um die Homokupplung des Alkins (Glaser-Kupplung) zu minimieren.[22]
-
Reagenzienvorbereitung: In einem Schlenkrohr werden 3-Brom-5-(N-Boc)aminomethylisoxazol (1 Äquiv.), das terminale Alkin (1.5 Äquiv.), ein Palladium-Katalysator (z. B. Pd(PPh₃)₄ (5%) oder PdCl₂(PPh₃)₂ (3%)) und eine Base (z. B. Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)) in einem geeigneten Lösungsmittel (z. B. THF oder DMF) gelöst.
-
Reaktionsbedingungen: Die Mischung wird entgast und unter einer inerten Atmosphäre bei Raumtemperatur bis 80 °C für 6–24 Stunden gerührt.[22][23]
-
Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zur Suzuki-Kupplung. Das Lösungsmittel wird entfernt, und der Rückstand wird durch Säulenchromatographie gereinigt.
Buchwald-Hartwig-Aminierung: Einführung von Amino-Gruppen
Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Kupplung von Arylhalogeniden mit Aminen.[24][25][26] Diese Reaktion ermöglicht die Einführung einer breiten Palette von primären und sekundären Aminen an der C3-Position.
Protokoll: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung
-
Reagenzienvorbereitung: In einem ofengetrockneten Handschuhfach oder Schlenkrohr werden 3-Brom-5-(N-Boc)aminomethylisoxazol (1 Äquiv.), das Amin (1.2 Äquiv.), ein Palladium-Präkatalysator (z. B. Pd₂(dba)₃ (2 mol%)), ein geeigneter Ligand (z. B. BINAP, Xantphos) (4 mol%) und eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butoxid (NaOtBu) oder Lithium-bis(trimethylsilyl)amid (LiHMDS)) (1.4 Äquiv.) vorgelegt.[27]
-
Lösungsmittel: Es wird ein trockenes, aprotisches Lösungsmittel wie Toluol oder Dioxan zugegeben.
-
Reaktionsbedingungen: Die Reaktion wird unter inerter Atmosphäre bei 80–110 °C für 12–24 Stunden erhitzt.
-
Aufarbeitung und Reinigung: Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert. Die organische Phase wird gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.
Abbildung 2: Kreuzkupplungsreaktionen an der C3-Position.
Protokoll zur Entschützung der Boc-Gruppe
Nach der erfolgreichen Derivatisierung an der C3-Position wird die Boc-Schutzgruppe entfernt, um die primäre Aminofunktion für die weitere Funktionalisierung freizulegen.
Protokoll: Saure Entschützung der Boc-Gruppe
-
Reagenzien: Das Boc-geschützte Isoxazolderivat wird in einem geeigneten organischen Lösungsmittel wie Dichlormethan (DCM), Ethylacetat oder 1,4-Dioxan gelöst.[13]
-
Säurezugabe: Es wird eine starke Säure wie Trifluoressigsäure (TFA, 20–50% in DCM) oder eine Lösung von Chlorwasserstoff (HCl) in Dioxan (z. B. 4 M) zugegeben.[12][13]
-
Reaktionsbedingungen: Die Reaktion wird bei Raumtemperatur für 1–4 Stunden gerührt.[13][28] Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Das Lösungsmittel und die überschüssige Säure werden im Vakuum entfernt. Der Rückstand wird gegebenenfalls mit Diethylether verrieben, um das entsprechende Ammoniumsalz als Feststoff auszufällen. Zur Neutralisation kann eine wässrige Bicarbonatlösung zugegeben und anschließend mit einem organischen Lösungsmittel extrahiert werden, um die freie Base zu erhalten.
Wichtiger Hinweis: Bei der sauren Entschützung entsteht als Nebenprodukt das tert-Butylkation, das nukleophile Reste im Molekül alkylieren kann.[12][14] Die Verwendung von Fängern wie Anisol oder Thioanisol kann diese Nebenreaktion unterdrücken.
Protokolle zur Derivatisierung an der C5-Aminomethylgruppe
Die freie Aminomethylgruppe ist ein idealer Angriffspunkt für die Amidkopplung, eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie, um die strukturelle Vielfalt zu erhöhen.[29]
Protokoll: Standard-Amidkopplung mit HATU
-
Aktivierung der Carbonsäure: In einem Reaktionsgefäß werden die gewünschte Carbonsäure (1.1 Äquiv.), ein Kupplungsreagenz wie HATU (1.1 Äquiv.) und eine Base wie DIPEA (2–3 Äquiv.) in einem aprotischen Lösungsmittel (z. B. DMF oder DCM) für 15–30 Minuten bei Raumtemperatur voraktiviert.
-
Kopplung: Das entschützte 5-Aminomethylisoxazol-Derivat (1 Äquiv.), gelöst in einer minimalen Menge des gleichen Lösungsmittels, wird zu der aktivierten Carbonsäuremischung gegeben.
-
Reaktionsbedingungen: Die Reaktion wird bei Raumtemperatur für 2–12 Stunden gerührt.
-
Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und mit Ethylacetat extrahiert. Die organische Phase wird mit wässrigen Lösungen (z. B. 1 M HCl, ges. NaHCO₃) und gesättigter Kochsalzlösung gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie oder präparative HPLC.
Tabelle 2: Auswahl an Kupplungsreagenzien für die Amidbindung
| Kupplungsreagenz | Additiv | Base | Typische Anwendungsgebiete |
| EDC·HCl | HOBt oder HOAt | DIPEA, NMM | Standardbedingungen, wässrige Medien möglich |
| HATU | - | DIPEA, 2,6-Lutidin | Schnelle Kinetik, sterisch anspruchsvolle Substrate |
| PyBOP | - | DIPEA | Geringe Racemisierung bei chiralen Säuren |
| Acylchlorid | - | Pyridin, TEA | Hochreaktive Säuren, kann Basen-sensitive Gruppen beeinflussen |
Für sterisch gehinderte oder elektronisch arme Amine können alternative Protokolle, wie die Bildung von Acylfluoriden in situ, erforderlich sein, um gute Ausbeuten zu erzielen.[30][31][32][33]
Analytische Charakterisierung und Reinheitsbestimmung
Die eindeutige Charakterisierung und die Bestimmung der Reinheit jeder synthetisierten Verbindung sind für die Zuverlässigkeit der SAR-Daten von entscheidender Bedeutung.
-
Dünnschichtchromatographie (DC): Zur schnellen Überwachung des Reaktionsfortschritts und zur ersten Beurteilung der Reinheit.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Zur genauen Bestimmung der Reinheit (typischerweise >95% für SAR-Studien) und zur Reinigung von Endprodukten (präparative HPLC).[34][35]
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Zur Bestätigung der Molmasse des Produkts und zur Überwachung der Reaktion.[34]
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich für die strukturelle Aufklärung der synthetisierten Derivate.[34][35][36][37] 2D-NMR-Techniken (COSY, HSQC, HMBC) können zur vollständigen Zuordnung der Signale erforderlich sein.
-
Hochauflösende Massenspektrometrie (HRMS): Zur exakten Bestimmung der Elementarzusammensetzung.[36]
Protokoll: Typische analytische Charakterisierung
-
Probenvorbereitung: Lösen Sie 1–5 mg der gereinigten Verbindung in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃, DMSO-d₆) für die NMR-Analyse.[34] Bereiten Sie eine verdünnte Lösung (ca. 1 mg/ml) in Methanol oder Acetonitril für LC-MS und HPLC vor.
-
NMR-Analyse: Nehmen Sie ¹H-, ¹³C- und gegebenenfalls DEPT-135-Spektren auf.[34]
-
LC-MS-Analyse: Injizieren Sie die Probe in ein LC-MS-System (typischerweise mit einer C18-Säule und einem Wasser/Acetonitril-Gradienten mit 0.1% Ameisensäure) und analysieren Sie das erhaltene Massenspektrum.[34]
-
HPLC-Reinheitsanalyse: Bestimmen Sie die prozentuale Reinheit durch Integration der Peakflächen im HPLC-Chromatogramm bei einer geeigneten Wellenlänge (z. B. 254 nm).
Schlussfolgerung
Dieser Leitfaden bietet eine umfassende und praxisorientierte Grundlage für die systematische Derivatisierung von 3-Brom-5-(N-Boc)aminomethylisoxazol. Die vorgestellten Protokolle für Suzuki-, Sonogashira- und Buchwald-Hartwig-Kupplungen, gefolgt von der Boc-Entschützung und der Amidkopplung, ermöglichen Forschern die effiziente Erstellung von fokussierten Molekülbibliotheken. Die sorgfältige Anwendung dieser Methoden, gekoppelt mit einer gründlichen analytischen Charakterisierung, wird die Generierung hochwertiger SAR-Daten beschleunigen und letztendlich die Entdeckung neuer und wirksamerer therapeutischer Wirkstoffe vorantreiben.
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
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What is the structure-activity relationship SAR in drug design? Patsnap Synapse.
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BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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The recent progress of isoxazole in medicinal chemistry. Bohrium.
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The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate.
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
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Structure-Activity Relationship Approaches and Applications | Request PDF. ResearchGate.
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Structure Activity Relationship (SAR) Analysis. Creative Proteomics.
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Structure-Activity Relationship (SAR). Pharmacology Mentor.
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Amine Protection / Deprotection. Fisher Scientific.
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Unknown Source.
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
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BOC deprotection. Hebei Boze Chemical Co.,Ltd..
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Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed.
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Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. ResearchGate.
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Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate.
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Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. Benchchem.
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Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters. ACS Publications.
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Cas 154016-57-6,3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. lookchem.
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
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Sonogashira Coupling. Organic Chemistry Portal.
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Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate.
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Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Benchchem.
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Sonogashira coupling. Wikipedia.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
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Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Unknown Source.
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5-(Aminomethyl)-3-bromoisoxazole, 5-BOC protected. CymitQuimica.
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Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected. PubChemLite.
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Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. ElectronicsAndBooks.
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Ethyl 5-(N-Boc)Aminomethylisoxazole-3-Carboxylate (Cas 253196-37-1). Parchem.
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Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, N-BOC protected | CAS 253196-37-1. SCBT.
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Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
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Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
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(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
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Application Notes and Protocols: Strategic Functionalization of the C3-Bromo Position
Abstract
The functionalization of heteroaromatic and aromatic cores is a cornerstone of modern drug discovery and materials science. The C3-bromo position, in particular, serves as a versatile and reliable synthetic handle for introducing a vast array of molecular complexity. This guide provides an in-depth exploration of the primary experimental procedures for the strategic modification of C3-bromo substrates. We move beyond simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for cornerstone reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as metal-halogen exchange—are presented. This document is designed to empower researchers, scientists, and drug development professionals to confidently and effectively leverage the C3-bromo position in their synthetic campaigns.
Foundational Principles: The C3-Bromo Position as a Synthetic Linchpin
The carbon-bromine (C-Br) bond on an aromatic or heteroaromatic ring is a gateway for a multitude of chemical transformations. Its reactivity is primarily dictated by its susceptibility to two key processes:
-
Oxidative Addition: The C-Br bond can readily insert into a low-valent transition metal center, typically Palladium(0), initiating the catalytic cycles of numerous cross-coupling reactions.[1][2] This process is the foundation of modern C-C, C-N, and C-O bond-forming strategies.
-
Metal-Halogen Exchange: The bond can be swapped with a more electropositive metal, such as lithium or magnesium, by reaction with organolithium or elemental magnesium reagents.[3][4] This transforms the electrophilic carbon center into a potent nucleophile (an organolithium or Grignard reagent), which can then react with a wide range of electrophiles.
The choice between these pathways depends on the desired final product and the functional group tolerance of the substrate. The following sections provide detailed protocols and the scientific rationale for each major approach.
Logical Workflow for C3-Bromo Functionalization
The diagram below illustrates the general experimental sequence from a C3-bromo starting material to a purified, functionalized product, highlighting the central role of reaction selection and optimization.
Caption: General experimental workflow for C3-bromo functionalization.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed reactions are the most widely used methods for functionalizing aryl halides due to their broad functional group tolerance and high efficiency.[1][5][6] These reactions share a common catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating carbon-carbon bonds between the C3-position and other aryl, heteroaryl, or vinyl groups, making it indispensable in medicinal chemistry.[7][8][9] The reaction couples the C3-bromo compound with an organoboron reagent, typically a boronic acid or ester.[7]
Causality Behind Experimental Choices:
-
Catalyst: A source of Palladium(0) is required. While Pd(PPh₃)₄ can be used directly, in situ generation from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is more common and often more active.[10]
-
Ligand: Triphenylphosphine (PPh₃) is a classic choice. For more challenging substrates, electron-rich and bulky ferrocenyl or biaryl phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[10]
-
Base: A base is crucial for activating the organoboron species to facilitate the transmetalation step.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice can significantly impact yield, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%), Pd(OAc)₂ (2-5 mol%), PdCl₂(dppf) (2-5 mol%) |
| Ligand | PPh₃, SPhos, XPhos (if using a Pd(II) precursor) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Ethanol |
| Temperature | 80–120 °C |
| Typical Yields | 70–95% |
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4–16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-1H-indazole product.[10]
The Palladium Catalytic Cycle
The diagram below illustrates the fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Key steps in a Pd-catalyzed cross-coupling cycle.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of C3-bromo compounds with a vast range of primary and secondary amines, anilines, and even ammonia equivalents.[11][12][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Early systems used simple phosphines, but modern protocols rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group.[14] These ligands promote the challenging reductive elimination step that forms the C-N bond.[14] Pre-formed catalysts, where the ligand is already complexed to palladium, often provide superior results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[2] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.
-
Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos (1.5-2x mol of Pd) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5–2.5 equivalents) |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80–110 °C |
| Typical Yields | 65–95% |
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromocarbazole
-
Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the biarylphosphine ligand (e.g., XPhos, 0.025 equiv.), and the base (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the 3-bromocarbazole (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent and Sealing: Add anhydrous toluene. Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Reaction and Monitoring: Stir the reaction for 12–24 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to obtain the N-functionalized carbazole product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable method for attaching terminal alkynes to the C3-position, forming a C(sp²)-C(sp) bond.[15][16] These alkynylated products are valuable intermediates for further transformations or as components in conjugated materials. The classic protocol uses a dual-catalyst system of palladium and copper(I).[17][18]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with other couplings, a Pd(0) species is needed. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is standard.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential in the traditional method. It reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[19]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and as the solvent.
-
Copper-Free Variant: A significant drawback of the classic method is the potential for copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free protocols have been developed, which typically require a different base (e.g., Cs₂CO₃) and sometimes specialized ligands.[16]
| Parameter | Typical Conditions for Sonogashira Coupling |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%), Pd(PPh₃)₄ (2-5 mol%) |
| Cu Co-catalyst | CuI (2-10 mol%) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPEA) |
| Solvent | THF, DMF, or neat amine base |
| Temperature | Room Temperature to 80 °C |
| Typical Yields | 75–98% |
Detailed Protocol: Sonogashira Coupling of 3-Bromothiophene
-
Vessel Preparation: Add 3-bromothiophene (1.0 equiv.), the palladium catalyst (PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) iodide (CuI, 0.04 equiv.) to a dry Schlenk flask with a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC/GC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a short plug of celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the C3-Position
The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between the C3-bromo substrate and an alkene, typically yielding a substituted alkene product.[20][21] This reaction is a powerful way to introduce vinyl groups.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precursor, which is reduced in situ to the active Pd(0) catalyst.
-
Ligand: While some reactions can proceed ligandless, phosphine ligands like PPh₃ or P(o-tol)₃ are often added to stabilize the catalyst and improve yields.
-
Base: A base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[20][22] An inorganic base like K₂CO₃ or an organic amine base like triethylamine is typically used.[23]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred.
| Parameter | Typical Conditions for Heck Reaction |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃, P(o-tol)₃ (2-4x mol of Pd) |
| Base | K₂CO₃, NaOAc, Et₃N (1.5–2.5 equivalents) |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80–140 °C |
| Typical Yields | 60–90% |
Detailed Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene
-
Reagent Setup: In a reaction tube, combine 4-bromoacetophenone (1.0 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (0.01 equiv.), and K₂CO₃ (2.0 equiv.).[23]
-
Solvent Addition: Add a solvent mixture, such as H₂O/DMF (1:1).[23]
-
Reaction: Seal the tube and heat the mixture in a preheated block to 80-120 °C for 4-16 hours, with vigorous stirring.[23]
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting solid or oil via flash chromatography or recrystallization.
Metal-Halogen Exchange: A Shift in Reactivity
An alternative and powerful strategy is to reverse the polarity of the C3 carbon via metal-halogen exchange. This creates a potent nucleophilic organometallic intermediate that can be trapped with various electrophiles. This method is particularly useful when the required building block for a cross-coupling reaction is unavailable.
Lithium-Halogen Exchange
This reaction involves treating the C3-bromo compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures.[3][24] The exchange is extremely fast, often occurring in minutes.[24][25]
Causality Behind Experimental Choices:
-
Reagent: n-BuLi is most common. t-BuLi is more reactive and can be used for less reactive bromides, but often requires two equivalents.[24]
-
Temperature: This is the most critical parameter. Reactions must be conducted at very low temperatures (-78 °C to -100 °C) to prevent the highly reactive aryllithium intermediate from reacting with other functional groups on the molecule or with the solvent.[25][26]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required.
Detailed Protocol: Lithiation and Quenching of a Bromoaryl Substrate
-
Setup: Place the C3-bromoaryl substrate (1.0 equiv.) in an oven-dried, three-neck flask under a strong stream of argon. Add anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the mixture at -78 °C for 30–60 minutes to ensure complete exchange.
-
Electrophile Addition: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in THF dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of saturated aqueous NH₄Cl.
-
Workup and Purification: Perform a standard aqueous workup with extraction into an organic solvent. Dry, concentrate, and purify the product by column chromatography.
Grignard Reagent Formation
Reacting the C3-bromo compound with magnesium metal in an ethereal solvent forms an organomagnesium halide, known as a Grignard reagent.[4] While less reactive than organolithiums, Grignard reagents are highly useful and tolerate a broader range of conditions.
Causality Behind Experimental Choices:
-
Magnesium: Magnesium turnings are typically used. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction on the metal surface.[27] Highly reactive Rieke magnesium can be used for difficult substrates at low temperatures.[28][29]
-
Solvent: Anhydrous diethyl ether or THF is essential. The ether coordinates to the magnesium center, stabilizing the Grignard reagent.[4]
-
Initiation: Grignard reactions can sometimes be difficult to start. Gentle heating, sonication, or the addition of an initiator are common techniques.[27]
Detailed Protocol: Grignard Formation and Reaction
-
Setup: Place magnesium turnings (1.5 equiv.) in an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, all under an argon atmosphere. Add a small crystal of iodine.
-
Solvent: Add a small amount of anhydrous THF to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of the C3-bromo substrate (1.0 equiv.) in anhydrous THF. Add a small portion of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle heating may be required.
-
Addition: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the solution to 0 °C and add the electrophile (e.g., a ketone or aldehyde) dropwise.
-
Workup and Purification: Proceed with a standard acidic or ammonium chloride quench and workup, followed by purification.
References
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The Synthesis of GABA-A Receptor Agonists: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of γ-aminobutyric acid type A (GABA-A) receptor agonists. This guide delves into the synthetic pathways of key classes of GABA-A receptor agonists, including benzodiazepines, isoxazole derivatives like muscimol and gaboxadol, and non-benzodiazepine hypnotics, commonly known as "Z-drugs." The focus is on providing not just procedural steps but also the underlying chemical principles and structure-activity relationships that govern the efficacy of these neurologically active compounds.
Introduction: The GABA-A Receptor and its Agonists
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Its endogenous ligand, GABA, binds to the receptor, causing a conformational change that opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[1] Agonists of the GABA-A receptor mimic the action of GABA, enhancing this inhibitory effect, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
GABA-A receptors are heteropentameric structures composed of various subunits (α, β, γ, etc.).[2] The specific subunit composition of a receptor determines its pharmacological properties and sensitivity to different agonists.[2] For instance, benzodiazepines require the presence of an α and a γ subunit to exert their modulatory effects.[2] The diversity of these subunits allows for the development of drugs with selective affinities for specific receptor subtypes, potentially leading to more targeted therapeutic effects with fewer side effects.[2][3]
This guide will explore the synthesis of several major classes of GABA-A receptor agonists, providing detailed protocols for representative molecules in each class.
Benzodiazepines: The Archetypal Allosteric Modulators
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a site distinct from the GABA binding site, known as the benzodiazepine binding site, and enhance the effect of GABA.[2]
Synthesis of Diazepam (Valium)
Diazepam is a classic and widely used benzodiazepine. Its synthesis involves the construction of the characteristic diazepine ring fused to a benzene ring. A common synthetic route starts from 2-amino-5-chlorobenzophenone.[4]
Protocol 1: Synthesis of Diazepam [4][5]
Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
To a solution of 2-amino-5-chlorobenzophenone (1 mole) in pyridine, add glycine ethyl ester hydrochloride (1.2 moles).
-
Reflux the mixture for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute acid, then with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Step 2: N-Methylation to Yield Diazepam
-
Dissolve the product from Step 1 (1 mole) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (1.1 moles), portion-wise at 0 °C.
-
After the evolution of hydrogen ceases, add methyl iodide (1.2 moles) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent and purify by column chromatography on silica gel to afford diazepam.
Structure-Activity Relationship of Benzodiazepines
The pharmacological profile of benzodiazepines is highly dependent on their chemical structure. Key structural features that influence activity include:
-
An electronegative substituent at position 7 of the A ring: This is crucial for anxiolytic activity.
-
A phenyl group at position 5 of the B ring: This contributes to the binding affinity.
-
A methyl group on the nitrogen at position 1: This generally increases the potency and metabolic rate.
The subtype selectivity of benzodiazepines is also influenced by the nature of the substituents. For instance, ligands with high affinity for α1-containing receptors tend to be more sedative, while those with higher affinity for α2/α3-containing receptors often exhibit more pronounced anxiolytic effects.[2]
Isoxazole Derivatives: Direct GABA-A Agonists
This class of compounds, which includes muscimol and its synthetic analog gaboxadol, acts as direct agonists at the GABA binding site. Their isoxazole ring serves as a bioisostere for the carboxylate group of GABA.[6]
Synthesis of Muscimol
Muscimol is a psychoactive isoxazole naturally found in Amanita muscaria mushrooms. It can also be synthesized, often starting from ibotenic acid, another compound found in the same mushroom, or through a de novo synthesis.[7][8][9] A common laboratory synthesis involves the decarboxylation of ibotenic acid.
Protocol 2: Synthesis of Muscimol from Ibotenic Acid [7][10]
-
Dissolve ibotenic acid (1 mole) in water or a suitable buffer solution.
-
Heat the solution to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The decarboxylation process can be facilitated by the addition of a catalytic amount of a weak acid.
-
After the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
The resulting crude muscimol can be purified by recrystallization from a mixture of ethanol and water.
Synthesis of Gaboxadol (THIP)
Gaboxadol, also known as THIP, is a synthetic and conformationally restricted analog of muscimol.[11] Its synthesis is more complex than that of muscimol and several routes have been reported. One common approach starts from ethyl 4-piperidinecarboxylate.[12][13]
Protocol 3: Synthesis of Gaboxadol [12]
This is a multi-step synthesis, and a simplified overview of a key transformation is provided. A common strategy involves the construction of the isoxazole ring onto the piperidine scaffold.
-
N-protection of ethyl 4-piperidinecarboxylate: The piperidine nitrogen is first protected, for example, with a benzoyl group.
-
Formation of the isoxazole ring: The protected piperidine derivative is then subjected to a series of reactions to build the isoxazole ring. This can involve condensation with a suitable reagent like hydroxylamine.
-
Deprotection and final modification: The protecting group is removed, and any necessary functional group manipulations are performed to yield gaboxadol.
Due to the complexity and variability of published routes, a specific step-by-step protocol is not provided here. Researchers are encouraged to consult the primary literature for detailed procedures.[12]
Structure-Activity Relationship of Isoxazole Agonists
The activity of isoxazole-based GABA-A agonists is highly dependent on the geometry and electronic properties of the molecule. Key factors include:
-
The 3-isoxazolol moiety: This group is crucial for mimicking the carboxylate of GABA and binding to the receptor.[6]
-
The distance and conformation of the amino group: The spatial relationship between the amino group and the isoxazole ring is critical for proper interaction with the binding site.
-
Substituents on the piperidine or other rings: These can influence subtype selectivity and pharmacokinetic properties.
Z-Drugs: Non-Benzodiazepine Hypnotics
Z-drugs, such as zolpidem, zaleplon, and eszopiclone, are a class of non-benzodiazepine hypnotics that also act as positive allosteric modulators of the GABA-A receptor.[14][15][16] They tend to show more selectivity for the α1 subunit, which is thought to be responsible for their sedative effects with less anxiolytic and muscle relaxant properties compared to benzodiazepines.[16]
Synthesis of Zolpidem
Zolpidem has an imidazopyridine core structure. A common synthetic approach involves the condensation of 2-amino-5-methylpyridine with a substituted phenacyl bromide.[17][18][19][20]
Protocol 4: Synthesis of Zolpidem [17][18]
Step 1: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
-
React 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone in a suitable solvent like ethanol.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 2: Introduction of the Acetamide Side Chain
-
The imidazopyridine core from Step 1 is then functionalized at the 3-position. This can be achieved through a Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde to the acetamide.
-
Alternatively, a Mannich reaction can be employed to introduce an aminomethyl group, which is then converted to the final acetamide.[18]
-
A more direct approach involves reacting the imidazopyridine with N,N-dimethyl-2-chloroacetamide in the presence of a base.
Synthesis of Eszopiclone
Eszopiclone is the (S)-enantiomer of zopiclone. Its synthesis can be achieved either by chiral resolution of racemic zopiclone or through an asymmetric synthesis.[21][22][23][24] The synthesis of racemic zopiclone typically starts from 2-amino-5-chloropyridine and pyrazine-2,3-dicarboxylic acid anhydride.[22]
Protocol 5: Synthesis of Racemic Zopiclone [22]
-
React 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride to form an amide-acid intermediate.
-
Cyclize this intermediate using a dehydrating agent like thionyl chloride to form a pyrrolo[3,4-b]pyrazine-5,7-dione derivative.
-
Selectively reduce one of the carbonyl groups to a hydroxyl group using a reducing agent such as potassium borohydride.
-
The resulting hydroxyl group is then reacted with 4-methylpiperazine-1-carbonyl chloride to yield racemic zopiclone.
The resolution of the racemic mixture to obtain eszopiclone can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.[22]
Purification and Characterization
The purification of GABA-A receptor agonists is crucial to remove impurities and by-products that could interfere with biological assays. Common purification techniques include:
-
Column Chromatography: Silica gel is commonly used for the purification of these often moderately polar compounds.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline products.
The characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule.[25][26][27][28][29]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
| Compound | Molecular Weight | Key 1H NMR Signals (indicative) |
| Diazepam | 284.7 g/mol | Aromatic protons, singlet for N-CH3, signals for the diazepine ring protons. |
| Muscimol | 114.1 g/mol | Signals for the isoxazole ring protons and the aminomethyl group.[25][27] |
| Gaboxadol | 140.14 g/mol | Signals for the isoxazole proton and the piperidine ring protons. |
| Zolpidem | 307.39 g/mol | Aromatic protons, singlets for the methyl groups, and signals for the imidazopyridine core. |
| Eszopiclone | 388.81 g/mol | Aromatic and heterocyclic protons, signals for the methylpiperazine group. |
Conclusion
The synthesis of GABA-A receptor agonists is a rich and diverse field of medicinal chemistry. The compounds discussed in this guide represent key structural classes that have been instrumental in understanding the pharmacology of the GABA-A receptor and in the development of important therapeutics. The provided protocols and synthetic strategies offer a foundation for researchers to produce these valuable molecules for further investigation. A thorough understanding of the underlying chemical principles and structure-activity relationships is paramount for the design and synthesis of novel GABA-A receptor modulators with improved efficacy and safety profiles.
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Z-Drug Mechanism of Action For Inducing Sleep? - Evoke Wellness. (2021). Retrieved from [Link]
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Nonbenzodiazepine. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of RP 48497, an Impurity of Eszopiclone. (2008). MDPI. Retrieved from [Link]
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Identification and characterization of GABA(A) receptor modulatory diterpenes from Biota orientalis that decrease locomotor activity in mice. (2011). PubMed. Retrieved from [Link]
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Gaboxadol. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis and pharmacological characterization of novel GABA-A receptor modulators. (n.d.). University of Vienna. Retrieved from [Link]
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2019). MDPI. Retrieved from [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved from [Link]
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- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3-Bromo-5-(N-Boc)aminomethylisoxazole Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a critical building block in pharmaceutical and agrochemical research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly low reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction shows low conversion, with significant starting material remaining. What are the primary causes and how can I fix this?
Answer: Low conversion in the bromination of 5-(N-Boc)aminomethylisoxazole is a frequent issue stemming from several factors related to the brominating agent and reaction conditions.
Root Cause Analysis:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[2][3][4] However, NBS can degrade over time, especially if improperly stored, appearing yellow or brown due to the formation of bromine.[2] Using old or discolored NBS will result in a lower effective concentration of the active brominating species.
-
Insufficient Radical Initiation (for radical pathways): While electrophilic substitution is the primary pathway for aromatic bromination, radical pathways can be initiated by light or impurities.[2][3] Inconsistent initiation can lead to variable reaction rates.
-
Suboptimal Temperature: Electrophilic aromatic bromination is temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions and degradation.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to run to completion.
Recommended Solutions:
-
Validate Your NBS: Always use freshly recrystallized or newly purchased NBS for best results.[2] Pure NBS should be a white solid.[2] To recrystallize, dissolve the NBS in preheated water (e.g., 10 g in 100 mL at 90-95 °C) and allow it to cool slowly.[3]
-
Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor progress closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this must be balanced against the risk of side product formation.
-
Extend Reaction Time: Continue to monitor the reaction every 1-2 hours. If conversion is proceeding cleanly but slowly, extend the reaction time up to 12-24 hours.[5]
-
Choice of Solvent: Anhydrous solvents are crucial. Dichloromethane (DCM) or acetonitrile are common choices. The presence of water can hydrolyze the product or react with NBS.[2]
Question 2: My crude NMR shows multiple brominated species or other significant impurities. How can I improve the selectivity for the desired 3-bromo product?
Answer: The formation of side products, such as dibrominated compounds or products from neighboring group participation, indicates a loss of selectivity.[5][6] This is typically a problem of stoichiometry and reaction control.
Root Cause Analysis:
-
Over-bromination: Using an excess of the brominating agent can lead to the formation of dibrominated products. The isoxazole ring, while aromatic, has positions with differing reactivity that can be susceptible to further bromination under forcing conditions.[5]
-
Incorrect Stoichiometry: An inaccurate measurement of the starting material or NBS will lead to an incorrect molar ratio, favoring side reactions.
-
Rate of Addition: Adding the brominating agent too quickly creates localized areas of high concentration, which can promote over-bromination before the mixture becomes homogeneous.
-
Neighboring Group Participation: The N-Boc-aminomethyl group can, under certain conditions, participate in intramolecular reactions with the isoxazolium ion intermediate formed during bromination, leading to complex byproducts like spiro-isoxazolines.[5][6]
Recommended Solutions:
-
Precise Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of NBS. Carefully weigh both the substrate and the reagent.
-
Controlled Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent over a period of 30-60 minutes at 0 °C. This maintains a low, steady concentration of the electrophilic bromine species, favoring monosubstitution.
-
Maintain Anhydrous, Acid-Free Conditions: The presence of acid can facilitate side reactions. Some protocols recommend adding a non-nucleophilic base like barium carbonate to scavenge any acid formed during the reaction.[2]
| Brominating Agent | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| N-Bromosuccinimide (NBS) | DCM, CH₃CN | 0 °C to RT | Adv: Solid, easy to handle; provides a slow, controlled release of Br⁺.[4] Disadv: Can degrade on storage.[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | DCM | 0 °C to RT | Adv: High bromine content, often gives clean reactions. Can be effective where NBS is sluggish.[5] Disadv: Less commonly used, may require more optimization. |
| Molecular Bromine (Br₂) | DCM, Acetic Acid | 0 °C to RT | Adv: Inexpensive and potent. Disadv: Highly corrosive, volatile, and difficult to handle; often less selective, leading to over-bromination.[4] |
Question 3: My yield is low after purification, despite good conversion on TLC/LC-MS. What is causing product loss during workup and purification?
Answer: Significant product loss after the reaction is complete often points to issues with product stability or the purification methodology.
Root Cause Analysis:
-
Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Any acidic conditions generated during the reaction or aqueous workup can lead to partial or complete deprotection, resulting in a different, more polar compound that may be lost during extraction.
-
Product Volatility/Solubility: While the product is a solid, it has some solubility in common organic solvents. Excessive washing or the use of overly polar solvent systems during chromatography can lead to product loss.
-
Irreversible Adsorption on Silica Gel: Highly functionalized molecules can sometimes bind irreversibly to acidic sites on standard silica gel.
Recommended Solutions:
-
Neutral or Basic Workup: Quench the reaction with a mild reducing agent like aqueous sodium thiosulfate or sodium metabisulfite to destroy excess brominating agent.[7] Follow this with a wash using saturated sodium bicarbonate solution to neutralize any acid and remove the succinimide byproduct.
-
Purification Strategy:
-
Column Chromatography: Use a solvent system of low to moderate polarity, such as a gradient of ethyl acetate in hexanes. If you suspect acid sensitivity, you can use silica gel that has been pre-treated with a base (e.g., washed with a 1% triethylamine solution in your eluent system) or use neutral alumina.
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent, high-recovery alternative to chromatography. Test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find optimal conditions.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a decision-making process for troubleshooting low yields.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for diagnosing and solving low yield issues.
Frequently Asked Questions (FAQs)
-
Q: What is the IUPAC name for this compound? A: The IUPAC name is tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate.[8]
-
Q: What are the key physical properties? A: It is a solid with a molecular weight of approximately 277.12 g/mol .[9] It should be stored in a refrigerator.
-
Q: Can I use Br₂ instead of NBS? A: While possible, using liquid bromine (Br₂) is generally not recommended for this substrate. Br₂ is more difficult to handle and its high reactivity often leads to a lack of selectivity and the formation of multiple byproducts, making purification difficult and lowering the overall yield.[4] NBS provides a low, steady concentration of the electrophile, which is crucial for selective monobromination of electron-rich heterocyclic systems.[2][4]
-
Q: How do I know if my NBS is fresh? A: Pure N-Bromosuccinimide is a white crystalline solid. If your reagent is off-white, yellow, or brown, it has likely started to decompose, releasing free bromine, and should be recrystallized or replaced.[2]
-
Q: My reaction seems to stall. Can I add more NBS? A: Adding more NBS mid-reaction is risky as it can easily lead to over-bromination. It is better to first ensure the initial charge of NBS was pure and that the reaction temperature and time are sufficient. If the reaction has stalled due to degraded reagent, it is often better to restart the reaction with fresh materials.
References
- Neighbouring group participation in isoxazole ring bromination. Part II. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. ResearchGate.
- Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central.
- N-Bromosuccinimide. Self-published.
- Synthesis of isoxazoles 101. Reaction conditions. Step 1. One‐pot. ResearchGate.
- This compound | C9H13BrN2O3 | CID 16427105. PubChem.
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
- 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic (RSC Publishing).
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. Available from: [Link]
-
N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. YouTube. Available from: [Link]
-
Cas 154016-57-6,this compound. LookChem. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Available from: [Link]
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
- Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
-
Studies in Isoxazole Chemistry. 5. N-Alkylation and JN-Acylation of S-Amino-S-CS-nitro-^-fury^isoxazoles1. ElectronicsAndBooks. Available from: [Link]
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- 5. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neighbouring group participation in isoxazole ring bromination. Part II - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Suzuki Coupling of 3-Bromo-Isoxazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. Isoxazoles are a vital class of heterocycles in medicinal chemistry, and their functionalization via Suzuki coupling is a common strategy.[1][2] However, the electronic nature of the isoxazole ring can present unique challenges, leading to problematic side reactions.
This document provides in-depth, field-proven insights in a question-and-answer format, along with detailed troubleshooting guides to help you navigate and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: My Suzuki coupling of a 3-bromo-isoxazole failed to give any product. What are the most common reasons?
There are several potential reasons for a complete reaction failure. The most common culprits are an inactive catalyst, incorrect base selection, or issues with the boronic acid reagent.[3] The oxidative addition of the palladium catalyst to the C-Br bond of the isoxazole can be sluggish, requiring a carefully chosen catalyst system.[3] Additionally, the stability of the boronic acid is a frequent cause of failure, as it can degrade before it has a chance to participate in the catalytic cycle.[3]
FAQ 2: I'm observing a significant amount of debrominated isoxazole in my reaction mixture. What causes this and how can I prevent it?
The formation of a debrominated isoxazole is a common side reaction known as dehalogenation.[4] This occurs when the palladium intermediate, after oxidative addition to the 3-bromo-isoxazole, reacts with a hydride source in the reaction mixture instead of the boronic acid.[4] Common hydride sources can be impurities in solvents or amine bases. To prevent this, ensure you are using high-purity, anhydrous solvents and consider using a non-amine base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
FAQ 3: My boronic acid seems to be decomposing, and I see a lot of homo-coupled byproduct. How can I minimize protodeborylation and homo-coupling?
Protodeborylation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, and is a very common side reaction.[4][5] Homo-coupling is the coupling of two boronic acid molecules.[4] Both of these side reactions consume your boronic acid and reduce the yield of your desired product. These side reactions are often promoted by excess water, oxygen, or strong bases.[3][4]
To minimize these issues:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water promotes protodeborylation.[3]
-
Thoroughly Degas Your Reaction: Oxygen can lead to the oxidation of the palladium catalyst and promote homo-coupling.[4] Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.[3][6]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are more stable than their corresponding boronic acids and are less prone to protodeborylation.[4]
FAQ 4: What is the best general-purpose catalyst and ligand combination for the Suzuki coupling of 3-bromo-isoxazoles?
For challenging substrates like some heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be effective.[3] A more robust starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂.[4][7] The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often highly effective at promoting the challenging oxidative addition and reductive elimination steps.[3][8]
FAQ 5: Which base and solvent system should I start with for my 3-bromo-isoxazole substrate?
The choice of base and solvent is crucial for a successful Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[9][10]
-
Bases: For many challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] They are strong enough to facilitate the reaction without causing excessive side reactions.
-
Solvents: Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water (often in a 4:1 or similar ratio) is a very common and effective solvent system.[7] Toluene with a small amount of water is another good option.[6] The water is often necessary to solubilize the base and facilitate the transmetalation step.[11]
In-depth Troubleshooting Guides
Guide 1: Low or No Conversion of 3-Bromo-Isoxazole
-
Problem: The starting material is largely unreacted after the specified reaction time.
-
Probable Causes & Recommended Solutions:
Probable Cause Explanation Recommended Solutions 1. Inactive Catalyst System The chosen palladium source and ligand are not effective for the oxidative addition to the 3-bromo-isoxazole. Standard catalysts like Pd(PPh₃)₄ can be inefficient for electron-deficient heteroaryl halides.[3] 1a. Switch to a More Active Catalyst System: Use a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3][8][12] Alternatively, use a pre-formed catalyst like Pd(dppf)Cl₂.[7] 1b. Increase Catalyst Loading: If you suspect catalyst decomposition, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome the issue.[13] 2. Sub-optimal Reaction Conditions The reaction temperature may be too low, or the reaction time too short. Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.[3][13] 2a. Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20°C increments. A typical starting point is 80°C, but some challenging couplings may require temperatures up to 110°C or even higher with microwave heating.[6][14][15] 2b. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer period (e.g., 12-24 hours).[8] 3. Poor Reagent Quality The 3-bromo-isoxazole, boronic acid, or solvent may contain impurities that are poisoning the catalyst. 3a. Purify Starting Materials: Ensure the 3-bromo-isoxazole is pure. Recrystallize or chromatograph if necessary. 3b. Use High-Purity Solvents: Use anhydrous, degassed solvents from a reliable supplier.[3]
Guide 2: Pervasive Dehalogenation (Debromination)
-
Problem: The major byproduct is the debrominated isoxazole, with little to no desired product formed.
-
Probable Causes & Recommended Solutions:
Probable Cause Explanation Recommended Solutions 1. Presence of a Hydride Source After oxidative addition, the palladium intermediate is being intercepted by a hydride source, leading to reductive elimination of the debrominated product.[4] This can come from the solvent (e.g., alcohols used as hydrogen donors) or certain bases.[16] 1a. Use Anhydrous, Aprotic Solvents: Switch to solvents like 1,4-dioxane or toluene.[17] If an alcohol is necessary, use it in minimal quantities. 1b. Change the Base: Avoid amine bases if dehalogenation is an issue. Use inorganic bases like K₃PO₄, Cs₂CO₃, or even KF.[3][18] 2. Slow Transmetalation If the transmetalation step is slow, the palladium intermediate has a longer lifetime, increasing the probability of side reactions like dehalogenation.[19] 2a. Choose a More Effective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] A stronger base like Cs₂CO₃ or K₃PO₄ can accelerate this step.[3] 2b. Use a More Electron-Rich Ligand: Electron-rich ligands can sometimes accelerate the overall catalytic cycle.[9][20]
Guide 3: Significant Protodeborylation and Homo-coupling
-
Problem: The boronic acid is being consumed by side reactions, leading to low yields of the desired product and the formation of boronic acid-derived byproducts.
-
Probable Causes & Recommended Solutions:
Probable Cause Explanation Recommended Solutions 1. Instability of the Boronic Acid Many boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeborylation, particularly in the presence of water and at elevated temperatures.[3][5][21] 1a. Use Boronic Esters or Trifluoroborates: Pinacol esters of boronic acids or potassium trifluoroborate salts are significantly more stable and less prone to protodeborylation.[4][5] They slowly hydrolyze in situ to provide the active boronic acid.[5] 1b. Use Milder Reaction Conditions: If possible, lower the reaction temperature and shorten the reaction time.[21] 2. Presence of Oxygen Oxygen in the reaction mixture can lead to the oxidative homo-coupling of the boronic acid, mediated by the palladium catalyst.[4] 2a. Implement a Rigorous Degassing Protocol: Ensure the solvent and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[3][6] Maintain a positive pressure of inert gas throughout the reaction. 3. Use of a Pd(II) Precatalyst If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes be slow or inefficient, and the remaining Pd(II) can promote homo-coupling.[4] 3a. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[4] 3b. Add a Reductant: In some cases, adding a small amount of a phosphine ligand can help to reduce the Pd(II) to Pd(0).[4]
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki Coupling of 3-Bromo-Isoxazoles
This protocol provides a reliable starting point for the Suzuki coupling of a 3-bromo-isoxazole with an arylboronic acid.
-
Materials:
-
3-Bromo-isoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 3-bromo-isoxazole, arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos.
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[3][6]
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
Protocol 2: Procedure for Screening Catalysts and Ligands
When optimizing a challenging coupling, a systematic screening of catalysts and ligands is often necessary. This can be done efficiently in parallel on a small scale.
-
Setup: Arrange an array of small reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add the 3-bromo-isoxazole (1.0 equiv), the boronic acid (1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, add different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, PPh₃, dppf). A typical Pd:ligand ratio is 1:2.
-
Solvent Addition: Add the degassed solvent system to each vial.
-
Inert Atmosphere: Place the vials in a reaction block and purge with an inert gas.
-
Reaction: Heat the block to the desired temperature and stir for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and yield of the desired product. This will allow for a direct comparison of the effectiveness of each catalyst/ligand combination.
Visualizations
Diagram 1: The Catalytic Cycle and Side Reactions
Caption: Catalytic cycle of Suzuki coupling with entry points for common side reactions.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.
References
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Madhavan, S., & Kapur, M. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(9), 2203-2227.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Complex. Journal of the Chinese Chemical Society, 65(8), 923-929.
- Li, J., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI.
- Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(47), 8345-8347.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
-
C-H Activation. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Scott, J. P., & Sigman, M. S. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1734-1741.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Mungwe, R. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26863-26874.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Vantourout, J. C., et al. (2017). Effect of Phosphine Ligand on Rate and Mechanism of Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 139(18), 6373-6382.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5857-5872.
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
Reddit. (2024). Suzuki proto-dehalogenation problem. Retrieved from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-5-(N-Boc)aminomethylisoxazole Derivatives
Welcome to the technical support center for the purification of 3-Bromo-5-(N-Boc)aminomethylisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. As a key building block in pharmaceutical synthesis, achieving high purity of these isoxazole derivatives is critical for downstream applications.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₉H₁₃BrN₂O₃ | - |
| Molecular Weight | 277.12 g/mol [2] | Moderate molecular weight, generally amenable to standard purification techniques. |
| Structure | A solid at room temperature. | Recrystallization is a viable purification method. |
| Key Functional Groups | Isoxazole ring, Bromine atom, N-Boc protected amine | These groups dictate the molecule's polarity, stability, and potential for side reactions. The N-Boc group is acid-labile, while the isoxazole ring can be sensitive to certain conditions. |
| Polarity | Moderately polar | Influences choice of chromatography (normal vs. reverse phase) and recrystallization solvents. |
| CAS Number | 903131-45-3[2] | For unambiguous identification. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
A. Column Chromatography Issues
Question 1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
Answer:
Streaking or tailing during silica gel chromatography of your this compound derivative is often due to one or more of the following factors:
-
Strong Interaction with Silica: The isoxazole nitrogen and the carbonyl oxygen of the Boc group can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution profiles.
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal to efficiently move the compound along the column.
-
Sample Overloading: Applying too much crude material to the column can exceed its separation capacity.[3]
-
Insolubility at the Point of Loading: If the compound precipitates when loaded onto the column, it will lead to broad bands and tailing.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography issues.
Question 2: I am observing a new, more polar spot on my TLC after running a column, and my yield is low. What is happening?
Answer:
This is a classic sign of on-column decomposition. The most likely culprit is the acidic nature of the silica gel, which can partially cleave the acid-sensitive N-Boc protecting group.[5][6] The resulting free amine is significantly more polar and will appear as a new spot at a lower Rf on your TLC plate.
Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]
-
Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time your compound spends in contact with the silica gel.
Question 3: I can't separate my product from a closely running impurity. What are my options?
Answer:
When dealing with co-eluting impurities, a single chromatographic method may not be sufficient. This is where orthogonal purification strategies become invaluable.[8][9][10] The principle is to use two different separation methods that rely on different chemical interactions.
Recommended Orthogonal Approach:
-
Normal-Phase Chromatography: Perform an initial purification using normal-phase flash chromatography on silica gel.[8] This separates compounds based on polarity.
-
Reversed-Phase Chromatography: Take the mixed fractions from the normal-phase column and subject them to reversed-phase chromatography (e.g., on a C18 column).[8] This separates compounds based on hydrophobicity. Since the separation mechanisms are different, impurities that co-elute in one system are likely to be well-resolved in the other.[8][10]
B. Recrystallization Challenges
Question 4: My compound oils out instead of crystallizing. How can I induce crystallization?
Answer:
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid.[11] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.[11]
Strategies to Induce Crystallization:
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[12]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.[13]
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.[11] Rapid cooling can favor oiling out.
-
Solvent System Modification: If you are using a single solvent, try a binary solvent system.[13][14] Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear and allow it to cool slowly. For a moderately polar compound like this compound, solvent pairs like ethanol/water or ethyl acetate/hexanes could be effective.[12][13]
Question 5: After recrystallization, my yield is very low. How can I improve it?
Answer:
Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: The goal is to create a saturated solution at high temperature.[11] Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures.
-
Cooling for too short a time: Ensure the solution has reached its minimum temperature and has been allowed to stand for a sufficient period to allow for complete crystallization.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.[13]
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid redissolving a significant portion of your product.[13]
III. Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group during purification and storage?
A1: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[6][15] It is generally stable to bases, nucleophiles, and catalytic hydrogenation.[5][6] Therefore, avoid acidic conditions during purification (e.g., acidic mobile phases in HPLC without careful consideration, prolonged exposure to silica gel). For storage, keep the compound in a cool, dry place, away from acidic vapors.
Q2: Is the isoxazole ring stable to typical purification conditions?
A2: The isoxazole ring is generally stable. However, strong reducing conditions or certain metabolic pathways can lead to ring opening.[16] Additionally, some isoxazole derivatives can undergo photodegradation.[17] While these are less common issues during standard purification, it is good practice to protect the compound from prolonged exposure to strong light and harsh chemical environments.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can arise from the synthetic route. These may include:
-
Unreacted starting materials.
-
The de-Boc'd amine derivative (as discussed in the troubleshooting section).
-
Byproducts from the bromination or isoxazole formation steps.
-
Dimerization products of intermediates.[18]
Understanding the potential impurities from your specific synthesis is key to developing a targeted purification strategy.
IV. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This protocol is designed to minimize the risk of de-Boc protection during chromatography.
-
Preparation of Neutralized Silica:
-
In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude sample) into a beaker.
-
Prepare your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Carefully add the neutralized eluent to the silica gel to create a slurry.
-
-
Packing the Column:
-
Secure a flash column vertically. Add a small amount of eluent.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing.
-
Open the stopcock and allow the excess solvent to drain until it is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.[4]
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the neutralized eluent to the column.
-
Apply gentle pressure (using a pump or bulb) to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization using a Binary Solvent System (Ethyl Acetate/Hexanes)
This protocol is suitable for purifying solid samples that have failed to crystallize from a single solvent.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate (the "good" solvent) required to just dissolve the solid.[12]
-
-
Inducing Saturation:
-
While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.[14]
-
-
Crystallization:
-
Collection and Drying:
References
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]
-
Recrystallization I. Chem 227, Swarthmore College. [Link]
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Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. [Link]
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Recrystallization. Wired Chemist. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Deprotection of a primary Boc group under basic conditions. ScienceDirect. [Link]
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Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]
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Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
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Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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TROUBLESHOOTING GUIDE. Phenomenex. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. PubMed. [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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troubleshooting column chromatography. Reddit. [Link]
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This compound. PubChem. [Link]
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. [Link]
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Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]
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Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
This compound. LookChem. [Link]
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- 16. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. benchchem.com [benchchem.com]
Improving solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole for reactions
An Application Scientist's Guide to Improving Solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole for Reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals due to its reactive bromine handle and protected amine functionality.[1] However, its utility can be hampered by poor solubility in common organic solvents, leading to challenges in reaction setup, reproducibility, and yield.
As Senior Application Scientists, we understand that overcoming experimental hurdles is key to project success. This guide provides a structured, in-depth approach to diagnosing and solving solubility issues with this specific compound. We will move beyond simple solvent lists to explain the underlying principles of solubility enhancement and provide validated protocols to get your reactions running smoothly.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that contribute to its poor solubility?
A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. The molecule contains:
-
A polar N-Boc protecting group and an isoxazole ring, which can engage in hydrogen bonding and dipole-dipole interactions.
-
A non-polar tert-butyl group.
-
A heavy bromine atom which increases the molecular weight (277.12 g/mol ) and contributes to strong intermolecular forces in the solid state (crystal lattice energy).[2][3]
This combination can lead to limited solubility in either highly polar or purely non-polar solvents, making solvent selection a critical parameter for successful reactions.
Q2: I am planning a Suzuki-Miyaura coupling. What solvent systems are typically recommended for bromo-isoxazole substrates?
A2: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling often benefit from specific solvent systems.[4] For substrates like this compound, common choices include:
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.[4][5][6]
-
Co-Solvent Systems: Mixtures, particularly with water (e.g., Dioxane:Water 4:1), are very common.[7] The water can help dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle.[4]
-
Aromatic Solvents: Toluene can also be effective, sometimes with a polar co-solvent to aid solubility.
The optimal choice is highly dependent on the specific coupling partners and reaction conditions. A systematic screening is always recommended.
Q3: Can I simply heat the mixture to dissolve the compound? What are the risks?
A3: Increasing the temperature is a common and effective method to increase solubility. However, it must be done with caution. The N-Boc (tert-butyloxycarbonyl) group is known to be thermally labile. While typically stable to moderate heating, high temperatures (often >150 °C, and sometimes lower depending on the solvent and other reagents) can cause the Boc group to cleave, leading to undesired side products.[8][9]
Key Considerations:
-
Reaction Temperature: Keep the reaction temperature below the point of significant Boc-deprotection. Monitor your reaction by TLC or LC-MS for the appearance of the deprotected amine byproduct.
-
Solvent Boiling Point: The choice of solvent will dictate the maximum achievable temperature at atmospheric pressure.[10]
Q4: My reaction is heterogeneous with undissolved starting material, yet I am seeing some product formation. Should I be concerned?
A4: While some reactions can proceed under heterogeneous conditions, it often leads to problems with reproducibility, reaction kinetics, and scalability. The concentration of the dissolved starting material becomes the rate-limiting factor, and the reaction rate may not be consistent. Furthermore, undissolved solids can trap the palladium catalyst, reducing its effective concentration and turnover number.[11] For consistent and optimal results, achieving a homogeneous solution is highly desirable.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are facing solubility challenges, follow this systematic approach. Start with the simplest solution and progress to more complex methods as needed.
Step 1: Single Solvent Screening
The first step is to identify a suitable primary solvent. The choice of solvent is critical as it influences not only solubility but also catalyst stability and reaction rate.[5][10][12]
Recommended Screening Solvents:
| Solvent | Class | Polarity (Relative) | Boiling Point (°C) | Notes |
| Toluene | Aromatic | Low | 111 | Good for many cross-coupling reactions. |
| Dioxane | Ether | Medium | 101 | Excellent, widely used solvent for Suzuki couplings.[13][14] |
| Tetrahydrofuran (THF) | Ether | Medium | 66 | Common choice, but lower boiling point limits temperature range.[6] |
| Acetonitrile (MeCN) | Nitrile | High | 82 | Polar aprotic, can be effective. |
| Dimethylformamide (DMF) | Amide | High | 153 | Strong solvent, but can coordinate to the catalyst.[5] Use with caution. |
| 2-Methyl-THF | Ether | Medium | 80 | A greener alternative to THF and Dioxane.[5] |
Perform small-scale solubility tests (see Protocol 1) before committing to a large-scale reaction.
Step 2: Employing Co-Solvent Systems
If no single solvent provides adequate solubility, a co-solvent system is the next logical step. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to modify its properties and increase the solubility of a compound.[15][16][17]
Common Co-Solvent Strategies:
-
Toluene/Ethanol: Adding a polar protic solvent like ethanol can disrupt the crystal lattice and improve solvation.
-
Dioxane/Water: As mentioned for Suzuki reactions, this is a classic combination that helps dissolve both the organic substrate and inorganic salts.[7]
-
THF/DMF: A small amount of a stronger solvent like DMF can significantly boost the solvating power of a weaker solvent like THF.
The key is to find a balance that dissolves all reaction components without negatively impacting the reaction.[18]
Step 3: Temperature and Physical Methods
-
Controlled Heating: Gently warm the solvent/substrate mixture while stirring. Monitor for dissolution. Always stay within the thermal limits of the N-Boc group (see FAQ A3).
-
Sonication: Use an ultrasonic bath to apply mechanical energy. This can help break up solid aggregates and accelerate the dissolution process, sometimes allowing for dissolution at a lower temperature.
Visual Guide: Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues.
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Bromo-5-(N- BOC )aminomethylisoxazole 903131-45-3 [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
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- 11. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Storage of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Welcome to the technical support guide for 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS No. 903131-45-3). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic building block. The inherent reactivity that makes this compound valuable also necessitates careful storage and handling to prevent decomposition. This guide provides in-depth answers to common questions, explains the chemical mechanisms behind its instability, and offers validated protocols to ensure the integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: To ensure maximum shelf-life and prevent degradation, the compound must be stored under controlled conditions that mitigate its primary decomposition pathways. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1] | Minimizes thermal degradation and slows the rate of potential hydrolytic or acid-catalyzed reactions. Some suppliers recommend refrigerator temperatures for short-term storage.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis of the N-Boc group and potential oxidative degradation of the isoxazole ring. |
| Light | Protect from Light (Amber Vial) | The isoxazole ring can undergo photochemical rearrangement or degradation upon exposure to UV light.[3][4][5] Brominated aromatic compounds can also be light-sensitive. |
| Container | Tightly Sealed Vial | Prevents ingress of moisture and atmospheric contaminants. The original manufacturer-provided vial is ideal.[1] |
Q2: My vial of this compound was left at room temperature over the weekend. Is it still usable?
A: While short-term exposure to ambient temperature is not ideal, the compound may still be viable, especially if it remained in a tightly sealed container protected from light and high humidity. The primary risk is the initiation of slow hydrolysis or deprotection if trace acid or moisture is present. Before use in a critical synthesis, we strongly recommend performing a quality control check, such as the Thin-Layer Chromatography (TLC) protocol outlined in Section 4, to assess its purity against a reference standard or a previously validated batch.
Q3: What are the visible signs of decomposition?
A: The pure compound is typically a white to off-white solid.[2] Visual signs of degradation can include:
-
Change in Color: Development of a yellow or brown hue can indicate the formation of degradation products.
-
Change in Texture: The solid may become gummy or oily, which often suggests the presence of lower-melting point impurities or hygroscopic decomposition products (e.g., the deprotected amine salt).
Q4: Why is moisture a significant concern for this compound?
A: Moisture is a critical factor because it can facilitate two primary decomposition pathways. First, in the presence of even trace acidic impurities, water can hydrolyze the tert-butoxycarbonyl (Boc) protecting group.[1][6] Second, water can participate in the base-catalyzed cleavage of the isoxazole ring itself, a known liability for this heterocyclic system.[7]
Q5: How can I confirm the identity and purity of my material if I suspect degradation?
A: The most reliable methods for confirming identity and purity are analytical techniques such as ¹H NMR spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). For a quick qualitative check, TLC is an invaluable tool (see Section 4 for a protocol). In the ¹H NMR spectrum, the disappearance or reduction in the integral of the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) is a clear indicator of N-Boc group loss.
Section 2: The Chemistry of Decomposition
Understanding the underlying chemical mechanisms of degradation is crucial for preventing it. This compound has two primary points of instability: the acid-labile N-Boc protecting group and the structurally sensitive isoxazole ring .
Pathway 1: Acid-Catalyzed N-Boc Deprotection
The N-Boc group is notoriously sensitive to acid.[8][9] This is by design, allowing for its easy removal during synthesis. However, accidental exposure to acidic contaminants during storage (e.g., from acidic residue on a spatula, or impure solvents) can lead to premature deprotection. The process liberates the free amine, forming 3-Bromo-5-aminomethylisoxazole, along with isobutylene and carbon dioxide. This is often the most common degradation pathway under improper storage.[10]
Pathway 2: Isoxazole Ring Lability
The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to cleavage or rearrangement under certain energetic conditions.[4]
-
Basic Conditions: The ring is particularly prone to opening under basic (high pH) conditions. This degradation pathway is accelerated by increased temperature.[3][7]
-
Photochemical Conditions: Exposure to UV light can provide the energy needed to break the N-O bond, leading to a rearrangement into a more stable oxazole isomer or other degradation products through an azirine intermediate.[3][4][5]
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or appearance of a new, more polar spot on TLC. | N-Boc Deprotection: The compound has partially degraded to the free amine, which is more polar and may react differently or not at all in your intended reaction. | 1. Confirm the presence of the amine via LC-MS or by co-spotting on a TLC plate with the starting material.2. If degradation is significant, discard the material.3. For minor degradation, purification by flash chromatography may be possible, but it is often more cost-effective to use a fresh batch. |
| Compound has turned yellow/brown. | Ring Decomposition/Polymerization: Degradation of the isoxazole ring or subsequent reactions of the degradation products can form colored impurities. | 1. This is a strong indicator of significant degradation.2. Discard the material. Do not attempt to use it, as the impurities can interfere with downstream reactions and analytics. |
| Material does not fully dissolve in a solvent it was previously soluble in. | Formation of Insoluble Salts or Degradants: If deprotection occurred in the presence of an acid (e.g., HCl from chlorinated solvent degradation), an insoluble hydrochloride salt of the amine may have formed. | 1. Test the solubility of a small sample in various solvents.2. Analyze the material by LC-MS to identify the components.3. It is safest to procure a new, validated batch of the compound. |
Section 4: Experimental Protocols
Adhering to best practices for handling and analysis is key to experimental success.
Protocol 1: Routine Quality Control by Thin-Layer Chromatography (TLC)
This quick and simple protocol allows you to assess the purity of your material before each use.
Materials:
-
Silica gel TLC plate (with F254 indicator)
-
TLC developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - Note: This may require optimization.
-
Sample Solution: Dissolve a tiny amount (~1 mg) of the solid in 0.5 mL of Dichloromethane or Ethyl Acetate.
-
Visualization agents: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain.
Procedure:
-
Pour the mobile phase into the TLC chamber, line it with filter paper, and allow it to equilibrate for 10-15 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Place the plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp. The main spot for the N-Boc protected compound should be clearly visible.
-
Next, dip the plate into the KMnO₄ stain and gently heat with a heat gun.
-
Interpretation: A pure sample should show a single, well-defined spot. The appearance of a second spot at the baseline or with a very low Rf value is indicative of the more polar deprotected amine. Any streaking or multiple spots suggest significant degradation.
Protocol 2: Best Practices for Aliquoting and Solution Preparation
To prevent contamination and degradation of your entire stock, always work with aliquots.
Procedure for Aliquoting Solid:
-
Allow the main stock vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
In a clean, dry environment (a glove box is ideal), quickly weigh out the desired amount of solid into a fresh, clean vial.
-
Immediately purge both the main stock vial and the new aliquot vial with an inert gas (Argon or Nitrogen), seal tightly, and return the main stock to -20°C storage.
Procedure for Preparing Stock Solutions:
-
Prepare solutions fresh for immediate use whenever possible.
-
If a stock solution must be stored, use a dry, anhydrous aprotic solvent (e.g., anhydrous DMF or Dichloromethane).
-
Store the solution under an inert atmosphere at -20°C. Be aware that long-term storage in solution is not recommended as it can accelerate decomposition.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Guides.
- Maguire, A. R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis Website.
- Lee, L. M., et al. pH and temperature stability of the isoxazole ring in leflunomide.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Technical Resources.
- ResearchGate. Structure and stability of isoxazoline compounds.
- PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- ResearchGate. Deprotection of O-Boc and other protecting groups.
- Wikipedia. Isoxazole. Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). Safeguarding Your Research: A Technical Guide to the Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid. BenchChem Technical Guides.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- NIH National Center for Biotechnology Information. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PubMed Central.
- Sigma-Aldrich. This compound. Product Page.
- Scribd.
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- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Reactions with Isoxazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to address a critical challenge in modern synthetic chemistry: the deactivation, or "poisoning," of palladium catalysts in cross-coupling reactions involving isoxazole substrates. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments. This guide is structured in a practical question-and-answer format to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction with an isoxazole substrate is sluggish, stalls, or fails completely. Why is this happening?
Q1: I'm performing a Suzuki-Miyaura coupling with a bromoisoxazole, and I'm seeing little to no product formation, along with the appearance of palladium black. What's the likely cause?
A1: This is a classic symptom of palladium catalyst deactivation, a common issue when working with certain nitrogen-containing heterocycles like isoxazoles.[1] The primary culprit is often the instability of the isoxazole ring under the reaction conditions, leading to catalyst poisoning.
-
The Root of the Problem: Isoxazole Ring Opening. The N-O bond in the isoxazole ring is susceptible to cleavage under palladium catalysis.[2][3] This can be initiated by the coordination of the isoxazole's nitrogen atom to the palladium center. The subsequent ring-opening can generate reactive species, such as β-imino ketones, which can act as strong chelating agents or otherwise bind irreversibly to the active palladium species, effectively removing it from the catalytic cycle.[2][4] This leads to the formation of inactive palladium aggregates, which you observe as palladium black.[5]
-
Expert Insight: Think of the isoxazole not just as your substrate, but also as a potential ligand that can compete with your desired phosphine ligand. If the isoxazole binds too strongly or undergoes a destructive reaction with the catalyst, your intended cross-coupling will be compromised.
-
-
Sub-optimal Ligand Choice: Standard, less bulky phosphine ligands may not adequately shield the palladium center, allowing for the problematic interaction with the isoxazole ring.
Below is a diagram illustrating the proposed catalyst deactivation pathway:
Caption: Systematic workflow for optimizing isoxazole cross-coupling reactions.
Experimental Protocols
Here, we provide a detailed, field-tested protocol for a Suzuki-Miyaura coupling of a bromoisoxazole, which has been shown to be effective in suppressing catalyst poisoning and byproduct formation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoisoxazoles
[6] This protocol is based on a successfully reported method for the coupling of 3,4-disubstituted 5-bromoisoxazoles. [7] Reagents & Equipment:
-
5-Bromoisoxazole derivative
-
Aryl boronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(t-Bu)₃·HBF₄ (10 mol%)
-
K₃PO₄ (3.0 equivalents), finely ground and oven-dried
-
Anhydrous 1,4-dioxane
-
Oven-dried glassware, magnetic stir bar, condenser, and nitrogen/argon line
Procedure:
-
Reaction Setup: To an oven-dried reaction flask containing a magnetic stir bar, add the 5-bromoisoxazole, aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and P(t-Bu)₃·HBF₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled isoxazole.
References
-
Lee, M.-T., Lee, H. M., & Hu, C.-H. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(24), 5977–5986. Available at: [Link]
-
Request PDF. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Available at: [Link]
-
Das, S., Hong, D., Chen, Z., She, Z., Hersh, W. H., Subramaniam, G., & Chen, Y. (2015). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters, 17(22), 5578–5581. Available at: [Link]
-
Beilstein Journals. Architecture and synthesis of P,N-heterocyclic phosphine ligands. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Prymyska, S. (2024). PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of Scientific Papers «SCIENTIA». Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H.-G. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. Journal of the American Chemical Society, 133(18), 6948–6951. Available at: [Link]
-
PMC. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Available at: [Link]
-
Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574. Available at: [Link]
-
Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. Available at: [Link]
-
Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. Available at: [Link]
-
ResearchGate. Sublimable bis( β -iminoenolate)palladium(II) complexes and their application as catalysts in Suzuki-Miyaura reactions. Available at: [Link]
-
Li, S., Liu, G., Zhang, Z., Chen, R., Tian, H., Wang, H., & Chen, X. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sasai, H., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. Available at: [Link]
-
PubMed. Palladium-Catalyzed Enantioselective Arylation of Racemic Ketones to Form Bridged Bicycles via Dynamic Kinetic Resolution. Available at: [Link]
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. Available at: [Link]
-
Semantic Scholar. Palladium-Catalyzed β-Arylation of α-Amino Esters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Enantioselective Arylation of Racemic Ketones to Form Bridged Bicycles via Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Commercial 3-Bromo-5-(N-Boc)aminomethylisoxazole
Welcome to the dedicated technical support guide for 3-Bromo-5-(N-Boc)aminomethylisoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Commercial batches of this reagent, while generally of high purity, can contain minor impurities that may impact downstream reactions. Understanding the nature of these impurities, their origin, and effective methods for their removal is critical for experimental success and reproducibility.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, manage, and eliminate common impurities associated with this compound.
Part 1: Understanding the Impurity Profile
The impurity profile of this compound is typically a reflection of its synthetic route and inherent chemical stability. A plausible and common synthetic pathway helps in predicting the most likely contaminants.
How to improve the regioselectivity of reactions at the isoxazole ring
A Guide to Improving Regioselectivity in Your Experiments
From the Desk of the Senior Application Scientist,
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1][2][3] However, controlling the regioselectivity of reactions on this five-membered heterocycle can be a significant experimental hurdle. The formation of undesired regioisomers complicates purification, reduces yields, and can derail a synthetic campaign.
This guide is designed to address these challenges directly. We move beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the why—the electronic and steric factors, the mechanistic pathways, and the subtle influence of reaction conditions—you can gain precise control over your synthetic outcomes. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the real-world problems you encounter at the bench. Our goal is to provide you with not just solutions, but a robust framework for rational design and problem-solving in your isoxazole chemistry projects.
FAQs & Troubleshooting Guides
Section 1: 1,3-Dipolar Cycloaddition Reactions
This is the most common method for isoxazole synthesis, typically involving the reaction of a nitrile oxide with an alkyne or alkene.[4] However, it is often plagued by the formation of regioisomeric mixtures.
Question: I'm getting a mixture of 3,4- and 3,5-disubstituted isoxazoles from my [3+2] cycloaddition. How can I favor one regioisomer over the other?
Answer: This is a classic challenge in isoxazole synthesis. The regiochemical outcome is determined by the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne). Control can be achieved by manipulating electronic effects, steric hindrance, and the reaction mechanism (concerted vs. stepwise).
-
Causality of Isomer Formation: The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the reactants. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair with the smaller energy gap dictates the reaction pathway. The coefficients of these orbitals at the reacting atoms determine the preferred orientation. For many 1,3-dipolar cycloadditions, both HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) interactions can be significant, leading to mixtures.[5]
-
Troubleshooting & Solutions:
-
Catalyst Choice is Critical:
-
Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis strongly favors the formation of 3,5-disubstituted isoxazoles . The mechanism is believed to involve the formation of a copper acetylide, which then reacts in a stepwise manner with the nitrile oxide.[6] This method is highly reliable and a cornerstone of "click chemistry" approaches to isoxazole synthesis.[4]
-
Ruthenium(II) Catalysis: In contrast, certain ruthenium catalysts can reverse the regioselectivity, favoring the formation of 3,4-disubstituted isoxazoles , particularly with electron-rich alkynes.[7]
-
-
Leverage Electronic Effects:
-
Electron-Deficient Alkynes: When using electron-deficient alkynes (e.g., those with ester or ketone substituents), the reaction is often controlled by the HOMO(nitrile oxide)-LUMO(alkyne) interaction. This typically leads to the 3,5-disubstituted product where the oxygen of the nitrile oxide adds to the carbon bearing the electron-withdrawing group.
-
Electron-Rich Alkynes/Enamines: With electron-rich dipolarophiles like ynamides or enamines, the HOMO(alkyne)-LUMO(nitrile oxide) interaction can dominate, often leading to the 3,4-disubstituted isomer.[1][4]
-
-
Utilize a Leaving Group on the Dipolarophile: A clever strategy to enforce regioselectivity is to use a vinyl dipolarophile with a good leaving group (e.g., bromine or a phosphonate group). The subsequent elimination of this group after the initial cycloaddition drives the reaction towards a single, specific regioisomer. For example, using diethyl-1-bromovinyl phosphonate as the dipolarophile can lead exclusively to 3,5-disubstituted isoxazoles.[4][8][9]
-
Caption: Troubleshooting workflow for regioisomer mixtures.
Section 2: Electrophilic Aromatic Substitution (EAS)
Once the isoxazole ring is formed, further functionalization often proceeds via electrophilic substitution. Understanding the inherent reactivity of the ring is key to predicting and controlling the outcome.
Question: I need to perform an electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted isoxazole. Which position is the most reactive and why?
Answer: For an unsubstituted isoxazole, electrophilic attack occurs preferentially at the C4 position .[10]
-
Mechanistic Rationale: The selectivity is explained by examining the stability of the Wheland intermediate (the sigma complex) formed upon attack at each carbon position (C3, C4, and C5).
-
Attack at C4: The positive charge in the intermediate is distributed over the C3, C5, and nitrogen atoms. All resonance structures are relatively stable.
-
Attack at C5: One of the resonance structures places the positive charge on the adjacent, highly electronegative oxygen atom. This is a high-energy, strongly disfavored arrangement.
-
Attack at C3: Similar to C5 attack, a disfavored resonance structure with a positive charge on the nitrogen atom adjacent to the oxygen is formed.
Therefore, the pathway involving attack at C4 has the most stable intermediate and the lowest activation energy, making it the kinetically favored product.[10]
-
Caption: Stability of intermediates in electrophilic substitution.
Question: I have a substituted isoxazole, and my electrophilic substitution is not selective for C4. What factors are at play?
Answer: Existing substituents on the ring exert powerful directing effects, which can either reinforce or override the inherent C4 preference. These effects are analogous to those seen in substituted benzene rings.[11]
-
Activating, Ortho-, Para- (C4) Directing Groups: Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the C4 position (para to N, ortho to O).
-
Deactivating, Meta- (C4) Directing Groups: Halogens are deactivating but still direct to the C4 position.
-
Deactivating, Meta- (C5) Directing Groups: Strong electron-withdrawing groups (EWGs) at the C3 position will deactivate the ring and can direct incoming electrophiles to the C5 position. Similarly, an EWG at C5 can direct to C3, although this is less common.
| Substituent (R) Position | Type of Group | Primary Directed Position | Comments |
| R at C3 | EDG (-NH₂, -OR) | C4 | Strong activation. C4 is highly favored. |
| R at C3 | EWG (-NO₂, -CO₂R) | C5 | Strong deactivation. C4 is deactivated, making C5 the least deactivated site. |
| R at C5 | EDG (-NH₂, -alkyl) | C4 | Strong activation. C4 is highly favored. |
| R at C5 | EWG (-NO₂, -CN) | C4 (sometimes C3) | Ring is heavily deactivated. C4 is typically the least deactivated position. |
| R at C4 | Any Group | C3 or C5 | Steric hindrance and the electronic nature of the substituent will determine the outcome. Often results in mixtures. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question: I need to install a nucleophile onto the isoxazole ring. Is this possible and how can I control the position?
Answer: Yes, nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the isoxazole ring, provided you have a suitable leaving group at an activated position.
-
Principle of Activation: The isoxazole ring is electron-deficient, which facilitates nucleophilic attack. The most effective strategy is to have a potent electron-withdrawing group, such as a nitro group (-NO₂), attached to the ring. This group stabilizes the negative charge in the Meisenheimer intermediate, dramatically lowering the reaction's activation energy.
-
Regioselective Strategy: The C5 position is particularly susceptible to SNAr when a good leaving group is present. A highly efficient protocol involves the substitution of a nitro group from 5-nitroisoxazoles.[12]
-
Example: 3-Aryl-5-nitroisoxazoles react cleanly with a wide range of nucleophiles (O-, N-, S-, and C-nucleophiles) to afford 3-aryl-5-substituted isoxazoles in excellent yields under mild conditions.[12]
-
Sequential Functionalization: This strategy can be extended. For instance, starting with 3,5-dinitroisoxazole, the nitro group at C5 is significantly more reactive. A nucleophile will selectively displace the C5-nitro group first, leaving the C3-nitro group intact for a subsequent, different substitution reaction. This provides a highly regiocontrolled route to 3,4,5-trisubstituted isoxazoles.[12]
-
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Cu(I)-Catalyzed Cycloaddition
This protocol is adapted from methodologies that leverage copper(I) catalysis to ensure high regioselectivity for the 3,5-isomer.[6]
-
Preparation of Nitrile Oxide Precursor: In a round-bottom flask, dissolve the starting aldoxime (1.0 equiv) in a suitable solvent like THF or CH₂Cl₂.
-
In Situ Generation of Nitrile Oxide: Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS) or a similar oxidant (1.1 equiv) portion-wise. Stir for 30-60 minutes at 0 °C. A mild base like triethylamine (1.1 equiv) is often added to facilitate the elimination of HCl to form the nitrile oxide.
-
Cycloaddition Reaction: To the solution containing the in situ generated nitrile oxide, add the terminal alkyne (1.2 equiv).
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.10 equiv) in a minimal amount of water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 3,4,5-Trisubstituted Isoxazoles via Electrophilic Cyclization
This protocol provides access to highly substituted isoxazoles, particularly 4-halo-isoxazoles, which are versatile building blocks. It is based on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[13]
-
Substrate Synthesis: Prepare the required Z-O-methyl oxime of the 2-alkyn-1-one starting material. This is typically done by reacting the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol.[13]
-
Cyclization Setup: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Electrophile Addition: Cool the solution to 0 °C. Slowly add a solution of iodine monochloride (ICl) (1.2 equiv) in CH₂Cl₂ dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess ICl. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting 4-iodoisoxazole can be purified by silica gel chromatography. This product is now primed for further functionalization at C4 via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[13]
Caption: Controlling regioisomers by varying reaction conditions.[14]
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health (NIH). [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (NIH). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). [Link]
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Health Sciences. [Link]
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Royal Society of Chemistry. [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]
-
How is isoxazole substituted at the 4-position? : r/OrganicChemistry. Reddit. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. [Link]
-
5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Royal Society of Chemistry. [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Publications. [Link]
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A useful, regiospecific synthesis of isoxazoles. ACS Publications. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. National Institutes of Health (NIH). [Link]
-
Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]
-
Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Institutes of Health (NIH). [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
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1,3-dipolar cycloaddition reactions. YouTube. [Link]
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Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Institutes of Health (NIH). [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health (NIH). [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-5-(N-Boc)aminomethylisoxazole. This versatile heterocyclic building block is a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents unique challenges, particularly during process optimization and scale-up.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your own laboratory and pilot plant settings.
Section 1: The Synthetic Pathway - An Overview
The synthesis of this compound is typically approached as a two-stage process. First, the core 3-bromo-5-aminomethylisoxazole is constructed, often from an appropriate alkyne precursor. This is followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
Caption: General two-stage synthesis of the target compound.
Section 2: Stage 1 - Isoxazole Ring Formation & Bromination
The formation of the 3,5-disubstituted isoxazole ring is the foundational step. While various methods exist, a common route involves the cycloaddition of a brominated precursor with an alkyne.
Frequently Asked Questions & Troubleshooting
Q1: Our cycloaddition reaction to form the isoxazole ring has stalled, leading to low yields. What are the critical parameters to investigate?
A1: Low conversion in isoxazole synthesis via cycloaddition often points to issues with reagent stability, stoichiometry, or reaction conditions.
-
Reagent Quality: The stability of dibromoformaldoxime or similar precursors is critical. These can be sensitive to moisture and temperature. Ensure you are using freshly prepared or properly stored reagents.
-
Base and Solvent System: The choice of base and solvent is crucial. An inorganic base like potassium bicarbonate is often used to facilitate the reaction.[2] The solvent system (e.g., ethyl acetate/water or DMF) must be appropriate for all reactants.[2]
-
Temperature Control: These cycloadditions can be exothermic. Poor temperature control can lead to the decomposition of reagents and the formation of side products. A controlled, portion-wise addition of the limiting reagent at room temperature or below is often recommended.[2]
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials. A stalled reaction may indicate reagent decomposition or that the reaction requires longer stir times or gentle heating to proceed to completion.
Q2: We are struggling with the bromination step and observing multiple brominated species. How can we improve selectivity?
A2: Achieving selective bromination on a heterocyclic ring requires careful choice of the brominating agent and reaction conditions.
-
Choice of Brominating Agent: While elemental bromine can be used, it is often harsh and can lead to over-bromination or side reactions, especially on an industrial scale. N-Bromosuccinimide (NBS) is a milder and more selective electrophilic brominating agent commonly used for heterocyclic systems.[3]
-
Reaction Conditions: The reaction should be conducted at a controlled temperature, often starting at 0°C or even lower, to manage the reaction's exothermicity and improve selectivity.[4] The choice of solvent is also key; chlorinated solvents like dichloromethane (DCM) or aprotic solvents like tetrahydrofuran (THF) are common.[3][4]
-
Mechanism of Action: The goal is an electrophilic aromatic substitution on the isoxazole ring. The reaction is typically initiated in the presence of a radical initiator (for NBS) or occurs directly. Understanding the electron density of your specific isoxazole intermediate can help predict the site of bromination.
Section 3: Stage 2 - Boc Protection
The protection of the primary amine on the aminomethylisoxazole intermediate is a critical step to prevent its reactivity in subsequent synthetic transformations. This is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[5]
Detailed Protocol: Boc Protection of 3-Bromo-5-aminomethylisoxazole
This is a representative protocol and may require optimization for your specific substrate and scale.
-
Preparation: To a stirred solution of 3-bromo-5-aminomethylisoxazole hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of water, methanol, and triethylamine or THF[5]), add the base (e.g., triethylamine, 2.5-3.0 eq) at room temperature. Note: If starting with the free amine, a weaker base like sodium bicarbonate may suffice.[5]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the reaction mixture. Maintain the temperature between 20-25°C. An exotherm is often observed.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove organic solvents. Dilute the residue with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.
Frequently Asked Questions & Troubleshooting
Q3: My Boc protection reaction is sluggish or incomplete, even after extended reaction times. Why?
A3: This is a common issue when scaling up. The root cause is often related to the basicity of the reaction medium or the reactivity of the amine.
Caption: Troubleshooting workflow for incomplete Boc protection.
-
Starting Material Form: If your 3-bromo-5-aminomethylisoxazole is an acid salt (e.g., hydrochloride), you must use a sufficient amount of base to both neutralize the salt and act as a catalyst for the reaction. Typically, 2-3 equivalents of a base like triethylamine (TEA) are required.[6]
-
Base Strength: The amine attacks the carbonyl of the Boc anhydride, and the base then deprotonates the resulting positively charged amine.[6] A base that is too weak may not facilitate this step efficiently. Common bases include NaOH, DMAP, and NaHCO₃.[5]
-
Solubility: The amine salt may have poor solubility in common organic solvents like THF or DCM. Using a biphasic system or adding a polar co-solvent like water or methanol can significantly improve solubility and reaction rates.[5]
-
Temperature: While often run at room temperature, some less nucleophilic amines or hindered systems benefit from moderate heating to 40-50°C to drive the reaction to completion.[5]
Q4: I'm observing significant amounts of impurities after the reaction. What are they and how can I prevent them?
A4: The primary impurities are typically unreacted starting material, excess Boc₂O, and tert-butanol (a byproduct).
-
Excess Boc₂O: After the reaction, excess Boc anhydride can be difficult to remove via standard extraction. It can be quenched by adding a scavenger resin (like polymer-supported trisamine) or by carefully adjusting the pH during workup. On a large scale, careful control of stoichiometry is the best prevention method.
-
tert-Butanol: This byproduct is volatile and is usually removed during solvent evaporation under reduced pressure.
-
Urea Formation: In some cases, a urea byproduct can form. This is often minimized by ensuring efficient stirring and avoiding excessively high temperatures.
Q5: How can I purify the final product without resorting to column chromatography on a large scale?
A5: Chromatography is often not feasible for multi-kilogram scale synthesis. Crystallization is the preferred method.
-
Solvent Screening: Perform a systematic solvent screen to find a suitable system for crystallization. Common choices include mixtures of heptane/ethyl acetate, isopropanol/water, or toluene.
-
Anti-Solvent Addition: A robust method involves dissolving the crude product in a good solvent (e.g., ethyl acetate) and then slowly adding an anti-solvent (e.g., hexanes or heptane) to induce crystallization. This often yields a product of high purity.
Section 4: Critical Scale-Up Considerations
Transitioning from a bench-scale procedure to a pilot plant or manufacturing setting introduces new challenges that must be proactively addressed.
Q6: What are the most significant safety risks when scaling up this synthesis?
A6:
-
Exothermic Reactions: Both the bromination and the Boc protection steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. Mitigation: Ensure your reactor has adequate cooling capacity. Implement slow, controlled addition of reagents via a dosing pump and monitor the internal temperature continuously.
-
Gas Evolution: The Boc protection reaction produces carbon dioxide gas as the t-butyl carbonate leaving group decomposes.[6] The subsequent deprotection (if performed) with acids like TFA also releases CO₂.[6] Mitigation: The reactor must be adequately vented. Never run these reactions in a sealed or closed system.
-
Reagent Handling: Handling large quantities of corrosive reagents like bromine or strong acids (for deprotection) requires specialized equipment and personal protective equipment (PPE).
Q7: We are seeing inconsistent results batch-to-batch. What process parameters should we focus on controlling?
A7: Inconsistency at scale often stems from poor control over mixing and temperature.
-
Mass Transfer: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Inadequate mixing can create "hot spots" or areas of high reagent concentration, leading to side product formation. The addition point of reagents is also critical; subsurface addition is often preferred.
-
Temperature Control: As mentioned, tight control over the internal temperature is paramount. Develop a clear temperature profile for the addition and reaction phases.
-
Water Content: The amount of water in the reaction can influence reaction rates and solubility. Ensure you have a consistent specification for the water content of your starting materials and solvents.
Section 5: Quality Control & Analytical Data
Robust analytical methods are essential for ensuring the quality and consistency of your final product.
| Parameter | Method | Typical Specification / Observation |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the reference spectrum. Key shifts include the isoxazole proton, methylene protons, Boc-group protons, and quaternary carbon of the Boc group. |
| Purity | HPLC, LC-MS | ≥ 97% (Typical)[7] |
| Structure Confirmation | Mass Spectrometry (MS) | Molecular Ion Peak (M+H)⁺ corresponding to the molecular weight of C₉H₁₃BrN₂O₃ (277.12 g/mol ).[8] |
| Physical Appearance | Visual Inspection | Solid[7][8] |
References
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-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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This compound. LookChem. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]
-
Synthesis of the brominated isoxazole 5a. ResearchGate. [Link]
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]
-
This compound | C9H13BrN2O3 | CID 16427105. PubChem. [Link]
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Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. PMC. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Validation & Comparative
A Strategic Guide for Medicinal Chemists: Maximizing Molecular Diversity with 3-Bromo-5-(N-Boc)aminomethylisoxazole
In the intricate chess game of drug discovery, the isoxazole ring has proven to be a powerful piece. This five-membered heterocycle is a privileged scaffold, featuring prominently in a range of FDA-approved therapeutics due to its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere.[1][2][3] Its incorporation into molecular design is a well-established strategy for enhancing pharmacological profiles. However, the true potential of this scaffold is only unlocked through precise and strategic functionalization.
This guide provides an in-depth comparative analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a building block of rising prominence, against other common isoxazole starting materials. We will delve into the causality behind experimental choices, providing field-proven protocols and data to empower researchers in their synthetic campaigns.
The Premier Building Block: Unpacking the Utility of this compound
This compound is a bifunctional reagent engineered for synthetic efficiency and diversity.[4][5][6] Its power lies in the orthogonal reactivity of its two key functional groups: the 3-bromo substituent and the 5-(N-Boc)aminomethyl group.
-
The 3-Bromo Handle: The bromine atom serves as a reliable and versatile linchpin for introducing molecular complexity. It is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9][10][11] This allows for the facile and predictable installation of a vast array of aryl, heteroaryl, and even alkyl fragments, enabling extensive structure-activity relationship (SAR) exploration at this position.
-
The 5-(N-Boc)aminomethyl Synthon: At the 5-position, the N-Boc-protected aminomethyl group acts as a stable, masked primary amine. The tert-butyloxycarbonyl (Boc) group is notoriously robust, withstanding the conditions of many cross-coupling reactions, yet it can be cleaved cleanly under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).[12][13][14][15] Once deprotected, the resulting primary amine is a key nucleophilic handle for late-stage diversification via amide bond formation, reductive amination, or sulfonylation.[16]
This inherent orthogonality allows for a logical and stepwise construction of complex molecules, making it a superior choice for building chemical libraries and for lead optimization programs.
Comparative Analysis: A Bench-Level Perspective
The strategic advantage of this compound becomes clear when compared with other commercially available isoxazole building blocks.
| Building Block | Key Features & Reactivity | Advantages | Disadvantages & Causality |
| This compound | Orthogonal handles for cross-coupling and amidation. | Maximum synthetic flexibility; allows for sequential, controlled diversification. | Higher initial cost compared to simpler analogues. |
| 3-Bromo-5-methylisoxazole | Simple bromo-isoxazole for cross-coupling. | Economical for introducing a 5-methylisoxazole core. | The methyl group is largely inert, offering no straightforward handle for further functionalization. |
| 3-Amino-5-methylisoxazole | A nucleophilic amino group at the 3-position. | Useful for direct acylation or as a diazonium salt precursor. | The free amine can interfere with Pd-catalysis (by coordinating to the metal center) and may require protection, adding steps. |
| 5-Methylisoxazole-3-carboxylic acid | Carboxylic acid for amide bond formation. | Direct and efficient route to 3-carboxamides. | The carboxylic acid can be deactivating in some cross-coupling schemes and may require esterification prior to coupling. |
| 3-Bromo-5-aminomethylisoxazole | Unprotected amine and bromo handle. | Ready for immediate amidation if no C-3 modification is needed. | Lacks orthogonality; the free amine can complicate Suzuki coupling, necessitating a protection/deprotection sequence.[16] |
Experimental Workflow: A Validated Protocol for Sequential Diversification
A powerful and common application of this building block is a three-step sequence involving a Suzuki-Miyaura coupling, followed by Boc deprotection and subsequent amide bond formation. This workflow systematically builds complexity around the isoxazole core.
Caption: Sequential diversification workflow using this compound.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: This step introduces the first point of diversity at the C-3 position. The choice of a palladium catalyst like Pd(dppf)Cl₂ is common as it is generally robust and effective for a wide range of aryl and heteroaryl boronic acids.
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Add Pd(dppf)Cl₂ (0.05 eq.) and heat the reaction to 90 °C.
-
Monitor reaction progress by LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the 3-aryl-5-(N-Boc)aminomethylisoxazole.
Step 2: N-Boc Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, generating a volatile t-butyl cation which typically forms isobutylene gas.[12] Dichloromethane (DCM) is a common solvent for this transformation.
-
Dissolve the product from Step 1 (1.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (a 20-25% solution in DCM, v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor for the disappearance of starting material by LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine TFA salt is often of sufficient purity to be carried directly into the next step.
Step 3: Amide Bond Formation
-
Rationale: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent.[17][18] HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling both simple and complex amines and acids.[19][20]
-
Dissolve the amine salt from Step 2 (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in N,N-dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to neutralize the TFA salt and act as the base for the coupling reaction.
-
Add HATU (1.2 eq.) to the solution and stir at room temperature.
-
Monitor the reaction by LC-MS. Upon completion (typically 2-6 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final target molecule.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reliability of the C-3 functionalization hinges on the well-understood Suzuki-Miyaura catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[8][9]
Conclusion
For medicinal chemists aiming to maximize molecular diversity while maintaining synthetic tractability, this compound stands out as a superior building block. Its designed orthogonality provides a logical and highly adaptable platform for SAR studies. While simpler isoxazole analogs have their place, the strategic investment in this advanced intermediate pays significant dividends in the efficiency and scope of library synthesis and lead optimization. The validated protocols and comparative data presented herein provide a clear framework for its successful implementation in any drug discovery program.
References
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- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Boc Deprotection - TFA - Common Organic Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SynOpen.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Amine Protection / Deprotection. Fisher Scientific.
- Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem.
- This compound. LookChem.
- Methods for amide bond synthesis.
- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. BenchChem.
- Emerging Methods in Amide- and Peptide-Bond Formation.
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- Advances in isoxazole chemistry and their role in drug discovery.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
- This compound. PubChem.
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- Suzuki Coupling. Organic Chemistry Portal.
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- 3-BROMO-5-AMINOMETHYLISOXAZOLE. Anbu Chem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. BenchChem.
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A Senior Application Scientist’s Guide to Purity Assessment of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the chemical purity of pharmaceutical intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 3-Bromo-5-(N-Boc)aminomethylisoxazole is a key building block, utilized in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a halogenated isoxazole ring and a Boc-protected amine, presents unique analytical challenges.[2] An impure intermediate can introduce problematic side-products, compromise reaction yields, and, in the worst-case scenario, generate toxicologically significant impurities that are difficult to remove in downstream steps.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind methodological choices, offering field-proven insights to help you establish a robust and reliable quality control (QC) system. Every protocol described herein is designed as a self-validating system, grounded in the principles of analytical method validation outlined by major regulatory bodies.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
For quantitative purity determination and impurity profiling of a non-volatile, UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the method of choice. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from structurally similar impurities.
The "Why": Rationale for Method Design
Our objective is to develop a stability-indicating method—one that can resolve the active pharmaceutical ingredient (API) intermediate from any potential degradation products or process-related impurities.[6]
-
Reversed-Phase (C18 Column): The target molecule has moderate polarity. A C18 (octadecylsilyl) stationary phase provides the necessary hydrophobic character to retain the analyte, while a polar mobile phase allows for its controlled elution.
-
Gradient Elution: Isocratic elution can fail to separate impurities that have very different polarities from the main peak. A gradient system, typically involving water and acetonitrile, ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted as sharp peaks within a reasonable runtime.
-
UV Detection: The isoxazole ring is an effective chromophore, allowing for sensitive detection using a UV-Vis detector. We select a wavelength near the molecule's absorbance maximum (λ-max) to ensure high sensitivity for both the main compound and related impurities.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a validated starting point and should be verified for system suitability before routine use.[7]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This results in a 1.0 mg/mL stock solution.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method.
Workflow and Data Presentation
Table 1: Comparative HPLC Performance Data
| Parameter | This compound | Impurity A (Deprotected Amine) | Impurity B (Starting Material) |
| Retention Time (min) | 12.5 | 3.2 | 14.8 |
| Resolution (Rs) | - | > 2.0 (vs. main) | > 2.0 (vs. main) |
| Limit of Detection (LOD) | 0.005% | 0.005% | 0.005% |
| Limit of Quantitation (LOQ) | 0.015% | 0.015% | 0.015% |
| Relative Response Factor | 1.00 | 0.85 | 1.10 |
(Note: Data are representative and should be experimentally determined during method validation.)
Gas Chromatography-Mass Spectrometry (GC-MS): A Cautionary Tale
While GC-MS is a powerhouse for volatile and semi-volatile compound analysis, its application to molecules with thermally labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, requires extreme caution.[9] Direct injection can lead to erroneous results, a critical insight for any scientist working with such compounds.
The "Why": The Challenge of Thermal Lability
The N-Boc group is notoriously susceptible to thermal degradation.[10] When subjected to the high temperatures of a standard GC injection port (e.g., 250 °C), the molecule can decompose, cleaving the Boc group to form isobutylene and carbon dioxide, leaving behind the free amine (3-bromo-5-aminomethylisoxazole).[11][12] This in-situ degradation product would be detected by the mass spectrometer, leading to a gross underestimation of the main compound's purity and a false-positive identification of the deprotected amine as a major impurity.
Alternative Approach: While derivatization is a common strategy for GC analysis of polar compounds, it is redundant here as the amine is already protected.[13] A more viable, albeit specialized, approach is to use a low-temperature, programmable temperature vaporization (PTV) inlet. However, for routine QC, HPLC remains superior in its reliability and simplicity for this analyte.
Experimental Protocol: GC-MS (For Investigational Purposes)
This protocol is designed to investigate thermal stability, not for routine purity assessment.
-
Instrumentation: GC system with a PTV inlet coupled to a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: PTV, splitless mode.
-
Inlet Temperature Program: Start at 80 °C, ramp at 200 °C/min to 280 °C.
-
Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dissolve 1 mg/mL in ethyl acetate.
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra. Compare the results with an injection of the corresponding deprotected amine standard to confirm the identity of the degradation product.
Logical Diagram: GC-MS Thermal Degradation Pathway
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for identity confirmation and for providing an orthogonal assessment of purity.[14] While not as sensitive as HPLC for trace impurities, ¹H NMR provides a direct, molar-based view of the sample's composition without the need for reference standards for every impurity.
The "Why": A Fingerprint of the Molecule
Every proton in a unique chemical environment within the molecule gives rise to a distinct signal in the ¹H NMR spectrum. The position (chemical shift), splitting pattern (multiplicity), and area (integration) of these signals provide a definitive fingerprint.
-
Identity Confirmation: Matching the observed spectrum to a reference spectrum or to predicted chemical shifts confirms the structure.
-
Purity Assessment: The integration of the signals corresponding to the target molecule should be consistent. The presence of signals that do not correspond to the main structure or the solvent indicates impurities. A known amount of an internal standard can be added for quantitative NMR (qNMR) to determine an absolute purity value.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a drop of tetramethylsilane (TMS) as an internal reference if not already present in the solvent.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Analysis:
-
Reference the spectrum to TMS at 0.00 ppm.
-
Integrate all relevant peaks.
-
Assign peaks to the corresponding protons in the molecule.
-
Identify any impurity peaks. Common impurities include residual solvents (e.g., ethyl acetate, hexanes) or starting materials.
-
Data Interpretation
Table 2: Expected ¹H NMR Chemical Shifts and Assignments
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| tert-Butyl (Boc group) | ~1.45 | Singlet (s) | 9H |
| Methylene (-CH₂-) | ~4.35 | Doublet (d) | 2H |
| Isoxazole Ring Proton (-CH=) | ~6.30 | Singlet (s) | 1H |
| Amide Proton (-NH-) | ~5.10 | Broad Triplet (br t) | 1H |
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.[15][16])
The presence of a sharp singlet at ~2.05 ppm might indicate residual acetone, while a multiplet around 7.26 ppm would be the residual solvent peak for CDCl₃. Any signals corresponding to the deprotected amine (which would have a different -CH₂- chemical shift) would be a direct indicator of degradation or an impurity from the synthesis.
Comparative Summary of Methods
Choosing the right analytical method requires balancing the need for quantitative accuracy, structural information, and sample throughput.
Table 3: Head-to-Head Comparison of Analytical Techniques
| Feature | RP-HPLC | GC-MS | ¹H NMR |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurity Analysis (e.g., solvents) | Identity Confirmation & Structural Elucidation |
| Sensitivity | High (to ~0.01%) | Very High (ppb level for volatiles) | Low (impurities >0.5-1% typically) |
| Selectivity | High | High | Moderate |
| Quantitation | Excellent (with reference standards) | Good (with reference standards) | Excellent (qNMR with internal standard) |
| Analyte Compatibility | Excellent | Poor (due to thermal lability) | Excellent |
| Key Advantage | Robust, sensitive, and reliable for routine QC. | Best for residual solvent analysis. | Provides definitive structural information. |
| Key Disadvantage | Requires reference standards for impurity ID. | Risk of analyte degradation. | Lower sensitivity for trace impurities. |
Conclusion and Recommendations
For a comprehensive and reliable purity assessment of this compound, a multi-pronged approach is essential.
-
Primary QC Method: RP-HPLC should be the primary method for routine purity testing and reporting. Its ability to accurately quantify the main component and separate potential impurities makes it indispensable for batch release.
-
Identity Confirmation: ¹H NMR must be used to confirm the identity of every new batch and as an orthogonal method to ensure no major structural impurities are co-eluting with the main peak in HPLC.
-
Investigational Tool: GC-MS should be used cautiously, primarily for the analysis of residual solvents, and should not be used for purity assay of the main compound due to the high risk of thermal degradation.
By integrating these methods, researchers and drug development professionals can build a robust analytical control strategy, ensuring the quality and consistency of this critical pharmaceutical intermediate and safeguarding the integrity of the final active pharmaceutical ingredient.
References
- Vertex AI Search. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.
- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
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NIH National Library of Medicine. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available at: [Link]
- SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
- European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Scholars Research Library. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
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PubChem. (n.d.). This compound. Available at: [Link]
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NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Available at: [Link]
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NIH National Library of Medicine. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
ResearchGate. (2017). (PDF) C-13 NMR spectra of some Isoxazolidine. Available at: [Link]
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MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Available at: [Link]
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Organic Chemistry Portal. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Available at: [Link]
- Anbu Chem. (n.d.). Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE.
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SciSpace. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Available at: [Link]
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A Comparative Guide to the NMR Characterization of 3-Bromo-5-(N-Boc)aminomethylisoxazole Reaction Products
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the isoxazole ring represents a privileged scaffold, appearing in a multitude of clinically significant agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after heterocyclic core. The functionalized building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole, has emerged as a particularly valuable intermediate.[2][3] Its structure combines three key features for synthetic diversification: a reactive bromine atom at the 3-position, ideal for cross-coupling reactions; a Boc-protected aminomethyl side chain at the 5-position, allowing for future deprotection and elaboration; and the stable isoxazole core.
The successful synthesis of novel drug candidates from this starting material hinges on the unambiguous structural characterization of its reaction products. While a suite of analytical tools is available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation in solution. This guide provides an in-depth comparison of NMR characterization for common reaction products of this compound, contrasts its utility with orthogonal analytical techniques, and presents field-proven protocols for obtaining high-quality data.
Pillar 1: The Indispensable Role of NMR in Structural Elucidation
NMR spectroscopy provides an unparalleled, non-destructive window into the precise atomic connectivity and chemical environment of a molecule.[4] For derivatives of this compound, both ¹H and ¹³C NMR spectra offer a rich tapestry of information, allowing researchers to confirm transformations and identify impurities with high confidence.
¹H and ¹³C NMR Fingerprint of the Starting Material
Before analyzing reaction products, a thorough understanding of the starting material's spectral features is paramount.
-
¹H NMR: The spectrum is defined by several key diagnostic signals. The most prominent is a sharp, intense singlet observed around 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.[5][6] This signal's integration (9H) is an excellent internal reference. The methylene protons (-CH₂-) of the aminomethyl group typically appear as a doublet around 4.4-4.6 ppm , coupled to the adjacent N-H proton. The isoxazole ring proton at the C4 position presents as a clean singlet, often in the 6.4-6.6 ppm region. The carbamate N-H proton is usually a broad singlet or triplet, whose chemical shift can vary.
-
¹³C NMR: The carbon spectrum confirms the core structure. Key signals include the Boc carbonyl (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), the methylene carbon (~35-40 ppm), and the three distinct carbons of the isoxazole ring. The carbon atom bearing the bromine (C3) is significantly deshielded and appears far downfield.
Pillar 2: Comparative NMR Analysis of Key Reaction Products
The bromine atom at the C3 position is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
A. Suzuki-Miyaura Coupling Products: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties.[7][8] The NMR spectrum of the resulting 3-aryl-5-(N-Boc)aminomethylisoxazole provides clear evidence of a successful transformation.
-
Key Spectral Changes:
-
¹H NMR: The most obvious change is the appearance of new signals in the aromatic region (typically 7.0-8.5 ppm ) corresponding to the newly attached aryl group. The singlet for the isoxazole C4-H will remain but may shift slightly due to the new electronic environment.
-
¹³C NMR: The C3 signal of the isoxazole ring undergoes a dramatic upfield shift . The replacement of the strongly electron-withdrawing bromine atom with a carbon substituent removes the significant deshielding effect. Concurrently, new signals corresponding to the carbons of the introduced aryl ring will appear.
-
B. Sonogashira Coupling Products: Introducing C(sp)-C(sp²) Linkages
The Sonogashira coupling enables the formation of a C-C triple bond, a valuable linker in medicinal chemistry.[9][10][11]
-
Key Spectral Changes:
-
¹H NMR: If the reaction is performed with a terminal alkyne that becomes internal upon coupling, the terminal alkyne proton signal (typically 2.0-3.5 ppm) will disappear. Protons on the substituent attached to the alkyne will now be visible.
-
¹³C NMR: Two new, relatively sharp signals will appear in the characteristic alkyne region (80-100 ppm ). Similar to the Suzuki product, the C3 carbon of the isoxazole ring will experience a significant upfield shift compared to the starting material.
-
Quantitative Data Summary: A Comparative Table
The following table summarizes the expected, representative chemical shifts (δ) in ppm for the starting material and its hypothetical reaction products. Values are illustrative and can vary based on solvent and specific substituents.
| Group | Compound Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Boc Protons (-C(CH₃)₃) | All | ~1.45 (s, 9H) | ~28 (3C), ~80 (1C) | Intense, sharp singlet; confirms Boc group integrity.[5][12] |
| Methylene (-CH₂NH) | All | ~4.5 (d, 2H) | ~35-40 | Signal remains, may shift slightly depending on C3 substituent. |
| Isoxazole C4-H | Starting Material | ~6.5 (s, 1H) | ~100-110 | Clean singlet, confirms isoxazole core.[13] |
| Suzuki Product | ~6.6 (s, 1H) | ~100-110 | Singlet persists, new aromatic signals appear elsewhere. | |
| Sonogashira Product | ~6.7 (s, 1H) | ~100-110 | Singlet persists, alkyne signals appear in ¹³C. | |
| Isoxazole C3 | Starting Material | - | ~145-155 | Downfield shift due to attached bromine. |
| Suzuki Product | - | ~158-168 | Significant shift upon C-C bond formation. | |
| Sonogashira Product | - | ~140-150 | Significant shift, distinct from C3-Br. | |
| New Substituent | Suzuki Product | ~7.0-8.5 (m) | ~120-140 | Appearance of new aromatic signals. |
| Sonogashira Product | Varies | ~80-100 (2C) | Appearance of two characteristic alkyne carbon signals.[9] |
Pillar 3: A Broader Perspective: NMR vs. Alternative Techniques
While NMR is the cornerstone of structural proof, a multi-faceted analytical approach provides the most robust characterization. The synergy between NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is critical in modern drug development.[4]
| Technique | Strengths | Weaknesses | Best Use Case in this Context |
| NMR | Provides definitive structural connectivity and isomeric information; inherently quantitative.[14] | Relatively low sensitivity; requires higher sample amounts.[15] | Primary structure proof. Confirming the exact site of reaction and the structure of the product. |
| Mass Spectrometry (MS) | Extremely high sensitivity; provides accurate molecular weight and elemental formula (HRMS).[15][16] | Does not distinguish between isomers; fragmentation can be complex and may not provide full connectivity.[14] | Confirmation of mass. Verifying that the product has the expected molecular formula. Essential for reaction monitoring via LC-MS. |
| HPLC | Excellent for assessing sample purity and for purification; highly quantitative with standards.[17][18] | Provides no structural information. | Purity assessment. Ensuring the sample submitted for NMR and other analyses is free of starting materials and byproducts. |
| Infrared (IR) | Fast and simple; good for identifying the presence or absence of key functional groups (e.g., C=O, N-H, C≡C). | Provides limited information on the overall molecular structure. | Rapid functional group check. Quickly confirming the presence of the Boc-carbonyl or the new alkyne stretch. |
Integrating these techniques creates a self-validating workflow.[16] HPLC confirms the purity of an isolated compound, high-resolution MS confirms its elemental formula, and NMR provides the definitive, unambiguous structural proof.
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for NMR Analysis
-
Objective: To prepare a pure, homogeneous sample for high-resolution NMR spectroscopy.
-
Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved spectra free from artifacts.
-
Methodology:
-
Weigh Sample: Accurately weigh 5-10 mg of the purified, dry reaction product into a clean, dry vial.
-
Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used.
-
Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filter: Using a pipette with a small cotton or glass wool plug at the tip, transfer the solution into a clean, dry NMR tube. This step removes any microscopic particulate matter that can degrade spectral quality.
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
-
Mandatory Visualizations
Caption: General scheme for a Suzuki-Miyaura coupling reaction.
Caption: Integrated workflow for product characterization.
References
-
EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Girard, A. L., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(21), 4990–4993. Retrieved from [Link]
-
Jays, J., & Janardhanan, S. (2022). IR and NMR spectrum of isoxazole 2k. ResearchGate. Retrieved from [Link]
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Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Retrieved from [Link]
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Patsnap. (2023). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
-
The Analytical Scientist. (2019). MS and NMR - the Perfect Couple? Retrieved from [Link]
-
Holyoke, C. W., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. Retrieved from [Link]
- Lamera, S., et al. (2004). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron Letters, 45(44), 8259-8261.
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LookChem. (n.d.). Cas 154016-57-6, this compound. Retrieved from [Link]
- Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193.
-
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]
-
Elangovan, A., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Supporting Information. Retrieved from [Link]
-
Kappe, C. O., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Retrieved from [Link]
- Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 461-468.
- Zhao, D., et al. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Green Chemistry, 14, 1711-1717.
- Asgari, M., et al. (2022). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters.
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bakherad, M., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Journal of the Serbian Chemical Society.
- Chebanov, V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886.
-
ResearchGate. (n.d.). Scope of the Suzuki cross‐coupling strategy. Retrieved from [Link]
- Chen, Y., et al. (2014). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 19(12), 21163–21178.
- Sławiński, J., & Szafrański, K. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(15), 4991.
- Conte, M., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 252, 115291.
- Tcyrulnikov, S., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 141(6), 2647–2656.
-
ResearchGate. (2016). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]
-
ResearchGate. (2019). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]
- Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4).
- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 3-Bromo-5-(N-Boc)aminomethylisoxazole Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For isoxazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, this structural insight is paramount.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in the synthesis of novel therapeutics.[4] While a public crystal structure for this specific molecule is not available as of this writing, this guide will serve as a predictive and methodological resource for researchers in the field. We will delve into the gold-standard technique of single-crystal X-ray diffraction, compare it with other analytical methods, and provide a detailed protocol for obtaining and analyzing the crystal structure of this and similar derivatives.
The Significance of Structural Analysis for Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The precise geometry of substituents on the isoxazole core dictates these interactions and, consequently, the molecule's efficacy and selectivity.
For a molecule like this compound, understanding its solid-state conformation is crucial. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding. The N-Boc (tert-butyloxycarbonyl) protecting group, while temporary, influences the molecule's solubility, stability, and crystal packing.[5][6][7] Its conformation, along with the flexibility of the aminomethyl linker, will define the overall shape of the molecule and how it presents its recognition motifs to its environment.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and torsional angles with high precision, painting a detailed picture of the molecule's structure and its interactions in the crystalline state.
A Hypothetical Workflow for this compound
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Below is a detailed, field-proven protocol for achieving this for a novel derivative such as this compound.
The target molecule, this compound, is a known compound and can be procured from various chemical suppliers.[8] However, for crystallographic studies, the highest possible purity is essential. Recrystallization from a suitable solvent system is often necessary to obtain a homogenous sample free of impurities that could hinder crystal growth.
The formation of high-quality single crystals is often the most challenging step. It is an empirical science that requires screening of various conditions.
Experimental Protocol: Crystallization Screening
-
Solvent Selection : Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation : Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop) :
-
Prepare a concentrated solution of the compound in a volatile solvent.
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a less volatile solvent in which the compound is insoluble (the precipitant).
-
Seal the well. The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling : Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C.
For N-Boc protected amines, which can be somewhat greasy, a co-solvent system (e.g., ethyl acetate/hexane) often yields the best results.
Once suitable crystals are obtained, the next step is to collect the diffraction data.
Experimental Protocol: Data Collection
-
Crystal Mounting : Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
The final step is to translate the diffraction data into a three-dimensional molecular structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution : The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods.
-
Structure Refinement : The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[9]
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis with Other Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more readily accessible.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry. | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state information, which may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. | Provides information about the molecule's structure in solution, which is often more biologically relevant. Does not require crystallization. | Provides an average structure in solution. Can be complex to interpret for large or flexible molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for confirming the presence of key functional groups (e.g., C=O of the Boc group, N-H of the carbamate). | Provides limited information about the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and accuracy for determining the molecular formula. | Provides no information about the 3D structure or connectivity of atoms. |
For this compound, NMR spectroscopy would be invaluable for confirming the connectivity and providing insights into the rotational freedom around the C5-CH2 and CH2-N bonds in solution. IR spectroscopy would quickly confirm the presence of the Boc protecting group through its characteristic carbonyl stretch. Mass spectrometry would verify the molecular weight and isotopic pattern of the bromine atom. However, none of these techniques can provide the definitive, high-resolution three-dimensional structure that X-ray crystallography can deliver.
Predicted Structural Features and Comparative Data
Although the crystal structure of this compound is not publicly available, we can make some educated predictions based on the structures of related compounds found in the Cambridge Structural Database (CSD).
Table 1: Comparative Crystallographic Data of Related Isoxazole Derivatives
| Compound | CSD Refcode | Space Group | Key Torsional Angles (°) | Intermolecular Interactions |
| 3-Bromo-5-phenylisoxazole | BAPZOS | P2₁/c | C4-C5-C6-C7 = 17.3 | π-π stacking, C-H···O |
| Methyl 5-(aminomethyl)isoxazole-3-carboxylate | GIKJOH | P-1 | O1-C5-C6-N1 = -65.4 | N-H···O, N-H···N hydrogen bonds |
| N-Boc-aminomethylbenzene | ZZZJIV | P2₁/n | C1-C7-N1-C8 = 178.9 | N-H···O hydrogen bonds |
Data is hypothetical and for illustrative purposes, as direct analogues may not be publicly available. The CSD is a vast repository that can be searched for specific fragments and substructures to find relevant comparative data.[9][10][11][12]
Based on this comparative data, we can anticipate that the crystal structure of this compound will likely be influenced by:
-
Hydrogen Bonding : The N-H of the carbamate and the C=O of the Boc group are prime candidates for forming intermolecular hydrogen bonds, which will play a significant role in the crystal packing.[5]
-
Halogen Bonding : The bromine atom at the 3-position may engage in halogen bonding with electronegative atoms (such as the oxygen of the isoxazole or carbamate) in neighboring molecules.
-
Conformational Flexibility : The torsional angles around the C5-CH2 and CH2-N bonds will be of particular interest, as they will define the orientation of the bulky N-Boc group relative to the isoxazole ring.
Conclusion
The structural elucidation of this compound and its derivatives is a critical step in harnessing their full potential in drug discovery. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray diffraction remains the definitive method for obtaining a complete and unambiguous three-dimensional picture. This guide has provided a comprehensive overview of the methodologies involved, a comparison with alternative techniques, and a predictive analysis of the structural features of the target molecule. It is our hope that this will serve as a valuable resource for researchers working to unlock the therapeutic promise of this important class of compounds.
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A Comparative Guide to the Biological Activity Screening of Isoxazole Derivatives
For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of isoxazole derivatives across key therapeutic areas, offering insights into their performance against alternative compounds, supported by experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices and provide self-validating methodologies to ensure scientific integrity.
The Versatility of the Isoxazole Ring
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to the molecules that contain it. This arrangement influences electron distribution, hydrogen bonding capacity, and metabolic stability, making it a versatile building block in medicinal chemistry. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3]
I. Anticancer Activity: A Comparative Analysis
Isoxazole derivatives have emerged as promising candidates in oncology, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines. A common and reliable method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2]
Comparative Efficacy of Isoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Isoxazole Derivative 1a | PC3 (Prostate) | 53.96 | Doxorubicin | 0.09 | [4] |
| Isoxazole Derivative 1b | PC3 (Prostate) | 47.27 | Doxorubicin | 0.09 | [4] |
| Isoxazole Derivative 1d | PC3 (Prostate) | 38.63 | Doxorubicin | 0.09 | [4] |
| Isoxazole-bridged indole C-glycoside 34 | MDA-MB-231 (Breast) | 22.3 | - | - | [5] |
| Isoxazole-bridged indole C-glycoside 9 | MDA-MB-231 (Breast) | 30.6 | - | - | [5] |
| Isoxazole-bridged indole C-glycoside 25 | MDA-MB-231 (Breast) | 35.5 | - | - | [5] |
| N-((1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (5m ) | - | - | Rivastigmine | - | [6] |
Note: Lower IC50 values indicate greater potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Anticancer Screening
This protocol outlines the steps for determining the cytotoxic activity of isoxazole derivatives using the MTT assay.[2][7]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Test isoxazole compounds and a reference drug (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test isoxazole compounds and the reference drug in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
II. Antimicrobial Activity: Isoxazoles vs. Other Heterocycles
The isoxazole moiety is a key component in several clinically used antibiotics, such as cloxacillin and dicloxacillin.[8] The antimicrobial efficacy of novel isoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]
Comparative Antimicrobial Potency
The following table presents the MIC values of various isoxazole derivatives against common bacterial and fungal strains, compared to standard antimicrobial agents.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| TPI-2 | S. aureus | 6.25 | Ciprofloxacin | 1.56 | [10] |
| TPI-2 | E. coli | 6.25 | Ciprofloxacin | 1.56 | [10] |
| TPI-5 | S. aureus | 6.25 | Ciprofloxacin | 1.56 | [10] |
| TPI-5 | E. coli | 6.25 | Ciprofloxacin | 1.56 | [10] |
| TPI-14 | C. albicans | 6.25 | Fluconazole | - | [10] |
| TPI-14 | A. niger | 6.25 | Fluconazole | - | [10] |
| Isoxazole-triazole hybrid 7b | E. coli ATCC 25922 | 15,000 | - | - | [11] |
| Isoxazole-triazole hybrid 7b | P. aeruginosa | 30,000 | - | - | [11] |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178f | E. coli MTCC 443 | 95 | Cloxacillin | 120 | [8] |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | S. aureus MTCC 96 | 95 | Cloxacillin | 100 | [8] |
Note: Lower MIC values indicate greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the standardized procedure for determining the MIC of isoxazole derivatives.[9][12]
Materials:
-
96-well microtiter plates (U-bottom)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
McFarland standard (0.5)
-
Test isoxazole compounds and a reference antibiotic
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This brings the final volume in each well to 200 µL.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance with a microplate reader.
-
III. Anti-inflammatory Activity: Isoxazoles in Focus
Several isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[13] A widely used in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[1][3][14]
Comparative Anti-inflammatory Effects
The isoxazole-containing drug Celecoxib , a selective COX-2 inhibitor, has been clinically compared to the non-selective NSAID Diclofenac . Studies have shown that while both drugs have comparable efficacy in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, Celecoxib is associated with a significantly lower incidence of gastrointestinal side effects.[15] For instance, one study found that gastroduodenal ulcers were detected in 15% of patients treated with diclofenac compared to only 4% in the celecoxib group.[15]
In preclinical studies, a novel isoxazole derivative, MZO-2 , showed a potent inhibitory effect on carrageenan-induced paw inflammation.[16] Another study comparing pyrazoline and isoxazoline congeners found that while both showed enhanced anti-inflammatory activity compared to their precursors, the pyrazoline derivatives were generally more potent than the isoxazolines.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the in vivo screening of isoxazole derivatives for acute anti-inflammatory activity.[1][3][14]
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Test isoxazole compounds and a reference drug (e.g., Diclofenac, Indomethacin)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test isoxazole compounds and the reference drug orally or intraperitoneally at a predetermined dose and time before carrageenan injection (e.g., 60 minutes prior).
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
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A Senior Application Scientist’s Guide to Benchmarking Synthesis Efficiency Against Published Methods
Introduction: Beyond Yield — The Modern Imperative for Synthesis Efficiency
In the landscape of chemical synthesis, particularly within drug discovery and development, the traditional benchmark of success—chemical yield—represents only a fraction of the story. While achieving a high yield is fundamental, a holistic assessment of a synthetic route's efficiency is critical for sustainable, cost-effective, and scalable science.[1] Rising concerns about environmental impact, coupled with economic pressures, demand that we evaluate our processes through a wider lens.[2][3] This guide provides researchers, scientists, and drug development professionals with a framework for objectively benchmarking the efficiency of a synthetic protocol against established methods. We will move beyond simplistic metrics to embrace a comprehensive toolkit that captures the true material and energy costs of a chemical transformation, ensuring that the methods developed in the lab are not only innovative but also viable for the future.
The Foundational Metrics: A Chemist's Toolkit for Efficiency Analysis
The first step in benchmarking is to quantify performance using a set of standardized, universally understood metrics. Each metric offers a different perspective on efficiency, and understanding their individual strengths and weaknesses is paramount.
-
Percentage Yield (% Yield): The most traditional metric, expressing the ratio of the actual product obtained to the theoretical maximum.[4] While essential, it is an incomplete measure as it ignores the stoichiometric excesses of other reactants and the generation of byproducts.[1][5] A process with a 95% yield can still be remarkably inefficient if it generates vast quantities of waste.[6]
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy shifts the focus from reaction yield to the intrinsic efficiency of the transformation itself.[5] It calculates the percentage of reactant atoms that are incorporated into the desired final product.[7] An ideal reaction, such as an addition reaction, can have a 100% atom economy, meaning no atoms are wasted as byproducts.[7][8] However, AE is a theoretical calculation and does not account for yield or materials used in excess.[7]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a direct measure of waste generation.[9] It is calculated as the total mass of waste produced divided by the mass of the desired product.[10][11] A lower E-Factor signifies a greener, more efficient process.[10] This metric is powerful because it is simple to calculate and highlights the true waste footprint, which is particularly significant in the pharmaceutical industry where E-factors can be between 25 and 100, compared to the oil refining sector's 0.1 to 10.[6]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is arguably the most holistic mass-based metric.[12] It is defined as the ratio of the total mass of all materials (reactants, solvents, reagents, process water, catalysts) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[2][13] PMI provides a complete picture of process efficiency from a "cradle-to-gate" perspective, helping to pinpoint the primary drivers of cost and waste, which are often solvents used in reaction and purification steps.[12][13]
-
Reaction Mass Efficiency (RME): RME combines the concepts of yield, stoichiometry, and atom economy. It is the percentage of the mass of the desired product relative to the total mass of all reactants used.[9][14] It provides a more realistic view of a reaction's efficiency than atom economy alone by factoring in both yield and molar excesses of reagents.[14]
Comparative Analysis of Key Metrics
The choice of metric is dictated by the development stage and the specific goals of the analysis. Early-stage discovery may prioritize atom economy to select elegant chemical transformations, while process development and scale-up will rely heavily on PMI to drive cost and waste reduction.[13]
| Metric | Formula | What It Measures | Key Strengths | Limitations |
| % Yield | (Actual Mass of Product / Theoretical Mass of Product) x 100 | Reaction completion and product recovery | Simple, universally understood.[1] | Ignores byproducts, excess reagents, and solvents.[4][5] |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | Inherent efficiency of a transformation | Highlights wasteful reaction types (e.g., Wittig, Gabriel).[5] | Theoretical; ignores yield, solvents, and excess reagents.[7] |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Total waste generated per unit of product | Simple and powerful for benchmarking waste.[9][10] | Does not differentiate between benign and hazardous waste.[9][15] |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | Overall material efficiency of a full process | Holistic; includes all inputs (solvents, reagents, etc.).[13][16] | Can be complex to calculate; requires detailed process information. |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | Practical efficiency of a reaction | Accounts for yield and stoichiometry.[14] | Does not include solvents or workup materials.[9] |
Advanced Methodologies for Optimization and Benchmarking
While metrics provide a static snapshot of efficiency, modern chemical development employs dynamic strategies to systematically optimize processes. Benchmarking against published methods should therefore also consider the sophistication of the optimization strategy used.
High-Throughput Experimentation (HTE)
High-Throughput Experimentation (HTE), or High-Throughput Screening (HTS), has revolutionized reaction optimization.[17] It involves running many reactions in parallel under varied conditions (e.g., different catalysts, ligands, solvents, temperatures) to rapidly identify optimal parameters.[18][19] This approach allows for a much broader and more systematic exploration of the reaction space than traditional one-variable-at-a-time (OVAT) methods.[18] The use of 96-well plates and robotic dispensing systems enables chemists to generate hundreds of data points with minimal resource commitment, quickly abandoning inefficient pathways and focusing on the most promising conditions.[17][19]
Design of Experiments (DoE)
Design of Experiments (DoE) is a powerful statistical methodology used to optimize a process by simultaneously varying multiple factors.[20][21] Unlike OVAT, DoE can identify interactions between variables—for instance, how the effect of temperature might change with different catalyst concentrations.[22][23] By systematically exploring the defined experimental space, DoE allows researchers to build a mathematical model that predicts the output (e.g., yield, purity) based on the input factors.[22] This approach leads to a deeper process understanding and identifies a robust optimal region with a minimal number of experiments, saving significant time and resources.[20][22]
The workflow for evaluating and optimizing a synthetic route is a cyclical process of measurement, analysis, and improvement.
Caption: Workflow for Benchmarking and Optimizing Synthesis Efficiency.
Experimental Protocols: Putting Theory into Practice
To ensure a fair and objective comparison, it is crucial to apply these metrics consistently. The following protocols outline the necessary steps for calculation and experimental design.
Protocol 1: Calculating Process Mass Intensity (PMI)
Objective: To determine the total mass efficiency of a complete synthetic step, including workup and purification.
Methodology:
-
Identify All Inputs: List every material used in the process. This includes all reactants, reagents, catalysts, solvents (for reaction, extraction, and chromatography), and any processing aids (e.g., drying agents, filter aids).[13]
-
Quantify Mass of Inputs: Record the exact mass (in kg) for each material listed in Step 1. For liquids, use density to convert volume to mass.
-
Sum Total Mass: Calculate the sum of all masses from Step 2 to get the "Total Mass Input."
-
Measure Product Mass: Record the final, isolated mass of the pure, dry product (in kg).
-
Calculate PMI: Divide the "Total Mass Input" by the "Mass of Product."
-
Formula: PMI = (Total Mass of All Materials Used) / (Mass of Product)
-
Self-Validation: Ensure that the mass of every single material that enters the process is accounted for. Cross-reference purchasing and inventory logs if available. The resulting PMI value should be a unitless ratio (or kg/kg ).
Protocol 2: Designing a Basic Design of Experiments (DoE) Study
Objective: To systematically screen reaction parameters to find optimal conditions.
Methodology:
-
Define Objective & Response: Clearly state the goal (e.g., "maximize yield" or "minimize impurity X"). This will be the "response" you measure.
-
Identify Factors and Levels: Select the key variables ("factors") that you believe influence the response (e.g., Temperature, Catalyst Loading, Concentration).[20] For each factor, define at least two values ("levels") to test—a high and a low.
-
Select a Design Matrix: Choose a DoE design. A "Full Factorial" design tests every possible combination of factor levels and is excellent for understanding interactions.[20] For 3 factors at 2 levels, this would be 2³ = 8 experiments.
-
Run Experiments: Execute the experiments as defined by the design matrix, ensuring all other conditions are held constant. It is critical to randomize the run order to prevent systematic bias.
-
Measure the Response: After each experiment, accurately measure the defined response (e.g., yield determined by quantitative NMR or HPLC with an internal standard).
-
Analyze Results: Use statistical software to analyze the data. The analysis will reveal which factors have a significant effect on the response and whether there are significant interactions between factors.[22]
Self-Validation: Include center point replicates in your design (runs where all factors are at their midpoint). The consistency of the results from these replicates provides a measure of experimental error and the reproducibility of the system.[21]
Case Study: The Synthesis of Ibuprofen
A classic example of benchmarking efficiency is the comparison between the traditional "Brown" synthesis of Ibuprofen and the modern, greener "BHC" synthesis.[3]
| Metric | Brown Synthesis (6 Steps) | BHC Green Synthesis (3 Steps) | Analysis |
| Atom Economy | ~40% | ~77% (or >99% if byproduct is recycled) | The BHC route incorporates a much higher percentage of reactant atoms into the final product, generating significantly less inherent waste.[3] |
| Overall Yield | High | High | Both processes have high yields, demonstrating that yield alone is an insufficient metric for comparing efficiency. |
| E-Factor / PMI | Very High | Very Low | The Brown synthesis uses stoichiometric reagents and multiple solvents for extractions and purifications, leading to massive waste. The BHC route is catalytic and minimizes solvent use, resulting in a dramatically lower PMI.[3] |
| Number of Steps | 6 | 3 | The BHC route is more step-economical, reducing processing time, energy consumption, and capital cost.[3] |
This case study clearly illustrates that while both routes produce the target molecule with high yield, the BHC synthesis is vastly superior in terms of atom economy, waste generation, and overall process efficiency.
Best Practices for Reporting Synthetic Data
To allow for fair and accurate benchmarking, experimental procedures in publications must be reported with a high degree of detail and transparency.
-
Quantify Everything: Report the exact mass and moles of all reactants, reagents, and catalysts. For solvents, report the volume used.[24][25]
-
Specify Purity: State the purity of starting materials and the method used to determine the purity of the final product.[26]
-
Detail the Workup: Describe all purification steps (e.g., extractions, chromatography) in detail, including the volumes of solvents used. This is critical for an accurate PMI calculation.
-
Calculate and Report Yield Accurately: Clearly state the isolated yield and the method used for its determination (e.g., gravimetric, qNMR).[25]
-
Provide Full Characterization: Include complete analytical data (NMR, HRMS, etc.) to confirm the identity and purity of the product.[26][27]
By adhering to these standards, researchers contribute to a culture of reproducibility and enable the scientific community to more effectively build upon and improve existing work.
Conclusion
Benchmarking synthesis efficiency is a multi-faceted discipline that requires a move beyond traditional metrics like yield. By embracing a holistic toolkit that includes Atom Economy, E-Factor, and especially Process Mass Intensity, researchers can gain a true understanding of a method's performance. When combined with powerful optimization strategies like High-Throughput Experimentation and Design of Experiments, this framework allows for the development of chemical syntheses that are not only scientifically elegant but also economically viable and environmentally responsible. The ultimate goal is to design and execute chemistry that is efficient by design, minimizing waste and maximizing value from discovery through production.
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A Senior Application Scientist's Guide to Reaction Monitoring: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
In the landscape of modern pharmaceutical and chemical synthesis, the efficient production of complex molecular building blocks is paramount. The target of our discussion, 3-Bromo-5-(N-Boc)aminomethylisoxazole, is a key intermediate whose purity and yield are critical for downstream applications in drug discovery. Monitoring the progress of its synthesis, particularly the common N-Boc deprotection step, is not merely a quality control measure; it is a fundamental component of process optimization, enabling chemists to make informed decisions in real-time.
This guide provides an in-depth protocol for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for robust reaction monitoring of this specific isoxazole derivative. We will explore the rationale behind the analytical choices, present a validated step-by-step method, and objectively compare the performance of LC-MS against traditional techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Imperative: Why Choose LC-MS?
The primary goal of reaction monitoring is to accurately track the consumption of starting materials and the formation of products and byproducts over time. While several techniques can achieve this, LC-MS offers a superior combination of sensitivity, selectivity, and speed, making it the gold standard in many process chemistry labs.[1]
-
Sensitivity: LC-MS can detect analytes at picogram or even femtogram levels, allowing for the monitoring of low-concentration intermediates and trace impurities that would be invisible to other methods.[2]
-
Selectivity: The mass spectrometer acts as a highly specific detector. It can distinguish between compounds with identical chromatographic retention times but different masses (isobars) and provide molecular weight information that confirms the identity of the species being observed.[2]
-
Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide detailed reaction snapshots in under five minutes, offering a near-real-time understanding of the reaction kinetics.
For our target reaction—the acid-catalyzed deprotection of this compound—we need to differentiate between the starting material and the deprotected product. Their structural similarity makes the high resolving power of chromatography essential, while the mass difference provides unambiguous confirmation.
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Starting Material: this compound | CC(C)(C)OC(=O)NCC1=CC(Br)=NO1 | C₉H₁₃BrN₂O₃ | 276.01 |
| Product: 3-Bromo-5-(aminomethyl)isoxazole | NCC1=CC(Br)=NO1 | C₄H₅BrN₂O | 175.96 |
Note: Masses calculated for the most abundant isotopes. The presence of bromine results in a characteristic M+2 isotopic pattern with a ~1:1 ratio, a key signature in mass spectrometry.[3][4]
Optimized LC-MS Protocol for Reaction Monitoring
This protocol is designed for rapid and reliable analysis of aliquots taken directly from the reaction mixture. The core principle is a "dilute-and-shoot" methodology, which minimizes sample preparation time.[5]
Sample Preparation
The credibility of your data begins with proper sample handling. Reaction mixtures often contain high concentrations of reagents, catalysts, and solvents that can interfere with analysis or damage the instrument.[6]
-
Step 1: Aliquot Sampling. Using a microliter syringe, withdraw a small, representative sample (e.g., 5-10 µL) from the vigorously stirred reaction mixture.
-
Step 2: Quenching & Dilution. Immediately quench the reaction by diluting the aliquot into a pre-filled LC vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water. This halts the reaction and dilutes the sample 100 to 200-fold, preventing detector saturation and minimizing matrix effects.[7]
-
Step 3: Vortex. Cap the vial and vortex thoroughly to ensure homogeneity before placing it in the autosampler.
Causality: Quenching is critical for obtaining an accurate snapshot of the reaction at a specific time point. High dilution is necessary to bring the analyte concentration into the linear dynamic range of the mass spectrometer and to reduce the impact of non-volatile salts or catalysts that can contaminate the ESI source.[8]
Liquid Chromatography (LC) Parameters
The goal of the chromatography is to achieve baseline separation of the starting material and product in the shortest possible time.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A C18 stationary phase provides excellent hydrophobic retention for these moderately polar analytes. The short length and small particle size enable fast, high-resolution separations.[9][10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid serves to protonate the analytes, which is crucial for efficient positive-mode electrospray ionization and for improving chromatographic peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Flow Rate | 0.5 mL/min | A standard flow rate for a 2.1 mm ID column that balances speed and efficiency. |
| Gradient | 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Hold at 5% B for 0.9 min | A rapid gradient ensures that both the more polar product and the less polar starting material are eluted as sharp peaks. The re-equilibration step is vital for reproducible retention times. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |
| Injection Vol. | 2 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Total Run Time | 3.5 minutes |
Mass Spectrometry (MS) Parameters
The MS parameters are set to selectively detect and confirm the identity of the target analytes.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar, thermally labile molecules.[1] Positive mode is chosen because the aminomethyl group is basic and readily protonated. |
| Scan Mode | Full Scan (m/z 100-500) & Targeted SIM or MRM | A full scan is useful for initial method development to identify all components. For routine monitoring, Selected Ion Monitoring (SIM) of the target m/z values or Multiple Reaction Monitoring (MRM) offers superior sensitivity and selectivity.[7] |
| Key Ions (m/z) | Starting Material: 277.0/279.0 ([M+H]⁺), 299.0/301.0 ([M+Na]⁺) Product: 177.0/179.0 ([M+H]⁺) | Monitoring the protonated and sodium adducts provides confirmation. The Br isotopic pattern is a definitive marker. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 150 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Temp. | 400 °C | Drives off solvent to release gas-phase ions. |
| MS/MS Fragment | Precursor (277.0/279.0) → Product: Loss of isobutylene (m/z 221.0/223.0) or loss of Boc group (m/z 177.0/179.0) | Collision-Induced Dissociation (CID) of the N-Boc group is highly characteristic, providing unequivocal structural confirmation.[12][13] The isoxazole ring itself can fragment via N-O bond cleavage.[14][15] |
Visualizing the Workflow
A well-defined workflow ensures consistency and reliability in reaction monitoring.
Caption: Workflow for LC-MS reaction monitoring.
Performance Comparison: LC-MS vs. Alternatives
No single technique is perfect for every application. The choice of analytical method depends on the specific requirements of the experiment, such as the need for quantitative data, structural confirmation, or simply a rapid qualitative check.[16]
| Feature | LC-MS | TLC | NMR Spectroscopy |
| Sensitivity | Very High (ng/mL to pg/mL) | Low (µg to mg) | Very Low (mg/mL)[17][18] |
| Specificity | Very High (Mass-based) | Low to Moderate | Very High (Structural) |
| Speed/Throughput | High (<5 min/sample) | Very High (<10 min/plate) | Low (>5 min/sample) |
| Quantitative Ability | Excellent (with calibration) | Poor to Semi-quantitative | Excellent (inherently quantitative)[19] |
| Ease of Use | Moderate (Requires expertise) | Very Easy | Moderate to High |
| Information Richness | Molecular Weight & Retention Time | Retention Factor (Rf) only | Definitive Molecular Structure |
| Cost (Instrument) | High | Very Low | Very High |
| Matrix Tolerance | Moderate (Ion suppression is a risk)[7] | Low (Streaking is common)[6] | High (Less affected by matrix)[18] |
The Case for Each Technique
Caption: Decision guide for selecting a monitoring technique.
Conclusion
For the rigorous demands of pharmaceutical development and process chemistry, LC-MS stands out as the premier technique for monitoring the synthesis of intermediates like this compound. Its ability to provide rapid, sensitive, and specific data allows scientists to precisely determine reaction endpoints, quantify yields, and identify impurities in a single, streamlined analysis. While TLC remains a valuable tool for quick qualitative assessments and NMR is unparalleled for definitive structural elucidation, the balanced performance of LC-MS makes it the most powerful and versatile engine for routine, high-information-content reaction monitoring. By implementing the robust protocol detailed in this guide, researchers can enhance their synthetic workflows, leading to improved efficiency, higher purity products, and accelerated development timelines.
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- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. reddit.com [reddit.com]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 9. rdworldonline.com [rdworldonline.com]
- 10. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 11. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. umimpact.umt.edu [umimpact.umt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. coleparmer.com [coleparmer.com]
- 17. researchgate.net [researchgate.net]
- 18. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
A Senior Application Scientist's Guide to Protecting Groups for the Aminomethyl Function
Introduction: The Strategic Imperative of Amine Protection
In the intricate world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the aminomethyl group (-CH₂NH₂) presents a recurring synthetic challenge. Its inherent nucleophilicity and basicity make it a reactive site that can interfere with a multitude of desired transformations.[1] Unchecked, this reactivity can lead to a cascade of unwanted side reactions, dramatically reducing the yield and purity of the target molecule. Therefore, the temporary masking, or "protection," of this functional group is not merely a convenience but a cornerstone of a successful synthetic strategy.[2]
An ideal protecting group is a transient shield, easily installed in high yield, robust enough to withstand a range of subsequent reaction conditions, and, crucially, removable under mild and specific conditions that leave the rest of the molecule unscathed.[1] The most effective strategies often employ an "orthogonal" approach, where multiple, distinct protecting groups are used on the same molecule, each cleavable under unique conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective unmasking of specific functional groups.[3][4] This guide provides a comparative analysis of the most prevalent and field-proven protecting groups for the aminomethyl function, grounded in mechanistic principles and supported by actionable experimental data.
The Carbamate Family: A Unified Strategy for Amine Protection
The vast majority of modern amine protection strategies converge on a single class of functional groups: the carbamates.[4][5] Converting the nucleophilic amine into a carbamate effectively delocalizes the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group. This transformation renders the nitrogen significantly less nucleophilic and basic, thereby "protecting" it from engaging in undesired reactions.[3] The genius of the carbamate strategy lies in its versatility; by altering the "R" group of the carbamate (R-O-C(O)-NR'₂), chemists have developed a suite of protecting groups with finely tuned stabilities and highly specific cleavage mechanisms. The most indispensable of these are the Boc, Cbz, Fmoc, and Alloc groups.
In-Depth Analysis of Key Protecting Groups
The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and straightforward, acid-labile removal.[6]
-
Mechanism & Application: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or DMAP.[6][7] The protection proceeds via nucleophilic attack of the amine on the Boc anhydride.
-
Stability: The Boc group is exceptionally stable to bases, nucleophiles, and catalytic hydrogenation conditions, making it an excellent orthogonal partner for groups like Cbz and Fmoc.[8][9]
-
Deprotection (Cleavage): The key feature of the Boc group is its facile removal under acidic conditions.[10] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate are commonly used.[6][8][10] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[9][10]
-
Causality & Field Insights: The choice of acidic reagent allows for tuning of the deprotection conditions. Milder conditions, like HCl in dioxane, can sometimes achieve selective deprotection if other acid-sensitive groups are present.[10] A critical consideration during deprotection is the liberated tert-butyl cation, which is a potent electrophile.[11] This cation can cause side reactions by alkylating nucleophilic residues (e.g., tryptophan or cysteine) in peptide synthesis. To mitigate this, "scavengers" such as triisopropylsilane (TIS) or thiols are almost always added to the reaction mixture to trap the cation.[5][11]
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced in the 1930s by Bergmann and Zervas, the Cbz group was a foundational development in modern peptide chemistry.[12] Its removal by catalytic hydrogenation offers a distinct and mild deprotection pathway.
-
Mechanism & Application: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic Schotten-Baumann reaction.[12][13]
-
Stability: The Cbz group is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, making it a cornerstone of orthogonal strategies.[9][12] However, it can be cleaved by strong acids like HBr in acetic acid, although this is less common.[12]
-
Deprotection (Cleavage): The Cbz group's defining feature is its cleavage via catalytic hydrogenolysis.[12][14] The reaction is typically carried out using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas (H₂).[15] The mechanism involves the reductive cleavage of the benzylic C-O bond, which releases toluene and an unstable carbamic acid that spontaneously decarboxylates to yield the free amine.[14] Transfer hydrogenation using hydrogen donors like ammonium formate can also be employed.
-
Causality & Field Insights: Hydrogenolysis is exceptionally mild and clean, often proceeding in high yield with gaseous byproducts. This makes it ideal for sensitive substrates. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues which can poison the catalyst. In such cases, alternative deprotection methods, such as using Lewis acids or other reducing agents, may be necessary.[16]
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[4][17] Its unique sensitivity to basic conditions provides a crucial orthogonal handle.
-
Mechanism & Application: Protection is achieved by reacting an amine with Fmoc-Cl or Fmoc-OSu under basic conditions.[18][19]
-
Stability: The Fmoc group is stable to acidic conditions (used for Boc removal) and hydrogenolysis (used for Cbz removal).[4][20]
-
Deprotection (Cleavage): The Fmoc group is removed under non-nucleophilic basic conditions.[18][21] The standard protocol involves treatment with a 20-50% solution of piperidine in a polar aprotic solvent like DMF.[21][22] The mechanism is a base-mediated β-elimination. The base abstracts the relatively acidic proton on the fluorenyl ring system, initiating the elimination of dibenzofulvene (DBF) and the carbamate, which then decarboxylates.[23]
-
Causality & Field Insights: The liberated dibenzofulvene is a reactive Michael acceptor and must be trapped to prevent it from re-adding to the newly deprotected amine.[23] The secondary amine used for deprotection (e.g., piperidine) conveniently serves as this scavenger. The choice of base and solvent can significantly impact the deprotection rate; piperidine in DMF is nearly instantaneous, while other hindered bases or less polar solvents can slow the reaction considerably.[18][24] This allows for fine-tuning, which is critical in automated synthesis.
The Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection mechanism involving transition metal catalysis, providing another layer of orthogonality.[25][26]
-
Mechanism & Application: The Alloc group is installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[27]
-
Stability: The Alloc group is completely stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[25][26]
-
Deprotection (Cleavage): The Alloc group is cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[25][27] The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic capture of the allyl group by a scavenger (e.g., phenylsilane or dimedone), which regenerates the Pd(0) catalyst and releases the unstable carbamic acid.[27]
-
Causality & Field Insights: The Alloc group is invaluable for complex syntheses requiring multiple, distinct, and orthogonal protecting groups, such as the on-resin cyclization or branching of peptides.[25] Its stability to both acids and bases makes it a powerful tool when both Boc and Fmoc strategies are in play. The key is ensuring complete removal of the palladium catalyst from the final product, which can sometimes be challenging.
Comparative Analysis & Orthogonal Strategies
The true power of these protecting groups is realized when they are used in combination. The ability to selectively remove one group while leaving others intact is the essence of orthogonal protection.[3][4]
Data Presentation: Comparison of Aminomethyl Protecting Groups
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability | Key Advantages | Key Limitations |
| tert-Butoxycarbonyl | Boc | t-Bu-O-(C=O)- | Strong Acid (TFA, HCl)[6] | Stable to Base, Hydrogenolysis[8] | Robust, widely used, mild cleavage | Generates reactive t-butyl cation; incompatible with acid-labile groups[11] |
| Benzyloxycarbonyl | Cbz or Z | Bn-O-(C=O)- | H₂/Pd-C, Transfer Hydrogenation, Strong Lewis Acids[12][16] | Stable to Acid (mild), Base[12] | Very mild/clean deprotection, orthogonal to Boc/Fmoc | Incompatible with reducible groups (alkenes, alkynes); catalyst poisoning[16] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fm-O-(C=O)- | Base (Piperidine, DBU)[18] | Stable to Acid, Hydrogenolysis[20] | Orthogonal to Boc/Cbz; essential for SPPS | Labile to many amines; DBF byproduct must be scavenged[23] |
| Allyloxycarbonyl | Alloc | Allyl-O-(C=O)- | Pd(0) Catalyst + Scavenger[25] | Stable to Acid, Base[26] | Fully orthogonal to Boc, Fmoc, Cbz | Requires transition metal catalyst; potential for metal contamination[25] |
Visualization of Orthogonal Protection
The following diagram illustrates how Boc, Cbz, and Fmoc groups can be used orthogonally to deprotect three different aminomethyl functions on a single parent molecule.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
Experimental Protocols
The following protocols are provided as self-validating systems for the protection and deprotection of a model primary amine, benzylamine. Monitoring reaction progress by Thin-Layer Chromatography (TLC) is essential.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
Protocol 1: Boc Protection of Benzylamine
-
Objective: To synthesize N-(tert-butoxycarbonyl)benzylamine.
-
Rationale: This protocol uses the standard Boc₂O reagent with a mild base in a common organic solvent. The aqueous work-up effectively removes excess base and salts.[6]
-
Materials:
-
Benzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve benzylamine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 equiv) followed by the dropwise addition of a solution of Boc₂O (1.1 equiv) in DCM.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Acidic Deprotection of N-Boc-benzylamine
-
Objective: To deprotect N-Boc-benzylamine to yield benzylamine hydrochloride.
-
Rationale: This protocol uses a common and effective method for Boc cleavage. Cold ether precipitation is a standard method for isolating the resulting amine salt.[10]
-
Materials:
-
N-Boc-benzylamine (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5.0 equiv)
-
Diethyl ether (cold)
-
-
Procedure:
-
Dissolve N-Boc-benzylamine (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 equiv).
-
Stir the reaction at room temperature for 1-2 hours. Effervescence (CO₂ evolution) should be observed. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the benzylamine hydrochloride salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 3: Cbz Protection of Benzylamine
-
Objective: To synthesize N-(benzyloxycarbonyl)benzylamine.
-
Rationale: A classic Schotten-Baumann reaction using an aqueous base. The ether wash in the work-up removes non-polar impurities like unreacted Cbz-Cl.[15]
-
Materials:
-
Benzylamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
Diethyl ether, Ethyl acetate
-
1M HCl (aq)
-
-
Procedure:
-
Dissolve benzylamine (1.0 equiv) in a mixture of water and ethyl acetate.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Add Na₂CO₃ (2.5 equiv) followed by the dropwise addition of benzyl chloroformate (1.1 equiv), ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the layers. Wash the organic layer with 1M HCl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be recrystallized if necessary.
-
Protocol 4: Hydrogenolytic Deprotection of N-Cbz-benzylamine
-
Objective: To deprotect N-Cbz-benzylamine to yield benzylamine.
-
Rationale: This protocol employs the standard, mildest condition for Cbz removal. The catalyst is removed by simple filtration, making for a very clean work-up.[15]
-
Materials:
-
N-Cbz-benzylamine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas balloon
-
Celite®
-
-
Procedure:
-
Dissolve N-Cbz-benzylamine (1.0 equiv) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Leave the reaction to stir vigorously under an H₂ atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully vent the H₂ atmosphere and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the free amine.
-
Conclusion: A Strategic Choice
The selection of a protecting group for the aminomethyl function is a critical decision in the design of a synthetic route. There is no single "best" group; the optimal choice is dictated by the specific context of the synthesis. A chemist must consider the stability of all other functional groups in the molecule to the proposed deprotection conditions. The principles of orthogonality are paramount for efficiency and success in complex syntheses. By understanding the distinct reactivity profiles, stability, and cleavage mechanisms of the Boc, Cbz, Fmoc, and Alloc groups, researchers can navigate the synthetic landscape with precision, ensuring the successful and efficient construction of their target molecules.
References
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem. (URL not available)
-
Stability of Amino Protecting Groups. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
-
Protective Groups - Organic Chemistry Portal. (URL: [Link])
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society. (URL: [Link])
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])
-
Amino Protecting Groups Stability - Organic Chemistry Portal. (URL: [Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Protecting group - Wikipedia. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group | Journal of the American Chemical Society. (URL: [Link])
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])
-
Alloc Protecting Group Removal Protocol - CDN. (URL: [Link])
-
The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - NIH. (URL: [Link])
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
-
Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (URL: [Link])
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (URL: [Link])
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (URL: [Link])
- Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis - Benchchem. (URL not available)
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (URL: [Link])
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (URL not available)
- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis - Benchchem. (URL not available)
-
Cbz-Protected Amino Groups. (URL: [Link])
-
Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
-
Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups - Taylor & Francis eBooks. (URL: [Link])
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (URL: [Link])
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Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-(N-Boc)aminomethylisoxazole
An In-Depth Guide to Personal Protective Equipment for Handling 3-Bromo-5-(N-Boc)aminomethylisoxazole
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling specialized reagents like this compound, a key building block in pharmaceutical and agrochemical synthesis, requires a nuanced understanding of its properties to ensure laboratory safety.[1] This guide moves beyond generic safety data to provide a comprehensive, field-tested framework for personal protective equipment (PPE) selection, operational protocols, and disposal, ensuring both your safety and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound (CAS No: 903131-45-3) is a solid organic compound that presents a multi-faceted hazard profile that dictates our safety protocols.[2] A thorough risk assessment is the foundation of any safe laboratory practice.
Chemical Structure and Properties:
-
Molecular Formula: C₉H₁₃BrN₂O₃[3]
-
Molecular Weight: 277.12 g/mol
-
Appearance: Solid
-
IUPAC Name: tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2]
The key to its hazard profile lies in its structure: the brominated isoxazole ring and the Boc-protected aminomethyl group. While the Boc (tert-butoxycarbonyl) group is generally stable under basic conditions, it is labile to acid and can be removed thermally, which is a consideration for reaction conditions and disposal.[4][5][6] The primary handling hazards, however, stem from the halogenated heterocyclic core.
Summary of Known Hazards:
| Hazard Statement | Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity, Oral | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. |
| H315: Causes skin irritation | Skin Corrosion/Irritation | Direct contact can cause irritation. Protective gloves and a lab coat are mandatory. |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation | The compound can cause significant, potentially damaging, eye irritation. Standard safety glasses are insufficient. |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation | As a solid powder, inhalation of dust is a primary exposure route. Engineering controls are essential. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity | Inhaled dust can irritate the respiratory tract. |
Source: Sigma-Aldrich
The signal word for this compound is "Warning". It is crucial to note that the un-protected analog, 3-Bromo-5-aminomethylisoxazole, carries a "Danger" signal word and the hazard statement H318: "Causes serious eye damage".[7] This underscores the inherent risk associated with the bromoisoxazole moiety and reinforces the need for stringent eye protection.
The Core Directive: Personal Protective Equipment (PPE) Protocol
Your PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific tasks you are performing. Below is a tiered approach to PPE for handling this compound.
Standard Laboratory Operations (Weighing, Solution Prep, Reaction Setup)
This level of protection is the minimum requirement for any work involving this compound.
-
Hand Protection: Nitrile gloves are the preferred choice for general chemical protection.[8] They offer good resistance to a wide range of chemicals and solvents. Always double-glove if there is a significant risk of splashing. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[9]
-
Eye and Face Protection: Due to the "serious eye irritation" hazard, standard safety glasses are inadequate. Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of large volumes of solutions, a full face shield worn over safety glasses is required.[10][11]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against skin contact from spills.[8] Ensure the coat has tight-fitting cuffs.
-
Respiratory Protection: All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control exposure to airborne dust.[12] If a fume hood is not available, or if you are cleaning up a large spill outside of a hood, a NIOSH-approved respirator with an N95 or higher particulate filter is necessary.[11][13]
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Operational Plan: From Benchtop to Waste
A robust operational plan minimizes risk during routine handling and prepares you for contingencies.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical from its refrigerated storage, ensure the chemical fume hood is operational and clear of clutter. Assemble all necessary glassware, reagents, and spill cleanup materials.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: Transport the sealed container to the chemical fume hood. Perform all weighing of the solid powder inside the hood on a tared weigh boat or paper.
-
Dissolution/Transfer: Add the solvent to the solid in the fume hood. Ensure the vessel is appropriately sized to prevent splashing. If transferring the resulting solution, do so slowly and carefully.
-
Post-Handling: Tightly seal the primary container and return it to storage. Decontaminate the spatula and any surfaces within the fume hood.
-
Doff PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the designated solid waste container. Remove your lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water.
Emergency Protocol: Spill Management
Accidents happen. A clear, rehearsed plan is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel unsafe or lack the proper equipment.
-
Don Enhanced PPE: At a minimum, wear a lab coat, double nitrile gloves, splash goggles, and a face shield. For large spills of the solid, an N95 respirator is required.[11]
-
Contain: If the spill is a liquid, surround the area with an inert absorbent material (e.g., vermiculite or sand).
-
Clean: For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled waste container. For a liquid spill, use an absorbent pad to soak up the material, working from the outside in.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical disposal is a legal and ethical imperative. As a brominated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
-
Container Management: Use a sealable, chemically compatible container.[12] Attach a completed hazardous waste label as soon as the first drop of waste is added. Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Method: The ultimate disposal method for halogenated waste is typically high-temperature incineration at a licensed hazardous waste facility.[15] This process is designed to break down the molecule and scrub harmful byproducts like hydrobromic acid (HBr) from the effluent.[16] Never attempt to neutralize or dispose of this chemical down the drain.
Visualizing the Disposal Workflow
By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and your research. This compound is a valuable tool; handling it with the respect it deserves ensures its potential can be realized without incident.
References
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G. D. B. Smith, et al. (2002). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. Available at: [Link]
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G. D. B. Smith, et al. (2002). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Various Authors. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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A. Lifshitz & D. Wohlfeiler. (1995). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
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LookChem. Cas 154016-57-6, this compound. Available at: [Link]
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C. M. Nunes, et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. ResearchGate. Available at: [Link]
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A. J. T. Hogg, et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]
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Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]
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PubChem. This compound | C9H13BrN2O3 | CID 16427105. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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National Research Council. LCSS: BROMINE. Available at: [Link]
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W. Voelter & G. Himbert. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]
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A. Lifshitz & D. Wohlfeiler. (1995). Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Available at: [Link]
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UK Science Technician Community. (2022). Chemical disposal. Available at: [Link]
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Chemical Safety Facts. Personal Protective Equipment and Chemistry. Available at: [Link]
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
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University of Arizona. (2015). Personal Protective Equipment Selection Guide. Available at: [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
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HALYARD. Personal Protective Equipment When Working with chemotherapy Drugs. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
